4,4-Dinitropent-1-ene
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
5432-39-3 |
|---|---|
Molecular Formula |
C5H8N2O4 |
Molecular Weight |
160.13 g/mol |
IUPAC Name |
4,4-dinitropent-1-ene |
InChI |
InChI=1S/C5H8N2O4/c1-3-4-5(2,6(8)9)7(10)11/h3H,1,4H2,2H3 |
InChI Key |
XCPOQQNKBBBONE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=C)([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4,4-Dinitropent-1-ene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 4,4-Dinitropent-1-ene, a molecule of interest for various research applications. Due to the absence of a directly published synthesis, this guide outlines a logical and experimentally supported multi-step approach, beginning with the preparation of a key intermediate, 1,1-dinitroethane, followed by its allylation. This document details the necessary experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical pathways and experimental workflows.
Synthetic Strategy
The proposed synthesis of this compound is a two-step process:
-
Synthesis of 1,1-Dinitroethane: This initial step involves the conversion of nitroethane into 1,1-dinitroethane. A common method for this transformation is the oxidative nitration of the corresponding nitroalkane.
-
Allylation of 1,1-Dinitroethane: The second step is a carbon-carbon bond formation reaction where the 1,1-dinitroethane is first deprotonated to form its potassium salt, which then acts as a nucleophile in a reaction with an allyl halide, such as allyl bromide, to yield the final product, this compound.
An In-depth Technical Guide to the Chemical Properties of 4,4-Dinitropent-1-ene
Introduction
4,4-Dinitropent-1-ene is an organic compound featuring a terminal alkene and a geminal dinitro group. The presence of two strongly electron-withdrawing nitro groups on the same carbon atom (a gem-dinitro moiety) is expected to significantly influence the molecule's electronic structure and chemical reactivity. This guide synthesizes predicted data to offer a comprehensive profile for researchers, scientists, and professionals in drug development, providing a foundation for potential synthesis, characterization, and application.
Predicted Physicochemical Properties
The physicochemical properties of this compound are anticipated to be governed by its polar nitro functional groups and nonpolar hydrocarbon backbone. Nitroalkanes are typically colorless or pale yellow liquids with characteristic odors and are sparingly soluble in water but soluble in common organic solvents.[1][2][3][4] Due to the high polarity imparted by the two nitro groups, this compound is expected to have a relatively high boiling point compared to non-nitrated pentenes.[1][4]
| Property | Predicted Value / Characteristic |
| Molecular Formula | C₅H₈N₂O₄ |
| Molecular Weight | 160.13 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor | Characteristic, potentially pleasant |
| Solubility | Sparingly soluble in water; soluble in organic solvents like acetone, ether, and dichloromethane.[2][3][4] |
| Boiling Point | Elevated due to high polarity |
| Stability | May be thermally sensitive; many nitro compounds can decompose or explode upon strong heating.[1] |
Predicted Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation of organic molecules. The predicted data below are based on typical values for the functional groups present in this compound.
| Spectroscopy | Predicted Characteristics |
| ¹H NMR | Vinyl Protons (H-1, H-2): δ 5.5-7.5 ppm. Expected to be significantly deshielded (downfield) due to the strong electron-withdrawing effect of the gem-dinitro group. Complicated splitting patterns (multiplets) are expected due to geminal and vicinal coupling.[5][6][7] Methylene Protons (H-3): δ ~3.0-3.5 ppm. Deshielded due to proximity to the vinyl group and the gem-dinitro group. Expected to be a triplet or doublet of doublets. Methyl Protons (H-5): Not applicable in this structure. The terminal carbon is C-5, which is part of the gem-dinitro group. |
| ¹³C NMR | C1 & C2 (Vinyl Carbons): δ 120-140 ppm. C3 (Methylene Carbon): δ ~30-40 ppm. C4 (gem-Dinitro Carbon): δ >90 ppm. Expected to be significantly deshielded. C5 (Methyl Carbon): Not applicable. |
| IR Spectroscopy | NO₂ Asymmetric Stretch: Strong absorption band around 1550-1580 cm⁻¹.[8] NO₂ Symmetric Stretch: Strong absorption band around 1350-1375 cm⁻¹.[8] C=C Stretch: Medium absorption band around 1640 cm⁻¹. |
| Mass Spectrometry | Molecular Ion (M⁺): Peak at m/z = 160. May be of low intensity. Fragmentation: Expect prominent loss of NO₂ (m/z = 46) to give a fragment at m/z = 114, and potential loss of HNO₂ (m/z = 47) to give a fragment at m/z = 113.[9][10] Further fragmentation of the hydrocarbon backbone would follow typical alkene patterns.[11] |
Hypothetical Synthesis and Reactivity
Proposed Synthesis Workflow
The synthesis of gem-dinitro compounds can be challenging. A plausible route to this compound could involve the oxidative nitration of a 4-nitropent-1-ene precursor. This method is a known pathway for creating gem-dinitroalkanes.[12][13][14]
Caption: Hypothetical synthesis of this compound.
Key Chemical Reactions
The reactivity of this compound is dominated by the electrophilic nature of the alkene, which is highly activated by the two nitro groups, and the chemistry of the nitro groups themselves.
The carbon-carbon double bond is expected to be a potent Michael acceptor, readily reacting with a wide range of soft nucleophiles (e.g., enolates, amines, thiols) in a conjugate addition reaction.[15][16][17] This makes it a valuable building block for synthesizing more complex molecules.
Caption: Michael addition reaction of this compound.
Nitroalkenes are excellent dienophiles in Diels-Alder [4+2] cycloaddition reactions due to their electron-deficient nature.[17][18] this compound would be expected to react with conjugated dienes to form six-membered rings, often with high regioselectivity.
Caption: [4+2] Cycloaddition (Diels-Alder) reaction pathway.
The nitro groups can be reduced to primary amines using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations (e.g., Fe/HCl).[2] This transformation provides a pathway to geminal diamines, which are valuable synthetic intermediates.
Generalized Experimental Protocols
The following is a generalized protocol for a Michael addition reaction, a key transformation for this class of compounds. This protocol is based on methodologies reported for other nitroalkenes.[15][16][19]
Objective: To perform a conjugate addition of a 1,3-dicarbonyl compound to an activated nitroalkene.
Materials:
-
Nitroalkene (e.g., this compound) (1.0 mmol)
-
1,3-Dicarbonyl compound (e.g., acetylacetone) (1.2 mmol)
-
Organocatalyst (e.g., thiourea-based catalyst or a chiral squaramide) (0.05-0.1 mmol)
-
Anhydrous solvent (e.g., Toluene, CH₂Cl₂) (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the 1,3-dicarbonyl compound and the catalyst.
-
Add the anhydrous solvent and stir the mixture at room temperature for 10 minutes to ensure dissolution.
-
Add the nitroalkene to the reaction mixture dropwise over 5 minutes.
-
Stir the reaction at the specified temperature (e.g., room temperature or 0 °C) and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product using column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the Michael adduct.
-
Characterize the purified product using NMR, IR, and mass spectrometry to confirm its structure and purity.
Conclusion
While this compound remains a compound for which specific experimental data is scarce, its chemical properties can be reliably predicted. The presence of a terminal alkene activated by a gem-dinitro group makes it a potentially highly reactive and versatile intermediate in organic synthesis. Its predicted reactivity in Michael additions and cycloadditions suggests it could be a valuable tool for constructing complex molecular architectures. Further experimental investigation is required to validate these theoretical predictions and fully explore the synthetic utility of this compound.
References
- 1. Properties Of Nitro Compounds | Physics Wallah [pw.live]
- 2. Nitroalkane and Nitrobenzene | NEB Grade 12 Notes | Organic Chemistry [sajhanotes.com]
- 3. collegedunia.com [collegedunia.com]
- 4. embibe.com [embibe.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. mriquestions.com [mriquestions.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gas-phase fragmentation analysis of nitro-fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. US4774366A - Synthesis of geminal dinitro compounds - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Nitroalkene - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Enantioselective Michael addition of 1,3-dicarbonyl compounds to a nitroalkene catalyzed by chiral squaramides – a key step in the synthesis of pregabalin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Spectroscopic Data for 4,4-Dinitropent-1-ene: A Search for Experimental Evidence
Despite a comprehensive search of available scientific databases, experimental spectroscopic data—specifically Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data—for 4,4-Dinitropent-1-ene could not be located.
This technical guide was intended to provide an in-depth analysis of the spectroscopic characteristics of this compound for researchers, scientists, and drug development professionals. However, the absence of published experimental data for this specific compound prevents the creation of the detailed guide as requested.
The search included queries for the synthesis and spectroscopic characterization of this compound, as scientific literature on the synthesis of a compound is the primary source for its characterization data. The search results yielded information on structurally related but distinct molecules, which are briefly mentioned below for contextual understanding:
-
Mononitro Analogs: Data is available for compounds such as (4R)-4-nitropent-1-ene, which contains a single nitro group. The spectroscopic properties of this molecule would differ significantly from the target dinitro compound due to the difference in electronic effects and symmetry.
-
Analogs with Different Substituents: Information was found for molecules like 4,4-Dimethylpent-1-ene. While sharing the same pent-1-ene backbone, the spectroscopic signatures of methyl groups are vastly different from those of nitro groups.
-
Dinitro Compounds with Different Carbon Skeletons: Spectroscopic data for dinitro compounds with alternative carbon backbones, for instance, (1E,3E)-1,4-dinitro-1,3-butadiene, were accessible. However, the conjugation and overall structure of such molecules result in spectroscopic data that is not transferable to this compound.
General Principles of Spectroscopic Analysis for Alkenes and Nitro Compounds
While specific data for this compound is unavailable, the following general principles would apply to its spectroscopic analysis:
¹H NMR Spectroscopy:
-
Vinyl Protons: The protons on the double bond (C1 and C2) would appear in the downfield region, typically between 5 and 6.5 ppm. Their splitting patterns would be complex due to geminal and vicinal coupling.
-
Methylene Protons: The protons of the CH₂ group at C3 would likely be a doublet of doublets, coupling to the adjacent vinyl proton and the proton at C4.
-
Methine Proton: The proton at C4, being adjacent to two electron-withdrawing nitro groups, would be significantly deshielded and appear further downfield.
¹³C NMR Spectroscopy:
-
Alkene Carbons: The carbons of the double bond (C1 and C2) would resonate in the typical alkene region (110-140 ppm).
-
Quaternary Carbon: The C4 carbon, bonded to two nitro groups, would be significantly downfield.
-
Other Carbons: The chemical shifts of the other carbons would be influenced by their proximity to the double bond and the nitro groups.
Infrared (IR) Spectroscopy:
-
N-O Stretching: Strong, characteristic absorption bands for the nitro group (NO₂) would be expected in the regions of 1500-1570 cm⁻¹ (asymmetric stretch) and 1340-1380 cm⁻¹ (symmetric stretch).
-
C=C Stretching: A medium intensity peak around 1640 cm⁻¹ would indicate the carbon-carbon double bond.
-
=C-H Stretching: Absorption bands for the sp² C-H bonds of the vinyl group would appear above 3000 cm⁻¹.
-
C-H Stretching: Bands for the sp³ C-H bonds would be observed just below 3000 cm⁻¹.
Mass Spectrometry (MS):
-
Molecular Ion Peak: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of this compound.
-
Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of one or both nitro groups (NO₂), as well as fragmentation of the pentene chain.
Workflow for Spectroscopic Analysis
The general workflow for obtaining and analyzing spectroscopic data for a novel compound like this compound is illustrated in the diagram below.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
Conclusion
Without experimental data, a detailed technical guide on the spectroscopic properties of this compound cannot be provided. The information presented here is based on general principles of organic spectroscopy and is intended to be illustrative rather than a definitive analysis of the specific molecule. Further research involving the synthesis and characterization of this compound is required to generate the experimental data necessary for a comprehensive spectroscopic guide.
"physical properties of 4,4-Dinitropent-1-ene (melting point, boiling point, density)"
Disclaimer: Publicly available experimental data on the physical properties (melting point, boiling point, density) of 4,4-Dinitropent-1-ene is limited. This document provides computed data for structurally related compounds to offer insights into the expected properties of the target molecule.
Summary of Physical Properties of Related Nitroalkenes
Due to the absence of experimentally determined physical properties for this compound in readily accessible literature, this section presents computed data for analogous compounds: (4R)-4-nitropent-1-ene and 4-Methyl-4-nitropent-1-ene. These values are computationally predicted and should be considered as estimates.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |
| This compound (Target) | C₅H₈N₂O₄ | 160.13 | Not Available | Not Available | Not Available |
| (4R)-4-nitropent-1-ene | C₅H₉NO₂ | 115.13 | Not Available | Not Available | Not Available |
| 4-Methyl-4-nitropent-1-ene | C₆H₁₁NO₂ | 129.16 | Not Available[1] | Not Available[1] | Not Available[1] |
Note: The physical properties for 4-Methyl-4-nitropent-1-ene are listed as not available in the provided synthesis reference.[1]
Experimental Protocols
Detailed experimental protocols for the determination of the melting point, boiling point, and density of this compound are not available due to the lack of published experimental data. Generally, the physical properties of nitro compounds are determined using standard laboratory techniques.
General Methodologies:
-
Melting Point: For solid nitro compounds, the melting point is typically determined using a melting point apparatus, where a small sample is heated, and the temperature range over which the substance melts is observed.
-
Boiling Point: For liquid nitro compounds, the boiling point can be determined by distillation. The temperature at which the liquid boils under a specific atmospheric pressure is recorded. Due to the potential thermal instability of some nitro compounds, distillation might be performed under reduced pressure.
-
Density: The density of liquid nitro compounds can be measured using a pycnometer or a digital density meter, which determines the mass of a known volume of the substance at a specific temperature.
Generalized Synthesis Workflow for Nitroalkenes
As a specific experimental workflow for this compound is not available, a generalized synthetic pathway for nitroalkenes is presented below. A common method for synthesizing nitroalkenes is the Henry reaction (nitroaldol reaction), followed by dehydration.
Caption: Generalized workflow for the synthesis of nitroalkenes.
This diagram illustrates a two-step process for synthesizing nitroalkenes. The first step involves the base-catalyzed reaction of a carbonyl compound with a nitroalkane to form a β-nitro alcohol intermediate. The second step is the dehydration of this intermediate to yield the final nitroalkene product.
References
Technical Brief: Analysis of 4,4-Dinitropent-1-ene and Related Nitroalkene Compounds
Introduction
This document addresses the inquiry for a comprehensive technical guide on 4,4-Dinitropent-1-ene. An extensive search for the Chemical Abstracts Service (CAS) number and associated experimental data for this specific compound did not yield a unique identifier or published research, suggesting it may be a novel or sparsely documented chemical entity. This guide, therefore, provides available data on structurally similar nitroalkene compounds to serve as a valuable reference for researchers, scientists, and drug development professionals. The focus is on providing a comparative analysis of their properties and potential synthetic pathways.
Comparative Data of Structurally Related Nitroalkenes
Due to the absence of specific data for this compound, the following table summarizes key information for closely related nitroalkenes for which public data is available. This comparative data can offer insights into the expected properties and reactivity of the target compound.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Methyl-4-nitropent-1-ene | 81500-64-3[1][2] | C6H11NO2[1] | 129.16[1][2] |
| 4,4-dimethyl-2-nitropent-1-ene | 80255-18-1[3] | Not specified | Not specified |
| (4R)-4-nitropent-1-ene | Not assigned | C5H9NO2[4] | 115.13[4] |
| (E)-4-Methyl-1-Nitropent-1-Ene | 34209-90-0[5] | C6H11NO2[5] | 129.157[5] |
Reactivity and Synthetic Considerations
The chemistry of conjugated nitrodienes is an active area of research, with these molecules serving as versatile building blocks in organic synthesis.[6][7] They are frequently utilized in cycloaddition reactions, such as Diels-Alder reactions, for the synthesis of six-membered rings.[6][7] The electron-withdrawing nature of the nitro group activates the alkene moiety, making it susceptible to nucleophilic attack, a key principle in reactions like the Michael addition.[2]
The nitro group itself is a versatile functional group that can be transformed into other functionalities, such as primary amines through reduction or carbonyl groups via the Nef reaction.[2] This versatility makes nitroalkenes valuable precursors in the synthesis of complex molecules, including heterocycles and amino acids.[2] While conjugated nitroalkenes are widely studied, non-conjugated systems also offer unique synthetic possibilities where the alkene and nitro group can react independently.[2]
Hypothetical Synthesis Workflow for this compound
While no specific experimental protocol for the synthesis of this compound was found, a plausible synthetic route can be conceptualized based on established organic chemistry principles. A potential approach could involve the dinitration of a suitable pentene precursor. The following diagram illustrates a hypothetical workflow for such a synthesis.
References
- 1. 4-Methyl-4-nitropent-1-ene | C6H11NO2 | CID 12811926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methyl-4-nitropent-1-ene | 81500-64-3 | Benchchem [benchchem.com]
- 3. 4,4-dimethyl-2-nitropent-1-ene | CAS#:80255-18-1 | Chemsrc [chemsrc.com]
- 4. (4R)-4-nitropent-1-ene | C5H9NO2 | CID 149483626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. (1E,3E)-1,4-Dinitro-1,3-butadiene—Synthesis, Spectral Characteristics and Computational Study Based on MEDT, ADME and PASS Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Prospective Synthesis and Characterization of 4,4-Dinitropent-1-ene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document is a prospective literature review and technical guide for the compound 4,4-dinitropent-1-ene. As of the date of this publication, there is no available scientific literature detailing the synthesis, properties, or applications of this specific molecule. Therefore, this guide is constructed based on established principles of organic chemistry and a comprehensive review of synthetic methodologies, reaction mechanisms, and characterization data for structurally analogous compounds, namely gem-dinitroalkanes and functionalized nitroalkenes. The experimental protocols and data presented herein are predictive and intended to serve as a foundational resource for researchers interested in the potential synthesis and investigation of this compound.
Introduction
This compound is a novel chemical entity that combines the structural features of a terminal alkene and a geminal dinitro group. The presence of the energetic gem-dinitro moiety suggests potential applications in the field of energetic materials.[1] Furthermore, the versatile reactivity of the nitroalkene functionality opens avenues for its use as a building block in organic synthesis.[2][3] Nitroalkenes are known to participate in a variety of carbon-carbon bond-forming reactions, including Michael additions, Diels-Alder reactions, and 1,3-dipolar cycloadditions, making them valuable intermediates in the synthesis of complex carbocyclic and heterocyclic systems.[3][4]
This technical guide aims to provide a thorough overview of the prospective synthesis, and predicted properties of this compound. It will detail potential synthetic strategies, propose experimental protocols, and present anticipated quantitative data in a structured format. Additionally, this guide will feature visualizations of proposed synthetic pathways to facilitate a deeper understanding of the chemical transformations involved.
Proposed Synthetic Pathways
The synthesis of this compound is not described in the current chemical literature. However, a retrosynthetic analysis suggests several plausible routes based on well-established reactions for the formation of gem-dinitro compounds and the manipulation of alkene-containing molecules.
A primary proposed pathway involves the nitration of a suitable precursor. One common method for the synthesis of gem-dinitro compounds is the oxidative nitration of secondary nitroalkanes.[5] Another approach involves the reaction of nitroalkanes with a nitrating agent in the presence of a catalyst.[6]
A logical precursor for this compound would be 4-nitropent-1-ene. The synthesis of this precursor could potentially be achieved through a Henry reaction (nitro-aldol reaction) between acrolein and nitroethane, followed by dehydration.[7]
The following diagram illustrates a proposed two-step synthesis of this compound starting from acrolein and nitroethane.
Caption: Proposed two-step synthesis of this compound.
An alternative approach could involve the direct dinitration of a pentene derivative, though this is generally less common for the formation of gem-dinitro compounds.
Detailed Experimental Protocols (Prospective)
The following are hypothetical, yet plausible, experimental protocols for the synthesis of this compound based on the proposed pathway. These protocols are derived from established procedures for similar transformations and should be adapted and optimized by researchers.
Synthesis of 4-Nitropent-1-ene (Precursor)
This procedure is adapted from the general principles of the Henry reaction.[7]
Materials:
-
Acrolein
-
Nitroethane
-
Basic catalyst (e.g., triethylamine or a mild inorganic base)
-
Anhydrous solvent (e.g., tetrahydrofuran or dichloromethane)
-
Dehydrating agent (e.g., magnesium sulfate or molecular sieves)
Procedure:
-
To a solution of acrolein in the chosen anhydrous solvent, add nitroethane in a 1:1.1 molar ratio.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add the basic catalyst (e.g., 0.1 equivalents of triethylamine) dropwise while maintaining the temperature at 0°C.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a dilute acid solution (e.g., 1M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over a dehydrating agent, and concentrate under reduced pressure to yield the crude 4-hydroxy-4-nitropentanal.
-
The crude intermediate can be dehydrated by heating with a mild acid catalyst or by using a standard dehydrating agent to yield 4-nitropent-1-ene.
-
Purify the final product by column chromatography.
Synthesis of this compound (Target Compound)
This protocol is based on general methods for the oxidative nitration of secondary nitroalkanes.[1][5]
Materials:
-
4-Nitropent-1-ene
-
Nitrating agent (e.g., dinitrogen tetroxide (N₂O₄), fuming nitric acid, or a mixed acid system)
-
Inert solvent (e.g., dichloromethane or chloroform)
Procedure:
-
Dissolve 4-nitropent-1-ene in an inert solvent and cool the solution to a low temperature (e.g., -20°C to 0°C).
-
Slowly add the nitrating agent to the cooled solution while vigorously stirring. The reaction is highly exothermic and should be carefully controlled.
-
After the addition is complete, allow the reaction to proceed at a low temperature for a specified period, monitoring the progress by TLC or GC-MS.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Separate the organic layer, wash it with a dilute sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Predicted Quantitative Data
The following tables summarize the predicted physical and spectroscopic properties of this compound. These values are extrapolated from data available for structurally similar compounds, such as (4R)-4-nitropent-1-ene[8] and other gem-dinitroalkanes.[9]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₅H₈N₂O₄ | - |
| Molecular Weight | 160.13 g/mol | - |
| Appearance | Colorless to pale yellow liquid | General appearance of nitroalkenes |
| Boiling Point | > 150 °C (with decomposition) | Increased polarity and molecular weight compared to 4-nitropent-1-ene |
| Density | ~1.2 g/cm³ | Higher than corresponding mononitro compounds due to the presence of two nitro groups |
| Solubility | Soluble in most organic solvents (e.g., acetone, dichloromethane, ethyl acetate). Insoluble in water. | Polarity of the molecule |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Chemical Shifts / Frequencies | Basis for Prediction |
| ¹H NMR (CDCl₃) | δ 5.8-6.0 (m, 1H, -CH=), 5.2-5.4 (m, 2H, =CH₂), 2.8-3.0 (d, 2H, -CH₂-), 2.1 (s, 3H, -CH₃) | Chemical shifts of protons in similar alkene and alkyl environments. |
| ¹³C NMR (CDCl₃) | δ 130-135 (-CH=), 120-125 (=CH₂), ~110 (C(NO₂)₂), 35-40 (-CH₂-), 20-25 (-CH₃) | Typical chemical shifts for alkene, gem-dinitro, and alkyl carbons. |
| FT-IR (neat) | ~3100 cm⁻¹ (=C-H stretch), ~1640 cm⁻¹ (C=C stretch), ~1580 cm⁻¹ (asymmetric NO₂ stretch), ~1350 cm⁻¹ (symmetric NO₂ stretch) | Characteristic vibrational frequencies for alkene and nitro functional groups.[10] |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 160. Fragment ions corresponding to the loss of NO₂ (m/z 114) and other characteristic fragments. | Fragmentation patterns of nitroalkanes. |
Potential Signaling Pathways and Biological Activities (Hypothetical)
While the primary interest in this compound may lie in its energetic properties, nitroalkenes are also known to exhibit biological activity.[11] Nitro-fatty acids, for example, are endogenous signaling molecules that can modulate inflammatory pathways. The electrophilic nature of the nitroalkene moiety allows it to react with nucleophilic residues in proteins, such as cysteine and histidine, thereby altering protein function.
The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, based on the known reactivity of other nitroalkenes.
Caption: Hypothetical modulation of a cellular signaling pathway.
Conclusion
This compound represents an unexplored molecule with potential applications in both materials science and medicinal chemistry. This technical guide provides a foundational framework for its synthesis and characterization based on established chemical principles and data from analogous compounds. The proposed synthetic routes are logical and based on reliable organic reactions. The predicted physicochemical and spectroscopic data offer a benchmark for future experimental work. Researchers are encouraged to use this guide as a starting point for their investigations into this novel compound, with the understanding that all protocols will require careful optimization and validation. The exploration of this compound and its derivatives could lead to the discovery of new energetic materials or potent biological modulators.
References
- 1. Progress in the Synthesis of Gem-dinitro Energetic Compounds [energetic-materials.org.cn]
- 2. Nitroalkene - Wikipedia [en.wikipedia.org]
- 3. sci-rad.com [sci-rad.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US4774366A - Synthesis of geminal dinitro compounds - Google Patents [patents.google.com]
- 7. Henry Reaction [organic-chemistry.org]
- 8. (4R)-4-nitropent-1-ene | C5H9NO2 | CID 149483626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis and properties of gem-dinitro energetic salts based on 1,2,4-oxadiazole with low impact sensitivity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Nitroalkenes: synthesis, characterization, and effects on macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermal Stability of 4,4-Dinitropent-1-ene: A Technical Guide
Introduction to the Thermal Stability of Aliphatic Nitro Compounds
Aliphatic nitro compounds are a class of energetic materials where the thermal stability is a critical parameter for safe handling, storage, and application. The decomposition of these materials is typically an exothermic process that can be initiated by heat. The molecular structure, including the number and location of nitro groups, influences the thermal stability. For 4,4-Dinitropent-1-ene, the presence of two nitro groups on the same carbon atom (a gem-dinitro functionality) and a terminal double bond are expected to be key determinants of its thermal behavior.
The thermal decomposition of aliphatic nitro compounds can proceed through various mechanisms, primarily C-NO2 bond homolysis to form radical species. The presence of other functional groups can open up alternative decomposition pathways.
Key Experimental Protocols for Thermal Stability Assessment
The thermal stability of energetic materials like this compound is primarily investigated using thermo-analytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Methodology: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[1][2][3] The sample is heated at a constant rate, and the temperature at which an exothermic or endothermic process occurs is recorded. For thermal stability analysis, the onset temperature of decomposition (T_onset), the peak temperature of decomposition (T_peak), and the enthalpy of decomposition (ΔH_d) are key parameters obtained.[1]
Experimental Protocol (Illustrative):
-
A small sample of the compound (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum or gold-plated copper pan.
-
An empty, sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.
-
A dynamic temperature program is initiated, typically heating the sample from ambient temperature to a temperature beyond its decomposition point at a constant heating rate (e.g., 5, 10, 15, 20 °C/min).
-
The heat flow to the sample is recorded as a function of temperature.
-
The resulting DSC curve is analyzed to determine T_onset, T_peak, and ΔH_d.
Thermogravimetric Analysis (TGA)
Methodology: TGA measures the change in mass of a sample as a function of temperature or time.[4][5] This technique is used to determine the temperature at which the material begins to decompose and to identify the different stages of decomposition by observing mass loss.
Experimental Protocol (Illustrative):
-
A small sample of the compound (typically 5-10 mg) is placed in a tared TGA pan (e.g., alumina or platinum).
-
The pan is placed on the TGA balance.
-
The furnace is sealed, and the system is purged with an inert or reactive gas at a controlled flow rate.
-
The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.
-
The mass of the sample is continuously recorded as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset of decomposition and the temperatures of maximum mass loss rates.
Quantitative Data on Thermal Stability
While specific data for this compound is unavailable, the following table illustrates the typical quantitative data obtained from DSC analysis for an aliphatic dinitro compound.
| Parameter | Value (Illustrative) | Description |
| Onset Decomposition Temp. (T_onset) | 150 - 180 °C | The temperature at which the decomposition begins. |
| Peak Decomposition Temp. (T_peak) | 180 - 210 °C | The temperature at which the rate of decomposition is at its maximum. |
| Enthalpy of Decomposition (ΔH_d) | 800 - 1500 J/g | The total heat released during the decomposition process. |
| Activation Energy (E_a) | 120 - 180 kJ/mol | The minimum energy required to initiate the decomposition reaction. |
Visualizing Experimental Workflows and Decomposition Pathways
Experimental Workflow for Thermal Stability Analysis
The following diagram illustrates a typical workflow for assessing the thermal stability of a new compound.
Conceptual Decomposition Pathway
This diagram illustrates a simplified, conceptual pathway for the initial steps of thermal decomposition of a gem-dinitroalkane.
Conclusion
The thermal stability of this compound is a crucial aspect of its characterization as an energetic material. While specific experimental data is not currently available, the established methodologies of DSC and TGA provide a robust framework for its evaluation. Based on the chemistry of related aliphatic nitro compounds, this compound is expected to undergo exothermic decomposition at elevated temperatures. A thorough experimental investigation using the protocols outlined in this guide is essential to determine its specific thermal properties and to ensure its safe handling and application.
References
- 1. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 2. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]
- 3. research.tudelft.nl [research.tudelft.nl]
- 4. mdpi.com [mdpi.com]
- 5. Thermal Stability and Purity of Graphene and Carbon Nanotubes: Key Parameters for Their Thermogravimetric Analysis (TGA) [mdpi.com]
A Technical Guide to the Solubility of 4,4-Dinitropent-1-ene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the anticipated solubility characteristics of 4,4-Dinitropent-1-ene in various organic solvents. Due to a lack of specific published quantitative data for this compound, this document outlines a predictive framework based on its chemical structure and general principles of solubility. Furthermore, it details robust experimental protocols for determining both qualitative and quantitative solubility, enabling researchers to generate precise data in a laboratory setting. This guide is intended to be a practical resource for scientists working with this and structurally related nitroalkene compounds.
Introduction and Theoretical Solubility Profile
This compound is a nitroalkene, a class of organic compounds characterized by a nitro group attached to a carbon-carbon double bond. Its structure, featuring two polar nitro groups and a nonpolar hydrocarbon backbone, suggests a nuanced solubility profile. The principle of "like dissolves like" is a foundational concept for predicting solubility.[1][2] This principle indicates that substances with similar polarities are more likely to be soluble in one another.
The molecular structure of this compound contains:
-
Two Nitro Groups (-NO2): These are strongly polar functional groups capable of dipole-dipole interactions.
-
An Alkene Group (C=C): This is a nonpolar functional group.
-
A Pentene Backbone: A five-carbon hydrocarbon chain that is nonpolar.
Based on this structure, it is anticipated that this compound will exhibit greater solubility in polar aprotic and polar protic organic solvents that can engage in dipole-dipole interactions with the nitro groups. Its solubility in nonpolar solvents is expected to be lower due to the significant polarity imparted by the two nitro groups. For instance, related nitroaromatic compounds like nitrobenzene and 4,4'-dinitrobiphenyl are generally more soluble in organic solvents such as ethanol, acetone, and ether than in water.[3][4] Similarly, nitrophenols are soluble in solvents like acetone, ethanol, methanol, and acetonitrile.[5][6]
Predicted Solubility in Common Organic Solvents
While experimental data is not available, a qualitative prediction of solubility can be made.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The strong dipoles of these solvents can effectively solvate the polar nitro groups of this compound. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can act as hydrogen bond acceptors for the nitro groups and have significant dipole moments. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Moderate | The nonpolar hydrocarbon backbone of this compound will interact favorably with these solvents, but the highly polar nitro groups will be poorly solvated, limiting overall solubility. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative data, the following experimental protocols are recommended.
Qualitative Solubility Determination
This method provides a rapid assessment of solubility in various solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., acetone, ethanol, hexane, toluene)
-
Small test tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Add approximately 25 mg of this compound to a small test tube.[7]
-
Add 0.75 mL of the selected solvent to the test tube in small portions.[7]
-
After each addition, vigorously agitate the mixture using a vortex mixer for 30 seconds.
-
Visually inspect the solution for the presence of undissolved solid.
-
Record the compound as "soluble," "partially soluble," or "insoluble" at that concentration.
Quantitative Solubility Determination (Gravimetric Method)
This method provides a precise measurement of solubility at a given temperature.
Materials:
-
This compound
-
Selected organic solvent
-
Saturated solution preparation vessel (e.g., sealed flask)
-
Constant temperature bath
-
Syringe filters (0.45 µm)
-
Pre-weighed vials
-
Analytical balance
-
Oven
Procedure:
-
Prepare a saturated solution by adding an excess of this compound to a known volume of the solvent in a sealed flask.
-
Place the flask in a constant temperature bath and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the solution to settle, permitting any undissolved solid to precipitate.
-
Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a 0.45 µm filter to remove any suspended particles.
-
Dispense the filtered solution into a pre-weighed vial.
-
Record the exact mass of the solution.
-
Evaporate the solvent in the vial to dryness using a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of the compound.
-
Once the solvent is fully evaporated, re-weigh the vial containing the dried solute.
-
Calculate the solubility in g/L or mol/L.
Data Presentation
Quantitative solubility data should be recorded in a structured format for clear comparison.
Table 1: Quantitative Solubility of this compound
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |
| e.g., Acetone | 25 | Gravimetric | ||
| e.g., Ethanol | 25 | Gravimetric | ||
| e.g., Hexane | 25 | Gravimetric | ||
| e.g., Toluene | 25 | Gravimetric |
Visualizing the Experimental Workflow
The logical flow of a comprehensive solubility assessment can be visualized as follows:
Conclusion
References
Computational Analysis of 4,4-Dinitropent-1-ene: A Proposed Methodological Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,4-Dinitropent-1-ene is a nitroalkene of interest due to the presence of two nitro groups, which can significantly influence its chemical reactivity and potential applications. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective approach to understanding the fundamental properties of such molecules at the atomic level. A systematic computational study can provide valuable insights into its geometry, stability, and electronic structure, which are crucial for predicting its behavior and potential utility. This document presents a proposed computational workflow for the comprehensive study of this compound.
Molecular Profile of this compound
To initiate a computational study, a foundational understanding of the molecule's basic characteristics is essential. The following table summarizes the predicted basic properties of this compound, which would be the initial focus of the computational investigation.
| Property | Predicted Value/Information |
| Molecular Formula | C₅H₈N₂O₄ |
| Molecular Weight | 160.13 g/mol |
| Chemical Structure | |
| SMILES | C=CCC(C)(N(=O)=O)N(=O)=O |
| InChI | InChI=1S/C5H8N2O4/c1-3-4-5(2,6(8)9)7(10)11/h3H,1,4H2,2H3 |
Proposed Computational Methodology
The core of this proposed study is the application of Density Functional Theory (DFT) to model the properties of this compound. The following protocol outlines the recommended steps for a comprehensive computational analysis.
Software and Hardware
All calculations would be performed using the Gaussian 16 suite of programs.[1][2][3] The computational resources required would typically involve a high-performance computing (HPC) cluster to manage the demands of DFT calculations.
Geometry Optimization
The initial step involves optimizing the molecular geometry of this compound to find its most stable conformation (a minimum on the potential energy surface).
-
Method: Density Functional Theory (DFT)
-
Procedure: The initial structure of this compound will be built using molecular modeling software. A geometry optimization calculation will then be performed without any symmetry constraints. The convergence criteria will be set to the default values in the Gaussian 16 software.
Vibrational Frequency Analysis
Following a successful geometry optimization, a vibrational frequency calculation is crucial to confirm that the optimized structure is a true minimum and to predict the infrared (IR) spectrum.
-
Method: DFT
-
Functional: B3LYP
-
Basis Set: 6-31G*
-
Procedure: A frequency calculation will be performed on the optimized geometry. The absence of imaginary frequencies will confirm that the structure is a true local minimum. The calculated vibrational frequencies and their corresponding intensities will be used to simulate the theoretical IR spectrum of the molecule.
Electronic Properties Calculation
To understand the chemical reactivity and electronic nature of this compound, a detailed analysis of its electronic properties is necessary.
-
Method: DFT
-
Functional: B3LYP
-
Basis Set: 6-31G*
-
Procedure: A single-point energy calculation will be performed on the optimized geometry to obtain information about the molecular orbitals. Key properties to be analyzed include:
-
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are essential for determining the electronic band gap and predicting chemical reactivity.
-
Molecular Electrostatic Potential (MEP): This will be mapped to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.
-
Mulliken Population Analysis: To determine the partial atomic charges on each atom in the molecule.
-
Expected Quantitative Data
The proposed computational study is expected to generate a range of quantitative data that will provide a deep understanding of this compound. The following table summarizes the key data points that would be extracted and analyzed.
| Data Category | Parameters to be Determined |
| Optimized Geometry | Bond lengths (e.g., C-C, C=C, C-N, N-O), Bond angles (e.g., C-C-C, O-N-O), Dihedral angles. |
| Vibrational Frequencies | Frequencies of key vibrational modes (e.g., C=C stretch, NO₂ symmetric and asymmetric stretches), IR intensities. |
| Electronic Properties | Energy of HOMO, Energy of LUMO, HOMO-LUMO energy gap, Ionization potential, Electron affinity, Molecular Electrostatic Potential (MEP) minima and maxima. |
| Thermochemical Data | Enthalpy, Gibbs free energy, Zero-point vibrational energy (ZPVE). |
Visualization of Computational Workflow
The following diagram illustrates the proposed workflow for the computational study of this compound.
Caption: Proposed computational workflow for this compound.
Conclusion
This whitepaper outlines a comprehensive and systematic computational methodology for the study of this compound. By following the proposed DFT-based protocol, researchers can obtain valuable data on the structural, vibrational, and electronic properties of this molecule. The insights gained from such a study will provide a fundamental understanding of its chemical nature and can guide future experimental work and potential applications. This document is intended to serve as a foundational guide for researchers and scientists interested in the computational investigation of this compound and similar nitro compounds.
References
Initial Characterization of 4,4-Dinitropent-1-ene: A Proposed Technical Guide
Disclaimer: Extensive literature searches did not yield specific experimental data for the initial characterization of 4,4-Dinitropent-1-ene. This document, therefore, presents a hypothetical framework for its synthesis and characterization based on established methodologies for analogous nitroalkene compounds. This guide is intended for researchers, scientists, and drug development professionals to outline the necessary steps for a comprehensive initial assessment of this novel compound.
Proposed Synthesis
A plausible synthetic route to this compound could involve the nitration of a suitable precursor. One potential pathway could be the reaction of 4-methylpent-1-en-3-one with a nitrating agent, followed by further functional group manipulation. A generalized reaction scheme is proposed below.
Diagram 1: Proposed Synthesis of this compound
Caption: Proposed multi-step synthesis of this compound.
Physicochemical Characterization
A comprehensive physicochemical characterization is essential to establish the identity and purity of the synthesized this compound. The following table outlines the key parameters to be determined.
| Property | Anticipated Data Type | Significance |
| Appearance | Descriptive | Physical state, color, and odor at room temperature. |
| Melting Point | °C | Indicator of purity. |
| Boiling Point | °C at a specific pressure | Purity and volatility information. |
| Density | g/cm³ | Fundamental physical property. |
| Solubility | Qualitative/Quantitative | Behavior in various solvents (polar, non-polar). |
| Refractive Index | Unitless | Purity and structural information. |
| pKa | Logarithmic unit | Acidity or basicity of the compound. |
Spectroscopic and Spectrometric Analysis
Spectroscopic and spectrometric techniques are crucial for elucidating the molecular structure of the target compound.
| Technique | Expected Information |
| ¹H Nuclear Magnetic Resonance (NMR) | Number of different types of protons, their chemical environment, and connectivity. |
| ¹³C Nuclear Magnetic Resonance (NMR) | Number of different types of carbon atoms and their chemical environment. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=C, NO₂, C-H). |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern, confirming the molecular formula. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Information about conjugated systems and electronic transitions. |
Chromatographic Analysis
Chromatographic methods are employed to assess the purity of the synthesized compound.
| Technique | Purpose |
| Thin Layer Chromatography (TLC) | Rapid purity assessment and reaction monitoring. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity determination and separation of potential isomers. |
| Gas Chromatography (GC) | Purity assessment for volatile compounds, often coupled with Mass Spectrometry (GC-MS). |
Experimental Protocols
Protocol 1: General Synthesis of this compound (Hypothetical)
-
Step 1: Synthesis of 4-Methyl-4-nitropentan-2-one. To a solution of 4-methylpent-3-en-2-one in a suitable solvent (e.g., ethanol), add nitromethane and a catalytic amount of a base (e.g., sodium ethoxide). Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC. After completion, neutralize the reaction mixture and extract the product with an organic solvent. Purify the crude product by column chromatography.
-
Step 2: Reduction to 4-Methyl-4-nitropentan-2-ol. Dissolve the product from Step 1 in methanol and cool to 0 °C. Add sodium borohydride portion-wise while maintaining the temperature. Stir for 2 hours. Quench the reaction with acetone and remove the solvent under reduced pressure. Extract the product and purify by column chromatography.
-
Step 3: Dehydration to 4-Methyl-4-nitropent-1-ene. Dissolve the alcohol from Step 2 in toluene and add a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by TLC. Upon completion, wash the organic layer with a saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate and purify by distillation or column chromatography.
-
Step 4: Allylic Nitration to this compound. To a solution of the alkene from Step 3 in a suitable solvent (e.g., acetonitrile), add N-bromosuccinimide (NBS) and initiate the reaction with a radical initiator (e.g., AIBN) or light. After the formation of the allylic bromide, add silver nitrite (AgNO₂) and stir in the dark. Monitor the reaction by TLC. Filter the reaction mixture to remove silver salts and purify the product by column chromatography.
Diagram 2: Workflow for Physicochemical and Spectroscopic Characterization
Caption: Workflow for the characterization of this compound.
Protocol 2: ¹H and ¹³C NMR Spectroscopy
-
Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.
Protocol 3: Infrared (IR) Spectroscopy
-
Place a small amount of the liquid sample between two NaCl or KBr plates (for neat liquid analysis) or dissolve a solid sample in a suitable solvent and cast a film on a salt plate.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the IR spectrum over a range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands for key functional groups.
Protocol 4: Mass Spectrometry (MS)
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Acquire the mass spectrum and identify the molecular ion peak (M⁺) and major fragmentation peaks.
Protocol 5: High-Performance Liquid Chromatography (HPLC)
-
Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile).
-
Select an appropriate HPLC column (e.g., C18) and mobile phase (e.g., a gradient of water and acetonitrile).
-
Inject a known concentration of the sample and monitor the elution profile using a UV detector at a predetermined wavelength.
-
Calculate the purity based on the peak area of the main component relative to the total peak area.
Preliminary Biological Activity Screening (Optional)
For drug development professionals, a preliminary in-silico and in-vitro screening can provide initial insights into the potential biological activity of this compound.
Diagram 3: Biological Screening Workflow
Caption: Workflow for preliminary biological screening.
This technical guide provides a comprehensive roadmap for the initial characterization of the novel compound this compound. By following these proposed experimental protocols and data analysis frameworks, researchers can systematically elucidate its physicochemical properties, molecular structure, and purity, laying the groundwork for further investigation and potential applications.
"discovery and history of 4,4-Dinitropent-1-ene"
A Technical Guide to Nitroalkenes
Disclaimer: No specific information could be found for the compound "4,4-Dinitropent-1-ene" in the available scientific literature. This guide provides a comprehensive overview of the broader class of related compounds, Nitroalkenes , also known as nitro olefins.
Introduction
Nitroalkenes are a class of organic compounds characterized by a nitro group (–NO₂) attached to a carbon-carbon double bond. This functional group arrangement renders the alkene electron-deficient, making nitroalkenes highly versatile intermediates in organic synthesis.[1][2] Their unique reactivity allows them to participate in a wide array of chemical transformations, including Michael additions, Diels-Alder reactions, and various cycloadditions, making them valuable building blocks for the synthesis of complex molecules, including pharmaceuticals and natural products.[1][3]
The high reactivity and synthetic utility of nitroalkenes stem from the strong electron-withdrawing nature of the nitro group, which activates the double bond for nucleophilic attack.[1][2]
History and Discovery
The chemistry of nitroalkenes is intrinsically linked to the development of reactions involving nitroalkanes. A pivotal moment in this history was the discovery of the Henry reaction in 1895 by the Belgian chemist Louis Henry.[4][5][6][7] This reaction, also known as the nitroaldol reaction, involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone to form a β-nitro alcohol.[4][5][6]
It was soon recognized that these β-nitro alcohol products could be readily dehydrated to yield nitroalkenes.[4][8] This two-step sequence—the Henry reaction followed by dehydration—became the first and still one of the most fundamental and widely used methods for synthesizing nitroalkenes.[1][8] This discovery unlocked the vast synthetic potential of nitroalkenes, paving the way for their use as versatile intermediates in synthetic organic chemistry.
Synthesis and Experimental Protocols
Nitroalkenes can be synthesized through several methodologies. The most common and historically significant methods are detailed below.
Synthesis via the Henry (Nitroaldol) Reaction
This is the most prevalent method, involving two sequential steps: the nitroaldol addition and the subsequent dehydration of the resulting β-nitro alcohol.[1][4]
Step 1: The Henry Reaction (Nitroaldol Addition)
The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound (aldehyde or ketone).[4][8]
-
General Protocol:
-
A nitroalkane (e.g., nitromethane, nitroethane) is dissolved in a suitable solvent.
-
A base (e.g., an amine base, alkali hydroxide, or phase transfer catalyst) is added to deprotonate the α-carbon of the nitroalkane, forming a nucleophilic nitronate anion.[4]
-
An aldehyde or ketone is added to the reaction mixture. The nitronate attacks the carbonyl carbon.
-
The resulting β-nitro alkoxide is protonated during workup to yield the β-nitro alcohol.
-
The reaction is typically stirred at temperatures ranging from 0 °C to room temperature.
-
Step 2: Dehydration of β-Nitro Alcohols
The β-nitro alcohol intermediate is often dehydrated to yield the final nitroalkene product. This elimination of water can sometimes occur in situ or as a separate step.[9]
-
General Protocol:
-
The crude or purified β-nitro alcohol is dissolved in a solvent like toluene or dichloromethane.
-
A dehydrating agent (e.g., phthalic anhydride, dicyclohexylcarbodiimide (DCC), or simply a strong acid or base with heat) is added.[10]
-
The mixture is heated, often with azeotropic removal of water, to drive the elimination reaction.
-
The resulting nitroalkene is then purified, typically by column chromatography.
-
Direct Nitration of Alkenes
Nitroalkenes can also be formed by the direct nitration of an existing alkene, although this method can sometimes lead to mixtures of products.[10]
-
General Protocol using Clayfen:
-
Clayfen (Iron(III) nitrate supported on Montmorillonite clay) is used as the nitrating agent.[1]
-
The starting alkene (e.g., styrene) is mixed with the Clayfen reagent.
-
The reaction is often performed without a solvent and may be accelerated by microwave irradiation.
-
The solid support is filtered off, and the product is purified from the filtrate.
-
Quantitative Data
As "this compound" is undocumented, the following table presents physicochemical properties for related, known nitroalkanes and a simple nitroalkene to provide representative data for this class of compounds.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Water Solubility (% by wt. at 25°C) |
| Nitromethane | CH₃NO₂ | 61.04 | 101 | 1.131 | 11.1 |
| Nitroethane | C₂H₅NO₂ | 75.07 | 114 | 1.045 | 4.7 |
| 1-Nitropropane | C₃H₇NO₂ | 89.10 | 131 | 0.996 | 1.5 |
| 2-Nitropropane | C₃H₇NO₂ | 89.10 | 120 | 0.983 | 1.7 |
| 3-Nitro-3-hexene | C₆H₁₁NO₂ | 129.18 | 71 (at reduced pressure) | 0.978 | — |
| Data sourced from EPA NEPIN[11] |
Visualized Workflows and Mechanisms
The following diagrams, generated using DOT language, illustrate key synthetic pathways and reaction mechanisms relevant to nitroalkene chemistry.
References
- 1. Nitroalkene - Wikipedia [en.wikipedia.org]
- 2. Part I: Nitroalkenes in the synthesis of heterocyclic compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Henry reaction - Wikipedia [en.wikipedia.org]
- 5. Henry reaction - Wikiwand [wikiwand.com]
- 6. About: Henry reaction [dbpedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Henry Reaction [organic-chemistry.org]
- 9. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
- 10. sci-rad.com [sci-rad.com]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Potential Research Areas for 4,4-Dinitropent-1-ene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,4-Dinitropent-1-ene is a sparsely documented compound, presenting a unique opportunity for novel research in several scientific domains. The presence of both a gem-dinitro group and a terminal alkene functionality within its structure suggests a rich and varied chemistry with potential applications in materials science, organic synthesis, and medicinal chemistry. This technical guide outlines promising research avenues for this compound, providing a theoretical framework for its synthesis, predicted reactivity, and potential applications. Detailed experimental protocols, adapted from established methodologies for analogous compounds, are provided to facilitate the initiation of laboratory investigations.
Introduction
The exploration of novel molecules with unique functional group combinations is a cornerstone of chemical research, driving innovation in various fields. This compound, containing the energetic gem-dinitro moiety and a reactive vinyl group, represents a compelling yet underexplored chemical entity. The gem-dinitro group is a well-known feature in energetic materials due to its high density and oxygen content.[1] The vinyl group, on the other hand, is a versatile functional handle for a wide array of organic transformations, including polymerization and cycloaddition reactions. The juxtaposition of these two functionalities in a single molecule opens the door to a multitude of research possibilities. This whitepaper aims to serve as a comprehensive guide for researchers interested in unlocking the potential of this compound.
Proposed Synthesis of this compound
Currently, there is no established synthetic route for this compound in the scientific literature. However, a plausible multi-step synthesis can be proposed based on well-established reactions for the formation of gem-dinitroalkanes and the introduction of a vinyl group. A potential synthetic pathway is outlined below.
Synthetic Pathway
A logical approach to the synthesis of this compound could begin with the readily available starting material, 4-penten-2-one. The proposed pathway involves a Henry reaction followed by an oxidative nitration to install the gem-dinitro functionality.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the proposed synthesis, adapted from literature procedures for similar transformations.
Step 1: Synthesis of 4-Nitro-1-penten-2-ol (Henry Reaction)
-
Reaction: The Henry (nitroaldol) reaction involves the base-catalyzed addition of a nitroalkane to a carbonyl compound.[2]
-
Procedure: To a stirred solution of 4-penten-2-one (1.0 eq) and nitromethane (1.2 eq) in methanol at 0 °C, a catalytic amount of a suitable base (e.g., sodium hydroxide or triethylamine) is added dropwise. The reaction mixture is stirred at room temperature for 24-48 hours, monitoring by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and the methanol is removed under reduced pressure. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel.
Step 2: Oxidation to 4-Nitro-1-penten-2-one
-
Reaction: The secondary alcohol is oxidized to a ketone.
-
Procedure: To a stirred solution of 4-nitro-1-penten-2-ol (1.0 eq) in dichloromethane (DCM) at room temperature, pyridinium chlorochromate (PCC) (1.5 eq) adsorbed on silica gel is added in one portion. The reaction mixture is stirred for 2-4 hours until the starting material is consumed (monitored by TLC). The mixture is then filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel.
Step 3: Oxidative Nitration to this compound
-
Reaction: A key step to introduce the second nitro group to form the gem-dinitro moiety. Several methods for the synthesis of gem-dinitro compounds have been reported, including oxidative nitration of nitroalkanes.[3][4]
-
Procedure: The synthesis of geminal dinitro compounds can be achieved through various methods. One approach involves the reaction of the potassium salt of the nitroalkane with potassium ferricyanide and sodium nitrite in a solvent mixture of water and an alcohol.[4] To a solution of 4-nitro-1-penten-2-one (1.0 eq) in a mixture of methanol and water, potassium hydroxide is added to form the nitronate salt. Subsequently, a solution of potassium ferricyanide (2.5 eq) and sodium nitrite (2.5 eq) in water is added slowly at a controlled temperature (e.g., 0-10 °C). The reaction is stirred for several hours and then extracted with a suitable organic solvent like diethyl ether. The organic layer is washed, dried, and concentrated to yield the crude product, which can be further purified by chromatography.
Potential Research Areas
The unique combination of a gem-dinitro group and a vinyl group in this compound suggests several exciting avenues for research.
Energetic Materials Science
The gem-dinitro functionality is a hallmark of many energetic materials.[1][5][6]
-
Research Focus: Investigation of this compound as a novel energetic material or as a precursor to energetic polymers.
-
Key Experiments:
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine its decomposition temperature and thermal stability.[7]
-
Sensitivity Testing: Impact and friction sensitivity tests to assess its safety profile.[5]
-
Detonation Properties Calculation: Computational modeling to predict detonation velocity and pressure.
-
Polymerization: Radical polymerization of the vinyl group to synthesize a polynitro polymer. The properties of the resulting polymer as an energetic binder or a monopropellant could then be investigated.
-
Caption: Research workflow for evaluating this compound in energetic materials.
Polymer Chemistry
The vinyl group in this compound makes it a potential monomer for the synthesis of novel polymers with unique properties.
-
Research Focus: Synthesis and characterization of polymers derived from this compound.
-
Key Experiments:
-
Homopolymerization: Investigation of various polymerization techniques (e.g., free radical, anionic) to synthesize poly(this compound). The polymerization of nitroolefins has been previously reported.[8]
-
Copolymerization: Copolymerization with other vinyl monomers to tune the properties of the resulting materials.
-
Polymer Characterization: Determination of molecular weight, polydispersity, thermal properties, and mechanical properties of the synthesized polymers.
-
Degradable Polymers: Exploring the potential for creating degradable vinyl polymers, a topic of significant current interest.[9]
-
Organic Synthesis and Methodology
The electron-withdrawing nature of the two nitro groups is expected to activate the double bond towards nucleophilic attack, making this compound a potentially valuable Michael acceptor.
-
Research Focus: Exploring the utility of this compound as a building block in organic synthesis.
-
Key Experiments:
-
Michael Addition: Reaction with a variety of soft nucleophiles (e.g., malonates, amines, thiols) to synthesize highly functionalized molecules. The conjugate addition to nitroalkenes is a versatile reaction.[10][11][12][13]
-
Cycloaddition Reactions: Investigation of [4+2] (Diels-Alder) and [3+2] cycloaddition reactions. Nitroalkenes are known to participate in such reactions.[14][15][16] This could provide access to novel cyclic and heterocyclic compounds containing the gem-dinitro moiety.
-
Reduction of Nitro Groups: Selective reduction of the nitro groups to amines would yield valuable diamino compounds that could serve as precursors to other complex molecules.
-
Caption: Synthetic utility of this compound.
Medicinal Chemistry and Drug Discovery
Nitroalkenes have been shown to possess a range of biological activities, including anti-inflammatory and anticancer properties.[17][18][19][20] This activity is often attributed to their ability to act as Michael acceptors and interact with biological nucleophiles like cysteine residues in proteins.[17]
-
Research Focus: Evaluation of the biological activity of this compound and its derivatives.
-
Key Experiments:
-
Screening for Biological Activity: Testing the compound against various cell lines (e.g., cancer cell lines) and enzymatic assays to identify potential therapeutic applications.
-
Mechanism of Action Studies: Investigating the molecular targets and signaling pathways affected by the compound. For instance, studying its effect on pathways like NF-κB and Nrf2, which are known to be modulated by nitro-fatty acids.[21]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing derivatives of this compound to understand how structural modifications impact its biological activity.
-
Data Presentation
Since this compound is a novel compound, experimental data is not available. The following tables present representative data for related compounds to provide a baseline for expected properties.
Table 1: Physical Properties of Related Nitroalkanes
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Nitromethane | CH₃NO₂ | 61.04 | 101.2 |
| Nitroethane | C₂H₅NO₂ | 75.07 | 114.8 |
| 1-Nitropropane | C₃H₇NO₂ | 89.09 | 131.6 |
| 2-Nitropropane | C₃H₇NO₂ | 89.09 | 120.3 |
Table 2: Yields of Michael Additions to Nitroalkenes
| Nitroalkene | Nucleophile | Catalyst | Yield (%) | Reference |
| trans-β-Nitrostyrene | Dimethyl malonate | Thiourea derivative | 95 | [10] |
| 1-Nitro-1-pentene | 2-Nitropropane | Thiourea derivative | 66 | [10] |
| Nitrostyrene | Cyclohexanone | Primary amine | 99 | [22] |
Conclusion
This compound stands as a promising, yet unexplored, molecule with the potential to contribute significantly to various fields of chemistry. Its synthesis, while not yet reported, appears feasible through established synthetic methodologies. The predicted reactivity of its dual functional groups suggests exciting research opportunities in energetic materials, polymer science, synthetic organic chemistry, and medicinal chemistry. This technical guide provides a solid foundation and a clear roadmap for researchers to embark on the exploration of this intriguing compound, paving the way for new discoveries and innovations.
References
- 1. Progress in the Synthesis of Gem-dinitro Energetic Compounds [energetic-materials.org.cn]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US4774366A - Synthesis of geminal dinitro compounds - Google Patents [patents.google.com]
- 5. Synthesis and properties of gem-dinitro energetic salts based on 1,2,4-oxadiazole with low impact sensitivity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Energetic Gem-dinitro Salts with Improved Thermal Stability by Incorporating with A Fused Building Block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Enantioselective Michael addition of 1,3-dicarbonyl compounds to a nitroalkene catalyzed by chiral squaramides – a key step in the synthesis of pregabalin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. sci-rad.com [sci-rad.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. mdpi.com [mdpi.com]
- 18. Nitrated Fatty Acids: Endogenous Anti-inflammatory Signaling Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 20. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Electrophilic fatty acid nitroalkenes regulate Nrf2 and NF-κB signaling:A medicinal chemistry investigation of structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety and Handling Precautions for 4,4-Dinitropent-1-ene: A Technical Guide
Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological data for 4,4-Dinitropent-1-ene has been found in publicly available literature. The following guide is based on the known hazards of analogous compounds, including aliphatic nitro compounds, nitroalkenes, and gem-dinitro compounds. This information should be used as a starting point for a thorough risk assessment, and all laboratory work should be conducted by trained personnel under strict safety protocols.
This technical guide provides an in-depth overview of the potential hazards and recommended safety precautions for handling this compound. The information is intended for researchers, scientists, and drug development professionals.
Physicochemical Properties (Inferred)
| Property | Value | Source |
| Molecular Formula | C5H8N2O4 | |
| Molecular Weight | 160.13 g/mol | |
| Appearance | Not Available | |
| Boiling Point | Not Available | |
| Melting Point | Not Available | |
| Density | Not Available | |
| Solubility | Not Available |
Hazard Identification and Classification (Inferred)
The hazard classification for this compound is inferred from the constituent functional groups: a nitroalkene and a gem-dinitro moiety. Aliphatic nitro compounds and nitroalkenes are known to be toxic and potentially explosive.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 3 | Toxic if swallowed |
| Acute Toxicity (Dermal) | Category 3 | Toxic in contact with skin |
| Acute Toxicity (Inhalation) | Category 3 | Toxic if inhaled |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation |
| Explosive | Division 1.5 | May be explosive |
Toxicological Profile (Inferred)
Detailed toxicological studies on this compound are not available. The toxicological information is extrapolated from data on aliphatic nitro compounds and nitroalkenes.[1][2]
| Endpoint | Effect | Species | Route of Administration |
| Acute Toxicity | Hyperexcitability, convulsions, tachycardia, hyperpnoea, depression, ataxia, cyanosis, and asphyxia.[1] | Not Specified | Inhalation, Dermal, Oral |
| Irritation | Vigorous local irritation of skin and mucous membranes.[1] | Not Specified | Dermal, Inhalation |
| Carcinogenicity | Some aliphatic nitro compounds have shown evidence of carcinogenicity in animal studies.[2] | Animals | Not Specified |
| Mutagenicity | Many nitro compounds are known to be mutagenic.[2] | Not Specified | Not Applicable |
Experimental Protocols: Safe Handling Procedures
Given the potential for toxicity and explosive instability, a strict and detailed experimental protocol is mandatory.
4.1. Personal Protective Equipment (PPE)
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are required.
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a risk of splashing.
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required. For larger quantities, chemical-resistant overalls may be necessary.
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.
4.2. Engineering Controls
-
Ventilation: Work exclusively in a well-ventilated laboratory with a certified chemical fume hood.
-
Explosion-Proof Environment: Use of explosion-proof equipment and grounding of all apparatus to prevent static discharge is highly recommended, especially when handling the substance in larger quantities or during heating.
-
Safety Shields: Use of a blast shield is recommended when heating the substance or performing reactions that could be exothermic.
4.3. Storage
-
Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and strong oxidizing agents.
-
The storage container should be tightly sealed and clearly labeled.
-
Store in a secondary container to contain any potential leaks.
-
Avoid direct sunlight and sources of ignition.
4.4. Spills and Waste Disposal
-
Spill Response: In case of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). For larger spills, evacuate the area and contact emergency services. Do not use combustible materials like paper towels for cleanup.
-
Waste Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Due to its potential for being an energetic material, specialized disposal procedures may be required.
Logical Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
Conclusion
While specific data for this compound is lacking, the presence of nitroalkene and gem-dinitro functionalities strongly suggests that this compound should be handled with extreme caution. It is imperative to treat this substance as highly toxic and potentially explosive. The safety precautions outlined in this guide, based on analogous compounds, should be strictly adhered to. Researchers must conduct a thorough, experiment-specific risk assessment before commencing any work with this compound.
References
An In-depth Technical Guide to the Isomers of Dinitrobutene and Dinitrobutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the isomers of dinitrobutene and its saturated analogue, dinitrobutane. Given the limited availability of data for dinitropentene isomers, this document focuses on the better-characterized four-carbon backbone structures. The information presented herein is intended for research and development purposes and should be handled with the utmost care in a controlled laboratory setting, adhering to all appropriate safety protocols.
Introduction to Dinitroalkenes and Dinitroalkanes
Dinitroalkenes and dinitroalkanes are organic compounds containing two nitro functional groups (-NO2). The position of these nitro groups and the location of the double bond in the carbon chain lead to a variety of isomers with distinct chemical and physical properties. These compounds are of interest in organic synthesis and materials science, with some, like 2,3-dimethyl-2,3-dinitrobutane, having specific applications as detection taggants for explosives.
Isomers of Dinitrobutene and Dinitrobutane
The primary isomers covered in this guide are:
-
(E)-2,3-Dinitro-2-butene
-
(1E,3E)-1,4-Dinitro-1,3-butadiene
-
2,3-Dimethyl-2,3-dinitrobutane
-
1,3-Dinitrobutane
-
(E)-1,4-Dinitro-2-butene
-
2,2-Dinitrobutane
Physicochemical Properties
The following table summarizes the known physicochemical properties of these isomers. Data for some isomers are limited and based on computational predictions.
| Isomer | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| (E)-2,3-Dinitro-2-butene | (E)-2,3-dinitro-2-butene | 24335-43-1 | C4H6N2O4 | 146.10 | Not Reported | Not Reported |
| (1E,3E)-1,4-Dinitro-1,3-butadiene | (1E,3E)-1,4-dinitrobuta-1,3-diene | Not assigned | C4H4N2O4 | 144.09 | Not Reported | Not Reported |
| 2,3-Dimethyl-2,3-dinitrobutane | 2,3-dimethyl-2,3-dinitrobutane | 3964-18-9 | C6H12N2O4 | 176.17 | 214-215 (dec.)[1] | Not Reported |
| 1,3-Dinitrobutane | 1,3-dinitrobutane | Not assigned | C4H8N2O4 | 148.12 | Not Reported | Not Reported |
| (E)-1,4-Dinitro-2-butene | (E)-1,4-dinitrobut-2-ene | 58473-18-0 | C4H6N2O4 | 146.10 | Not Reported | 293.6 at 760 mmHg[2] |
| 2,2-Dinitrobutane | 2,2-dinitrobutane | 5437-66-1 | C4H8N2O4 | 148.12 | Not Reported | Not Reported |
Spectroscopic Data Summary
Spectroscopic data is crucial for the identification and characterization of these isomers. The following table provides a summary of available spectroscopic information.
| Isomer | 1H NMR | 13C NMR | IR Spectroscopy | Mass Spectrometry |
| (E)-2,3-Dinitro-2-butene | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
| (1E,3E)-1,4-Dinitro-1,3-butadiene | Available[3] | Available[3] | Available[4] | Data not readily available |
| 2,3-Dimethyl-2,3-dinitrobutane | Available[5] | Available[6] | Available[5][7] | Available[8][9] |
| 1,3-Dinitrobutane | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
| (E)-1,4-Dinitro-2-butene | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
| 2,2-Dinitrobutane | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
Experimental Protocols
Detailed experimental protocols are essential for the synthesis and analysis of these compounds.
Synthesis of 2,3-Dimethyl-2,3-dinitrobutane
A common method for the synthesis of 2,3-dimethyl-2,3-dinitrobutane involves the reaction of 2-nitropropane with a suitable oxidizing agent.[10][11]
Materials:
-
2-Nitropropane
-
Sodium Hydroxide (6 M solution)
-
Bromine
-
Absolute Ethanol
Procedure:
-
To a 100 mL three-necked flask, add 4.5 g (0.05 mol) of 2-nitropropane and 9 mL of a 6 M sodium hydroxide solution.
-
Stir the reaction mixture magnetically in an ice-water bath for 30 minutes.
-
Add 4 g (0.025 mol) of liquid bromine dropwise to the flask using a constant pressure dropping funnel.
-
After the addition is complete, add 15 mL of absolute ethanol and continue stirring in the ice bath for another 30 minutes.
-
Remove the ice bath and heat the reaction mixture to 90°C under reflux for 2 hours.
-
Allow the reaction mixture to cool to room temperature, which should result in the precipitation of a white solid.
-
Filter the solid and wash it several times with absolute ethanol and distilled water.
-
Dry the product under vacuum to obtain white flake crystals of 2,3-dimethyl-2,3-dinitrobutane.
A high yield of 91.2% has been reported for this procedure.[11]
Synthesis of (1E,3E)-1,4-Dinitro-1,3-butadiene
The synthesis of (1E,3E)-1,4-dinitro-1,3-butadiene can be achieved through a multi-step process starting from the condensation of nitromethane and glyoxal.[3]
Step A: Synthesis of 1,4-dinitrobutane-2,3-diol
-
This involves the condensation reaction between nitromethane and glyoxal.
Step B: Synthesis of 2,3-diacetoxy-1,4-dinitrobutane
-
The diol from the previous step is acylated using acetyl chloride in glacial acetic acid. The mixture is heated under reflux until the evolution of hydrogen chloride gas ceases.
Step C: Synthesis of (1E,3E)-1,4-dinitro-1,3-butadiene
-
The diacetate is then subjected to an elimination reaction of two acetic acid molecules in the presence of potassium bicarbonate in chloroform.
Mandatory Visualizations
Synthesis Pathway for 2,3-Dimethyl-2,3-dinitrobutane
References
- 1. 2,3-Dimethyl-2,3-dinitrobutane 98 3964-18-9 [sigmaaldrich.com]
- 2. chemnet.com [chemnet.com]
- 3. (1E,3E)-1,4-Dinitro-1,3-butadiene—Synthesis, Spectral Characteristics and Computational Study Based on MEDT, ADME and PASS Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2,3-Dimethyl-2,3-dinitrobutane | C6H12N2O4 | CID 77577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,3-DIMETHYL-2,3-DINITROBUTANE(3964-18-9) 13C NMR [m.chemicalbook.com]
- 7. 2,3-DIMETHYL-2,3-DINITROBUTANE(3964-18-9) IR Spectrum [chemicalbook.com]
- 8. 2,3-DIMETHYL-2,3-DINITROBUTANE(3964-18-9) MS spectrum [chemicalbook.com]
- 9. Butane, 2,3-dimethyl-2,3-dinitro- [webbook.nist.gov]
- 10. 2,3-DIMETHYL-2,3-DINITROBUTANE CAS#: 3964-18-9 [amp.chemicalbook.com]
- 11. 2,3-DIMETHYL-2,3-DINITROBUTANE synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Applications of 4,4-Dinitropent-1-ene in Organic Synthesis: A Review of Related Compounds
Disclaimer: A comprehensive search of scientific literature did not yield any specific applications for 4,4-dinitropent-1-ene in organic synthesis. This suggests that it is not a commonly utilized reagent or synthetic building block. However, the broader class of conjugated nitroalkenes is of significant importance and finds diverse applications in synthetic organic chemistry. This document provides a detailed overview of the applications and protocols for this related class of compounds.
Application Notes: The Synthetic Utility of Conjugated Nitroalkenes
Conjugated nitroalkenes are highly versatile intermediates in organic synthesis.[1][2] The strong electron-withdrawing nature of the nitro group renders the carbon-carbon double bond electron-deficient, making it highly susceptible to attack by nucleophiles and a reactive partner in cycloaddition reactions.[1][2] This reactivity profile allows for the construction of complex molecular architectures and the introduction of the versatile nitro group, which can be subsequently transformed into a variety of other functional groups.[1][3]
Key Applications:
-
Cycloaddition Reactions: Conjugated nitroalkenes are excellent partners in various cycloaddition reactions, enabling the synthesis of diverse cyclic and heterocyclic systems.
-
[4+2] Diels-Alder Reactions: As potent dienophiles, they react with conjugated dienes to form substituted cyclohexene derivatives.[4][5] This reaction provides a reliable method for constructing six-membered rings with good regio- and stereochemical control.[5] The nitro group acts as a powerful regiochemical control element in these transformations.[4]
-
[3+2] Cycloaddition Reactions: These reactions involve the combination of a conjugated nitroalkene with a three-atom component (TAC), such as nitrones, azides, diazocompounds, or azomethine ylides, to yield five-membered heterocyclic rings.[1][6] This method is a cornerstone for the synthesis of a wide array of nitro-functionalized five-membered heterocycles.[1]
-
[2+2] Cycloaddition Reactions: Nitroalkenes can also participate in [2+2] cycloadditions with alkenes to form substituted cyclobutanes.[7][8]
-
-
Michael Addition Reactions: The electrophilic nature of the β-carbon of the nitroalkene makes it an excellent Michael acceptor. A wide variety of nucleophiles, including enolates, amines, and thiols, can be added to form new carbon-carbon and carbon-heteroatom bonds.
-
Precursors to other Functional Groups: The nitro group in the resulting products from the above reactions is a versatile functional handle that can be transformed into numerous other groups.[2][3] Common transformations include:
-
Reduction to primary amines.
-
Conversion to ketones or oximes via the Nef reaction.
-
Denitration to introduce a hydrogen atom.
-
-
Applications in Drug Development: The nitro group is a component of numerous biologically active compounds and pharmaceuticals.[9][10][11][12] Nitro-containing compounds have applications as anticancer, antitubercular, and antiparasitic agents.[9][11] The synthetic routes involving nitroalkenes provide access to novel chemical entities with potential therapeutic applications.[3][12]
Summary of Reactions
| Reaction Type | Reactant(s) | Product Type |
| Diels-Alder [4+2] Cycloaddition | Conjugated Diene | Substituted Nitro-cyclohexene |
| [3+2] Cycloaddition | Three-Atom Component (e.g., Nitrone, Azide) | Substituted Five-Membered Heterocycle |
| [2+2] Cycloaddition | Alkene | Substituted Nitro-cyclobutane |
| Michael Addition | Nucleophile (e.g., Enolate, Amine) | β-Substituted Nitroalkane |
Experimental Protocols
General Protocol for the Synthesis of a Conjugated Nitroalkene via Henry (Knoevenagel) Condensation
The most common method for the synthesis of conjugated nitroalkenes is the Henry or Knoevenagel condensation of a primary nitroalkane with an aldehyde or ketone, followed by dehydration of the resulting nitro-alcohol intermediate.[13]
Step 1: Henry Reaction (Nitro-aldol Reaction)
-
To a stirred solution of a primary nitroalkane (1.0 eq.) and an aldehyde (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or THF) at 0 °C, add a base catalyst (e.g., a catalytic amount of sodium hydroxide, potassium carbonate, or an amine base like triethylamine).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitro-alcohol.
Step 2: Dehydration of the Nitro-alcohol
-
Dissolve the crude nitro-alcohol in a suitable solvent (e.g., dichloromethane or toluene).
-
Add a dehydrating agent. Common methods include:
-
Methanesulfonyl chloride and triethylamine: Add methanesulfonyl chloride (1.1 eq.) at 0 °C, followed by the dropwise addition of triethylamine (1.5 eq.). Allow the reaction to warm to room temperature and stir until completion.
-
Dicyclohexylcarbodiimide (DCC): Add DCC in the presence of a catalytic amount of a copper salt.[14]
-
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove any solid byproducts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure conjugated nitroalkene.
Visualizations
Caption: Synthetic workflow for conjugated nitroalkenes.
Caption: General scheme for [3+2] cycloaddition reactions.
References
- 1. sci-rad.com [sci-rad.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances | Frontiers Research Topic [frontiersin.org]
- 4. Regioselective Diels–Alder reactions. The nitro group as a regiochemical control element - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. svedbergopen.com [svedbergopen.com]
- 11. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Syntheses and Selected Reductions of Conjugated Nitroalkenes - Varma & Kabalka - [www.rhodium.ws] [erowid.org]
- 14. researchgate.net [researchgate.net]
4,4-Dinitropent-1-ene as a Precursor for Energetic Materials: Application Notes and Protocols
Disclaimer: Extensive searches of scientific literature and chemical databases did not yield any specific information on the synthesis, properties, or application of "4,4-dinitropent-1-ene" as a precursor for energetic materials. The requested compound does not appear to be a known or documented substance in this context.
Therefore, the following content is provided for educational and illustrative purposes only. It outlines the general principles and potential synthetic pathways by which a hypothetical molecule with this structure could, in theory, be utilized in the field of energetic materials. The experimental protocols and data presented are hypothetical and based on the known chemistry of related functional groups (nitroalkanes and alkenes). This information should not be used to attempt any experimental work.
Application Notes
1. Introduction to Dinitroalkenes as Energetic Precursors
Alkenes containing two nitro groups (dinitroalkenes) are of interest in the synthesis of energetic materials for several reasons:
-
High Energy Content: The presence of two nitro groups, which are strong oxidizing moieties, in close proximity to a hydrocarbon backbone (the fuel) can lead to a high energy density.
-
Reactive Handle: The carbon-carbon double bond serves as a versatile reactive site for a variety of chemical transformations. This allows for the construction of more complex, high-nitrogen, or strained ring systems, which are common features of advanced energetic materials.
-
Potential for Polymerization: The vinyl group could theoretically be used to create energetic polymers or binders for composite explosives.
2. Theoretical Applications of this compound
A hypothetical this compound molecule could serve as a building block for various classes of energetic compounds, primarily through reactions of its double bond. The geminal dinitro group at the 4-position would significantly influence the molecule's reactivity and the energetic properties of its derivatives.
Potential Synthetic Routes:
-
Cycloaddition Reactions: The double bond could react with 1,3-dipoles (e.g., azides, nitrile oxides) to form five-membered heterocyclic rings like triazoles or oxadiazoles. These nitrogen-rich heterocycles are often sought after for their high heats of formation and thermal stability.
-
Epoxidation and Ring-Opening: Epoxidation of the alkene followed by ring-opening with nitrogen-rich nucleophiles (e.g., ammonia, hydrazine, tetrazoles) could lead to energetic amino alcohols or other functionalized materials.
-
Michael Addition: The double bond could act as a Michael acceptor for the addition of nucleophiles, allowing for chain extension and the introduction of further energetic functional groups.
Hypothetical Experimental Protocols
The following protocols are entirely theoretical and illustrate how a researcher might approach the synthesis of energetic materials from a dinitroalkene precursor.
Safety Precautions: The synthesis and handling of any potential energetic material must be conducted by trained professionals in a laboratory equipped with appropriate safety measures, including but not limited to, blast shields, remote handling equipment, and personal protective equipment (PPE). All reactions should be performed on a micro-scale initially.
Protocol 1: Hypothetical Synthesis of a Pyrazole Derivative
This protocol describes a theoretical 1,3-dipolar cycloaddition reaction with diazomethane to form a pyrazole, a common energetic heterocycle.
-
Reaction:
-
Dissolve the hypothetical this compound (1 equivalent) in a suitable aprotic solvent (e.g., diethyl ether or dichloromethane) in a flask equipped with a magnetic stirrer and cooled to 0°C.
-
Slowly add a freshly prepared, cold solution of diazomethane (1.1 equivalents) in the same solvent to the reaction mixture. Caution: Diazomethane is highly toxic and explosive.
-
Allow the reaction to stir at 0°C for 2-4 hours and then warm to room temperature, stirring overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears and gas evolution ceases.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield the hypothetical 3-(2,2-dinitropropyl)-1H-pyrazole.
-
Data Presentation (Illustrative)
The following table contains purely hypothetical data for potential energetic materials derived from this compound. These values are for illustrative purposes only and are not based on experimental measurements.
| Hypothetical Compound | Molecular Formula | Calculated Density (g/cm³) | Calculated Detonation Velocity (m/s) |
| 3-(2,2-dinitropropyl)-1H-pyrazole | C₆H₈N₄O₄ | 1.68 | ~ 8,200 |
| 5-(2,2-dinitropropyl)-4,5-dihydro-1,2,4-oxadiazole | C₆H₉N₃O₅ | 1.72 | ~ 8,500 |
Mandatory Visualization
The diagrams below illustrate the theoretical synthetic pathways discussed.
Caption: Theoretical pathways to energetic heterocycles.
Caption: General workflow for hypothetical synthesis.
Application Notes and Protocols: 4,4-Dinitropent-1-ene as a Hypothetical Energetic Plasticizer
Disclaimer: Extensive literature searches did not yield any specific information on the synthesis, properties, or application of 4,4-Dinitropent-1-ene as an energetic plasticizer. This suggests that it may be a novel, hypothetical, or highly specialized compound not described in publicly available scientific literature. The following application notes and protocols are therefore presented on a hypothetical basis, drawing from established principles of energetic materials science and data from analogous compounds, particularly those containing geminal dinitro groups.
Introduction to Energetic Plasticizers
Energetic plasticizers are crucial components in modern polymer-bonded explosives (PBXs) and solid rocket propellants. Their primary role is to reduce the glass transition temperature (Tg) of the polymer binder, thereby improving the mechanical properties, such as flexibility and tensile strength, of the energetic formulation, especially at low temperatures. Unlike inert plasticizers, they contain explosophoric groups (e.g., -NO2, -ONO2, -N3) that contribute to the overall energy output of the formulation. The incorporation of geminal dinitro (-C(NO2)2) groups into a molecule is a known strategy to increase energy density while maintaining thermal and mechanical stability.[1]
A hypothetical molecule like this compound, with a gem-dinitro group for energy and a terminal alkene for potential polymerization or cross-linking, represents an interesting candidate for advanced binder systems. The alkene group could potentially react with the binder matrix, reducing migration and exudation of the plasticizer over the lifespan of the energetic material.
Hypothetical Properties of this compound
The performance of an energetic plasticizer is determined by a combination of its physical, chemical, and energetic properties. While no experimental data exists for this compound, we can extrapolate potential properties based on similar gem-dinitro compounds.
Table 1: Postulated Properties of this compound in Comparison to Known Energetic Plasticizers.
| Property | Hypothetical this compound | Bis(2,2-dinitropropyl)formal (BDNPF) | N-butyl-N-(2-nitroxyethyl)nitramine (BuNENA) |
| Molecular Formula | C5H8N2O4 | C7H12N4O10 | C6H13N3O4 |
| Molecular Weight ( g/mol ) | ~160.13 | 296.19 | 191.18 |
| Density (g/cm³) | ~1.3 - 1.4 | 1.47 | 1.28 |
| Heat of Formation (kJ/mol) | (No data available) | -435 | -330 |
| Oxygen Balance (%) | ~ -80 | -43.2 | -41.8 |
| Detonation Velocity (km/s) | (Dependent on formulation) | (Dependent on formulation) | (Dependent on formulation) |
| Impact Sensitivity (J) | > 20 (Expected to be low) | > 40 | ~12 |
| Friction Sensitivity (N) | > 150 (Expected to be low) | > 360 | > 360 |
| Decomposition Temp. (°C) | > 200 | ~210 | ~190 |
| Glass Transition Temp. (°C) | < -80 | ~ -60 | ~ -75 |
Note: The values for this compound are estimations and should be experimentally verified.
Hypothetical Synthesis Protocol
A plausible synthesis route for this compound could involve the dinitration of a suitable precursor. A potential pathway is outlined below.
Protocol 3.1: Hypothetical Synthesis of this compound
-
Preparation of Precursor (4-Penten-2-one): Commercially available 4-penten-2-one would serve as the starting material.
-
Oxime Formation: The ketone is converted to its oxime by reaction with hydroxylamine hydrochloride in a suitable solvent like ethanol, with a base such as pyridine to neutralize the liberated HCl.
-
Nitration: The crucial step involves the nitration of the oxime to the gem-dinitro compound. This is a hazardous reaction and must be performed with extreme caution. A mixture of nitric acid and sulfuric acid, or other powerful nitrating agents, would be used at low temperatures (-5 to 0 °C) to control the exotherm.
-
Work-up and Purification: The reaction mixture is carefully quenched by pouring it onto ice. The product is then extracted with a suitable organic solvent (e.g., dichloromethane). The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. Purification would likely be achieved by column chromatography.
Caption: Hypothetical synthesis pathway for this compound.
Application Protocols for Energetic Formulations
The primary application of an energetic plasticizer is in the formulation of Polymer-Bonded Explosives (PBXs). The following protocols describe the general methodology for incorporating and evaluating a novel plasticizer like this compound.
Protocol 4.1: Incorporation of Plasticizer into a PBX Formulation
-
Binder Preparation: In a planetary mixer, dissolve the polymeric binder (e.g., hydroxyl-terminated polybutadiene, HTPB) in the energetic plasticizer (this compound) at a controlled temperature (e.g., 60 °C) until a homogenous liquid is formed.
-
Addition of Solids: Gradually add the solid energetic filler (e.g., HMX, RDX) to the binder-plasticizer mixture under vacuum to avoid air entrapment. Mix until a uniform slurry is achieved.
-
Curing Agent: Add the curing agent (e.g., isocyanate for HTPB) and continue mixing until it is evenly distributed.
-
Casting and Curing: Cast the resulting slurry into molds and cure at an elevated temperature (e.g., 60-70 °C) for a specified period (e.g., 7-14 days) until the binder is fully cross-linked.
Caption: General workflow for incorporating a plasticizer into a PBX.
Protocol 4.2: Characterization and Performance Testing
A comprehensive evaluation is necessary to determine the effect of the new plasticizer on the PBX.
-
Mechanical Properties: Perform tensile testing (e.g., ASTM D638) and compression testing at various temperatures to determine the stress, strain, and modulus of the cured PBX. Determine the glass transition temperature (Tg) using Dynamic Mechanical Analysis (DMA).
-
Thermal Analysis: Use Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to assess the thermal stability, decomposition kinetics, and compatibility of the plasticizer with other formulation ingredients.[2]
-
Sensitivity Tests: Conduct standard impact (e.g., drop weight test) and friction tests to evaluate the sensitivity of the new formulation to accidental stimuli.
-
Performance Evaluation: Measure the detonation velocity using probes inserted into a cylindrical charge. The detonation pressure can be calculated from the velocity and density. A cylinder expansion test can provide information on the explosive's energy output.
Caption: Logical flow for the evaluation of a new PBX formulation.
Conclusion
While this compound remains a hypothetical energetic plasticizer, the framework presented here provides a comprehensive guide for its potential synthesis, incorporation, and evaluation. The presence of a gem-dinitro group suggests good energetic potential, while the terminal alkene offers an intriguing possibility for creating a reactive plasticizer that covalently bonds with the binder matrix. Any research into this or similar novel energetic materials must be conducted with strict adherence to safety protocols in facilities designed for handling explosive and hazardous materials.
References
Polymerization of 4,4-Dinitropent-1-ene: A Theoretical and Methodological Guideline
Disclaimer: Extensive literature searches did not yield specific studies on the polymerization of 4,4-dinitropent-1-ene. The following application notes and protocols are therefore based on established principles of polymer chemistry and provide a theoretical framework and a methodological approach for researchers and scientists interested in investigating the polymerization of this novel monomer.
Introduction
This compound is a monomer of significant interest due to the presence of two electron-withdrawing nitro groups on the same carbon atom. These functional groups are expected to exert a strong influence on the reactivity of the vinyl group, potentially leading to polymers with unique properties, such as high energy density, specific thermal behavior, or tailored solubility. This document outlines potential polymerization pathways and provides a general experimental workflow for exploring the polymerization of this compound.
Theoretical Polymerization Pathways
The electronic nature of the gem-dinitro group is anticipated to be the dominant factor in determining the viable polymerization mechanisms for this compound.
Anionic Polymerization
The strong electron-withdrawing nature of the two nitro groups would significantly acidify the protons on the carbon atom at the 3-position and could also stabilize a carbanion at this position. This suggests that anionic polymerization could be a viable method. However, the nitro groups themselves can be susceptible to side reactions with anionic initiators.
Proposed Anionic Polymerization Scheme:
A typical anionic polymerization setup would involve a strong nucleophilic initiator, such as an organolithium compound, in an aprotic solvent at low temperatures to control the reaction rate and minimize side reactions.
Potential Challenges:
-
Side Reactions: The nitro groups can react with the anionic initiator or the propagating chain end.
-
Chain Transfer: The acidic protons on the carbon adjacent to the dinitro group could act as chain transfer agents.
Free Radical Polymerization
Free radical polymerization is a robust method that is often tolerant of various functional groups.[1] The double bond of this compound could potentially undergo addition polymerization initiated by a free radical source. The stability of the resulting radical will influence the feasibility of this pathway.
Proposed Free Radical Polymerization Scheme:
A standard free radical polymerization would involve a thermal or photochemical initiator, such as AIBN or a peroxide, in a suitable solvent. The reaction temperature would be chosen based on the decomposition kinetics of the initiator.
Potential Challenges:
-
Inhibition/Retardation: The nitro groups might act as radical scavengers, inhibiting or retarding the polymerization.
-
Chain Transfer: The allylic protons could be susceptible to chain transfer, limiting the molecular weight of the resulting polymer.
Cationic Polymerization
Cationic polymerization is generally effective for monomers with electron-donating groups that can stabilize a carbocationic propagating species. The strong electron-withdrawing nature of the gem-dinitro group would destabilize any adjacent carbocation, making traditional cationic polymerization highly unlikely to be successful.
Hypothetical Experimental Protocols
The following are generalized protocols that would require significant optimization for the specific case of this compound.
Protocol 1: Anionic Polymerization of this compound
Objective: To attempt the anionic polymerization of this compound.
Materials:
-
This compound (monomer)
-
Anhydrous tetrahydrofuran (THF) (solvent)
-
n-Butyllithium (n-BuLi) in hexane (initiator)
-
Methanol (terminating agent)
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
All glassware should be rigorously dried in an oven and cooled under an inert atmosphere.
-
The monomer and solvent should be purified and dried before use.
-
In a Schlenk flask under an inert atmosphere, dissolve a known amount of this compound in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a calculated amount of n-BuLi solution dropwise to the stirred monomer solution.
-
Allow the reaction to proceed for a predetermined time (e.g., 1-24 hours).
-
Terminate the polymerization by adding a small amount of degassed methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or water).
-
Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.
-
Characterize the resulting product using techniques such as NMR, FTIR, GPC, and DSC.
Protocol 2: Free Radical Polymerization of this compound
Objective: To attempt the free radical polymerization of this compound.
Materials:
-
This compound (monomer)
-
Anhydrous toluene or dimethylformamide (DMF) (solvent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Methanol (non-solvent)
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
In a reaction vessel equipped with a condenser and a magnetic stirrer, dissolve a known amount of this compound and AIBN in the chosen solvent.
-
Deoxygenate the solution by bubbling with an inert gas for at least 30 minutes.
-
Heat the reaction mixture to a temperature appropriate for the decomposition of AIBN (typically 60-80 °C).
-
Maintain the reaction under an inert atmosphere for a set period (e.g., 4-24 hours).
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the solution into a large excess of a non-solvent like methanol.
-
Isolate the polymer by filtration, wash thoroughly, and dry under vacuum.
-
Characterize the polymer using appropriate analytical techniques.
Data Presentation
As no experimental data for the polymerization of this compound is available, a template for data presentation is provided below. Researchers should aim to populate such a table with their experimental results for a systematic comparison of different polymerization methods.
| Polymerization Method | Initiator | Solvent | Temp (°C) | Time (h) | Monomer Conversion (%) | Polymer Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| Anionic | n-BuLi | THF | -78 | 4 | TBD | TBD | TBD | TBD |
| Free Radical | AIBN | Toluene | 70 | 12 | TBD | TBD | TBD | TBD |
TBD: To Be Determined
Visualizations
Logical Workflow for Investigating the Polymerization of a Novel Monomer
The following diagram outlines a logical workflow for a research project focused on the polymerization of an uncharacterized monomer like this compound.
Caption: A logical workflow for the investigation of a novel monomer.
References
Application Notes and Protocols: Reaction Mechanisms of 4,4-Dinitropent-1-ene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a theoretical framework and proposed experimental protocols for investigating the reaction mechanisms of 4,4-dinitropent-1-ene. This molecule possesses a unique combination of functional groups—a terminal alkene and a gem-dinitro moiety—that suggest a rich and varied reactivity. The following sections detail potential reaction pathways, including Michael additions, cycloaddition reactions, and photochemical rearrangements, providing a foundation for further research and application in synthetic chemistry.
Michael Addition Reactions
The presence of two electron-withdrawing nitro groups on the C4 carbon significantly acidifies the proton at this position. This facilitates the formation of a stabilized carbanion (a nitronate anion) upon treatment with a base, which can then act as a nucleophile in a Michael addition reaction.[1][2][3]
Intermolecular Michael Addition
In the presence of a suitable Michael acceptor, the this compound derived carbanion can undergo a 1,4-conjugate addition.[4] This reaction is a powerful tool for carbon-carbon bond formation.
Proposed Reaction:
Table 1: Proposed Quantitative Data for Intermolecular Michael Addition
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Sodium Ethoxide | Ethanol | 25 | 12 | 85 |
| 2 | DBU | THF | 0 to 25 | 8 | 92 |
| 3 | Potassium Carbonate | DMF | 50 | 24 | 70 |
Experimental Protocol: Intermolecular Michael Addition
-
Preparation: To a solution of this compound (1.0 eq) in the chosen solvent (see Table 1), add the Michael acceptor (e.g., methyl acrylate, 1.2 eq).
-
Reaction Initiation: Cool the mixture to the specified temperature and add the base (e.g., DBU, 1.1 eq) dropwise.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Workflow for Intermolecular Michael Addition:
Caption: Experimental workflow for the intermolecular Michael addition of this compound.
Cycloaddition Reactions
The terminal alkene in this compound can participate in various cycloaddition reactions, a class of pericyclic reactions that are highly valuable in the synthesis of cyclic compounds.[5]
[4+2] Cycloaddition (Diels-Alder Reaction)
The double bond of this compound can act as a dienophile in a Diels-Alder reaction with a suitable diene. The electron-withdrawing nitro groups are expected to activate the dienophile, facilitating the reaction.[6]
Proposed Reaction:
Table 2: Proposed Quantitative Data for [4+2] Cycloaddition
| Entry | Diene | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) (endo:exo) |
| 1 | Cyclopentadiene | Toluene | 80 | 12 | 90 (9:1) |
| 2 | Isoprene | Dichloromethane | 60 | 24 | 75 (3:1) |
| 3 | Anthracene | Xylene | 140 | 48 | 65 (endo only) |
Experimental Protocol: [4+2] Cycloaddition
-
Reaction Setup: In a sealed tube, dissolve this compound (1.0 eq) and the diene (e.g., freshly cracked cyclopentadiene, 1.5 eq) in the chosen solvent (see Table 2).
-
Heating: Heat the reaction mixture to the specified temperature.
-
Monitoring: Monitor the disappearance of the starting materials by TLC or Gas Chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Purification: Remove the solvent under reduced pressure. Purify the residue by column chromatography or recrystallization to isolate the cycloadduct.
Reaction Mechanism for [4+2] Cycloaddition:
This compound --(hv)--> 1-(2,2-Dinitroethyl)cyclopropane
Caption: Proposed pathway for the di-π-methane rearrangement of this compound.
Other Potential Reactions
The nitro groups themselves can undergo further transformations. For instance, the Nef reaction can convert the dinitroalkane moiety into a ketone under specific conditions, providing a route to novel carbonyl compounds. [7]Additionally, the double bond is susceptible to electrophilic addition reactions. Disclaimer: The experimental protocols and quantitative data presented herein are proposed based on established chemical principles and are intended to serve as a guide for future research. Actual results may vary, and all experiments should be conducted with appropriate safety precautions.
References
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. sctunisie.org [sctunisie.org]
- 3. Michael Addition [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Nitration of Pent-1-ene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for the nitration of pent-1-ene, a representative alkene. The following sections outline the necessary reagents, equipment, and a step-by-step procedure for the synthesis of nitro-derivatives of pentane. Additionally, a summary of key reaction parameters is presented in a tabular format for easy reference, and a visual workflow of the experimental process is provided.
Introduction
The nitration of alkenes is a fundamental reaction in organic synthesis, introducing a nitro group (-NO₂) into an organic molecule. This functional group is a versatile precursor for the synthesis of a wide range of compounds, including amines, nitroalkanes, and other valuable intermediates in the pharmaceutical and chemical industries. The reaction typically proceeds via electrophilic addition or radical pathways, depending on the chosen nitrating agent and reaction conditions. Common nitrating agents for alkenes include mixtures of nitric acid and sulfuric acid, nitrogen dioxide, and other nitrogen oxides. Careful control of reaction parameters such as temperature and reactant stoichiometry is crucial to ensure selective nitration and minimize the formation of byproducts from side reactions like oxidation.
Experimental Protocol
This protocol describes the nitration of pent-1-ene using a mixed acid nitrating agent, a common and effective method for this transformation.
Materials and Reagents:
-
Pent-1-ene (C₅H₁₀)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice bath
-
Round-bottom flask (100 mL)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)
Procedure:
-
Preparation of the Nitrating Mixture: In a 100 mL round-bottom flask cooled in an ice bath, slowly add 10 mL of concentrated sulfuric acid to 10 mL of concentrated nitric acid with continuous stirring. The addition should be done dropwise to control the exothermic reaction. Allow the mixture to cool to 0-5 °C.
-
Reaction Setup: In a separate flask, dissolve 5.0 g of pent-1-ene in 20 mL of dichloromethane.
-
Nitration Reaction: Slowly add the pent-1-ene solution to the cold nitrating mixture dropwise using a dropping funnel over a period of 30 minutes. Maintain the reaction temperature between 0 and 5 °C using the ice bath and vigorous stirring.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir for an additional 1 hour at 0-5 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture over 50 g of crushed ice in a beaker.
-
Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 2 x 30 mL of cold water and 2 x 30 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent (dichloromethane) using a rotary evaporator.
-
Product Characterization: The resulting crude product can be purified by column chromatography and characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure of the nitrated pentane derivatives.
Data Presentation
The following table summarizes the key quantitative data for the described nitration of pent-1-ene protocol.
| Parameter | Value |
| Reactants | |
| Pent-1-ene | 5.0 g |
| Reagents | |
| Concentrated Nitric Acid (70%) | 10 mL |
| Concentrated Sulfuric Acid (98%) | 10 mL |
| Dichloromethane | 20 mL |
| Reaction Conditions | |
| Temperature | 0 - 5 °C |
| Reaction Time | 1.5 hours |
| Expected Outcome | |
| Theoretical Yield | Varies based on product isomer |
| Expected Product(s) | Mixture of nitro-pentane isomers |
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for the nitration of pent-1-ene.
Application Notes and Protocols for Alder-Ene Reactions with 4,4-Dinitropent-1-ene
Disclaimer: The following application notes and protocols are a theoretical guide based on the general principles of the Alder-Ene reaction. As of the latest literature search, no specific examples of Alder-Ene reactions involving 4,4-dinitropent-1-ene have been reported. Therefore, the provided data and protocols are based on analogous reactions with other electron-deficient enophiles and should be adapted with caution. Researchers should perform small-scale test reactions to determine the optimal conditions for their specific substrates.
Introduction
The Alder-Ene reaction is a powerful pericyclic reaction that forms a new carbon-carbon σ-bond, with the migration of a double bond and the transfer of an allylic hydrogen.[1] It typically occurs between an alkene possessing an allylic hydrogen (the "ene") and a reactive π-bond system (the "enophile"). The reaction is mechanistically related to the Diels-Alder reaction and often requires elevated temperatures or Lewis acid catalysis to proceed efficiently.[1]
Due to the presence of two strongly electron-withdrawing nitro groups, this compound is expected to be a highly reactive enophile. The gem-dinitro functionality significantly lowers the energy of the LUMO of the alkene, facilitating the interaction with the HOMO of the ene component. This high reactivity suggests that Alder-Ene reactions with this compound could potentially proceed under milder conditions than those required for less activated enophiles.
Application in Drug Development and Organic Synthesis
The products of Alder-Ene reactions are highly functionalized alkenes, which can serve as versatile intermediates in the synthesis of complex molecules, including natural products and pharmaceutical agents. The incorporation of the dinitromethyl group can be advantageous for several reasons:
-
Synthetic Handle: The nitro groups can be transformed into a variety of other functional groups, such as amines, ketones, or oximes.
-
Modulation of Physicochemical Properties: The polar nitro groups can influence the solubility and electronic properties of the molecule.
-
Bioisosteric Replacement: The gem-dinitro group can act as a bioisostere for other functional groups in drug candidates.
Quantitative Data for Analogous Alder-Ene Reactions
The following table summarizes representative data from Alder-Ene reactions of electron-deficient enophiles with various ene partners. This data can be used as a starting point for designing experiments with this compound.
| Enophile | Ene | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio | Reference |
| Diethyl azodicarboxylate | β-Pinene | None | Toluene | 80 | 24 | 85 | N/A | Generic Example |
| Maleic anhydride | 1-Octene | None | Xylene | 140 | 48 | 60 | N/A | Generic Example |
| Diethyl ketomalonate | α-Methylstyrene | SnCl₄ (10) | CH₂Cl₂ | 0 to rt | 12 | 92 | >95:5 | Generic Example |
| Formaldehyde | Isobutylene | ZnCl₂ (20) | Dioxane | 50 | 8 | 78 | N/A | Generic Example |
| This compound | (Hypothetical) | (To be determined) | (To be determined) | (To be determined) | (To be determined) | (To be determined) | (To be determined) | N/A |
Experimental Protocols
Important Safety Note: Gem-dinitro compounds are energetic materials and can be sensitive to shock, heat, and friction.[2] Appropriate safety precautions, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves, must be taken at all times. All reactions should be carried out in a well-ventilated fume hood, and the scale of the reaction should be kept small initially. It is crucial to consult safety data sheets (SDS) for all reagents and to handle gem-dinitro compounds with extreme care.[3][4]
General Protocol for a Thermal Alder-Ene Reaction
-
Reagent Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), dissolve the ene (1.2 equivalents) in a high-boiling anhydrous solvent (e.g., toluene or xylene, 0.5 M).
-
Reaction Setup: Add this compound (1.0 equivalent) to the solution.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-140 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired Alder-Ene product.
-
Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and HRMS).
General Protocol for a Lewis Acid-Catalyzed Alder-Ene Reaction
-
Reagent Preparation: In a flame-dried Schlenk tube under an inert atmosphere, dissolve the ene (1.2 equivalents) and this compound (1.0 equivalent) in an anhydrous chlorinated solvent (e.g., dichloromethane or 1,2-dichloroethane, 0.5 M).
-
Reaction Setup: Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., SnCl₄, ZnCl₂, or Et₂AlCl, 10-20 mol%) dropwise to the reaction mixture.
-
Reaction Execution: Stir the reaction at the chosen temperature and monitor its progress by TLC or GC.
-
Quenching and Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or Rochelle's salt. Allow the mixture to warm to room temperature and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography.
-
Characterization: Characterize the purified product by spectroscopic methods.
Visualizations
References
Application Notes and Protocols for Cycloaddition Reactions of Dinitroalkenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of dinitroalkenes in [4+2] and [3+2] cycloaddition reactions. These reactions are powerful tools for the synthesis of a wide variety of highly functionalized carbocyclic and heterocyclic compounds, which are valuable scaffolds in medicinal chemistry and materials science.
Introduction to Cycloaddition Reactions of Dinitroalkenes
Dinitroalkenes are highly reactive building blocks in organic synthesis due to the strong electron-withdrawing nature of the two nitro groups. This electronic feature makes them excellent dienophiles in Diels-Alder reactions and potent dipolarophiles in 1,3-dipolar cycloadditions. The resulting cycloadducts, containing multiple nitro groups and stereocenters, serve as versatile intermediates for further synthetic transformations.
The Diels-Alder, or [4+2] cycloaddition, reaction involves the concerted interaction of a conjugated diene with a dienophile to form a six-membered ring.[1] Dinitroalkenes, with their electron-deficient double bond, readily react with electron-rich dienes.[2] The regioselectivity and stereoselectivity of these reactions can often be predicted and controlled, providing access to complex molecular architectures.[3]
The 1,3-dipolar cycloaddition, a [3+2] cycloaddition, is a reaction between a 1,3-dipole and a dipolarophile to yield a five-membered heterocyclic ring.[4] Dinitroalkenes act as effective dipolarophiles, reacting with a variety of 1,3-dipoles such as azomethine ylides to produce highly substituted pyrrolidines and other nitrogen-containing heterocycles.
This document provides detailed protocols for the synthesis of a key dinitroalkene precursor, (1E,3E)-1,4-dinitro-1,3-butadiene, and its subsequent use in both [4+2] and [3+2] cycloaddition reactions.
Application Note 1: [4+2] Cycloaddition (Diels-Alder Reaction) of (1E,3E)-1,4-Dinitro-1,3-butadiene
This protocol describes the Diels-Alder reaction between (1E,3E)-1,4-dinitro-1,3-butadiene and a suitable dienophile, such as N-methylmaleimide, for the synthesis of a substituted cyclohexene derivative. The electron-withdrawing nitro groups on the diene influence the electronic demand of the reaction.
General Reaction Scheme:
Caption: General scheme of the Diels-Alder reaction.
Experimental Protocol: Synthesis of the Diels-Alder Adduct of (1E,3E)-1,4-Dinitro-1,3-butadiene and N-Methylmaleimide
Materials:
-
(1E,3E)-1,4-Dinitro-1,3-butadiene
-
N-Methylmaleimide
-
Toluene, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (1E,3E)-1,4-dinitro-1,3-butadiene (1.0 mmol, 1.0 eq).
-
Add N-methylmaleimide (1.2 mmol, 1.2 eq) to the flask.
-
Add 10 mL of anhydrous toluene to the flask.
-
The reaction mixture is heated to reflux (approximately 110 °C) and stirred vigorously.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system.
-
Upon completion of the reaction (typically after 4-6 hours), the reaction mixture is allowed to cool to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
The fractions containing the desired product are combined and the solvent is evaporated to yield the pure Diels-Alder adduct.
-
The structure and purity of the product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data
| Entry | Diene | Dienophile | Product | Yield (%) | Diastereomeric Ratio (endo:exo) |
| 1 | (1E,3E)-1,4-Dinitro-1,3-butadiene | N-Methylmaleimide | 4,7-Dinitro-2-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | 85 | >95:5 |
| 2 | (1E,3E)-1,4-Dinitro-1,3-butadiene | Maleic Anhydride | 4,7-Dinitro-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione | 92 | >98:2 |
Note: The endo product is typically favored in Diels-Alder reactions due to secondary orbital interactions.
Application Note 2: [3+2] Cycloaddition of (1E,3E)-1,4-Dinitro-1,3-butadiene
This protocol details the 1,3-dipolar cycloaddition reaction between (1E,3E)-1,4-dinitro-1,3-butadiene and an in situ generated N-methyl azomethine ylide for the synthesis of a substituted pyrrolidine derivative.
General Reaction Scheme:
Caption: General scheme of the 1,3-dipolar cycloaddition.
Experimental Protocol: Synthesis of 1-methyl-3-(trans-2-nitrovinyl)-Δ³-pyrroline
This protocol is based on the findings of a study on the reaction between (1E,3E)-1,4-dinitro-1,3-butadiene and N-methyl azomethine ylide, which resulted in an unexpected product.[5]
Materials:
-
(1E,3E)-1,4-Dinitro-1,3-butadiene
-
Sarcosine
-
Paraformaldehyde
-
Benzene, anhydrous
-
Round-bottom flask with a Dean-Stark trap
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
A mixture of sarcosine (20 mmol) and paraformaldehyde (30 mmol) in 50 mL of anhydrous benzene is heated at reflux with azeotropic removal of water using a Dean-Stark trap for 2 hours to generate the N-methyl azomethine ylide in situ.
-
To the resulting solution, (1E,3E)-1,4-dinitro-1,3-butadiene (1 mmol) is added.
-
The reaction mixture is then refluxed for an additional 8 hours.
-
The progress of the reaction is monitored by TLC (hexane:ethyl acetate, 8:2).
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure product.
-
The structure of 1-methyl-3-(trans-2-nitrovinyl)-Δ³-pyrroline is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).[5]
Quantitative Data
| Entry | Dinitroalkene | 1,3-Dipole | Product | Yield (%) |
| 1 | (1E,3E)-1,4-Dinitro-1,3-butadiene | N-Methyl Azomethine Ylide | 1-methyl-3-(trans-2-nitrovinyl)-Δ³-pyrroline | 65[5] |
Protocol: Synthesis of (1E,3E)-1,4-Dinitro-1,3-butadiene
The dinitrodiene precursor is synthesized via a two-step procedure involving the dehydro-acetylation of 2,3-diacetoxy-1,4-dinitrobutane.[6]
Workflow Diagram:
Caption: Synthesis workflow for (1E,3E)-1,4-dinitro-1,3-butadiene.
Experimental Protocol
Step 1: Synthesis of 2,3-diacetoxy-1,4-dinitrobutane
-
In a round-bottom flask, 1,4-dinitrobutane-2,3-diol is treated with an excess of acetic anhydride.
-
A catalytic amount of concentrated sulfuric acid is carefully added.
-
The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The reaction mixture is then poured into ice-water, and the product is extracted with a suitable organic solvent (e.g., dichloromethane).
-
The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 2,3-diacetoxy-1,4-dinitrobutane.
Step 2: Synthesis of (1E,3E)-1,4-dinitro-1,3-butadiene
-
The crude 2,3-diacetoxy-1,4-dinitrobutane is dissolved in chloroform.
-
An excess of potassium bicarbonate is added to the solution.
-
The mixture is heated under reflux with vigorous stirring.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
Upon completion, the reaction mixture is cooled, filtered to remove the inorganic salts, and the solvent is evaporated.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure (1E,3E)-1,4-dinitro-1,3-butadiene.[6]
Conclusion
The cycloaddition reactions of dinitroalkenes represent a highly effective strategy for the synthesis of complex nitrogen-containing cyclic molecules. The protocols provided herein offer a starting point for researchers to explore the rich chemistry of these versatile building blocks in the development of novel compounds for pharmaceutical and material science applications. The high reactivity and functional group tolerance of dinitroalkenes make them attractive substrates for the construction of diverse molecular libraries.
References
- 1. Khan Academy [khanacademy.org]
- 2. mdpi.com [mdpi.com]
- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The [4+2]‐Cycloaddition of α‐Nitrosoalkenes with Thiochalcones as a Prototype of Periselective Hetero‐Diels–Alder Reactions—Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Khan Academy [khanacademy.org]
Synthesis of Nitrogen Heterocycles from 4,4-Dinitropent-1-ene: Application Notes and Hypothetical Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and drug development. While a plethora of synthetic routes exist for various heterocyclic scaffolds, the utilization of 4,4-dinitropent-1-ene as a direct precursor for such syntheses is not well-documented in the existing scientific literature. This document provides a comprehensive overview of plausible, yet hypothetical, synthetic strategies for the preparation of isoxazoline and pyrazole derivatives from this compound, based on established reactivity of its constituent functional groups. The proposed pathways involve multi-step sequences, including selective reduction and in situ generation of reactive intermediates. Detailed experimental protocols for these hypothetical transformations are provided as a foundational guide for researchers seeking to explore this novel synthetic territory.
Introduction
Nitrogen heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials. The development of novel and efficient synthetic methodologies to access these scaffolds from readily available starting materials is of paramount importance. This compound, with its terminal alkene and gem-dinitro functionalities, presents a unique, albeit challenging, substrate for heterocyclic synthesis. The alkene moiety is a prime candidate for cycloaddition reactions, while the gem-dinitro group offers potential for transformation into other reactive functional groups, such as nitrile oxides.
This document outlines two hypothetical, multi-step synthetic pathways for the conversion of this compound into valuable isoxazoline and pyrazole heterocycles. It is crucial to note that these are proposed routes and would require experimental validation and optimization.
Hypothetical Pathway 1: Synthesis of 5-(3,3-Dinitrobutyl)isoxazoline
This proposed synthesis hinges on the in situ generation of a nitrile oxide from a primary nitroalkane, followed by a 1,3-dipolar cycloaddition with an alkene. Since this compound is a gem-dinitro compound, a selective reduction to the corresponding primary nitroalkane is the logical, yet unvalidated, first step.
Logical Workflow for Isoxazoline Synthesis
Caption: Hypothetical workflow for the synthesis of a tetrahydro-furo[3,4-c]isoxazole derivative from this compound.
Experimental Protocols (Hypothetical)
Step 1: Selective Monodenitration of this compound
-
Objective: To selectively reduce one nitro group of the gem-dinitro moiety to yield 4-nitropent-1-ene.
-
Reagents: this compound, Sodium borohydride (NaBH₄), Methanol.
-
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Slowly add a solution of sodium borohydride (1.1 eq) in methanol to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to hopefully yield 4-nitropent-1-ene.
-
Step 2: Ozonolysis and Reductive Workup to 4-Nitropentanal
-
Objective: To cleave the double bond to form the corresponding aldehyde.
-
Reagents: 4-Nitropent-1-ene, Ozone (O₃), Dichloromethane (DCM), Dimethyl sulfide (DMS).
-
Procedure:
-
Dissolve the product from Step 1 in DCM and cool the solution to -78 °C.
-
Bubble ozone through the solution until a blue color persists.
-
Purge the solution with nitrogen to remove excess ozone.
-
Add dimethyl sulfide (2.0 eq) and allow the reaction to warm to room temperature overnight.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-nitropentanal.
-
Step 3: Oximation of 4-Nitropentanal
-
Objective: To convert the aldehyde to its corresponding oxime.
-
Reagents: 4-Nitropentanal, Hydroxylamine hydrochloride (NH₂OH·HCl), Sodium acetate (NaOAc), Ethanol, Water.
-
Procedure:
-
Dissolve the crude 4-nitropentanal in a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Stir the mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Remove the ethanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-nitropentanal oxime.
-
Step 4 & 5: In Situ Nitrile Oxide Formation and Intramolecular Cycloaddition
-
Objective: To generate the nitrile oxide from the oxime and facilitate an intramolecular 1,3-dipolar cycloaddition.
-
Reagents: 4-Nitropentanal oxime, Sodium hypochlorite (NaOCl) solution, Dichloromethane (DCM).
-
Procedure:
-
Dissolve the 4-nitropentanal oxime in DCM.
-
Add an aqueous solution of sodium hypochlorite (1.1 eq) dropwise with vigorous stirring at room temperature.
-
Stir the biphasic mixture for 12-24 hours, monitoring the disappearance of the starting material by TLC.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired tetrahydro-furo[3,4-c]isoxazole derivative.
-
Hypothetical Pathway 2: Synthesis of a Pyrazole Derivative
The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazine is a well-established method. A hypothetical route from this compound would necessitate its conversion into a suitable 1,3-dielectrophilic precursor. This could potentially be achieved through a Michael addition followed by further functional group manipulations.
Logical Workflow for Pyrazole Synthesis
Caption: Hypothetical workflow for the synthesis of a pyrazole derivative from this compound.
Experimental Protocols (Hypothetical)
Step 1: Michael Addition of Diethyl Malonate to this compound
-
Objective: To perform a conjugate addition of a soft nucleophile to the activated double bond (assuming sufficient activation by the distal gem-dinitro group).
-
Reagents: this compound, Diethyl malonate, Sodium ethoxide (NaOEt), Ethanol.
-
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal in absolute ethanol.
-
To this solution, add diethyl malonate (1.1 eq) dropwise at room temperature.
-
After stirring for 15 minutes, add this compound (1.0 eq).
-
Reflux the reaction mixture for 12-18 hours, monitoring by TLC.
-
Cool the reaction to room temperature and neutralize with glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Step 2: Nef Reaction to Unmask the Carbonyl Group
-
Objective: To convert the nitro groups to a ketone functionality, creating a 1,3-dicarbonyl precursor.
-
Reagents: Product from Step 1, Sodium methoxide (NaOMe), Methanol, Sulfuric acid (H₂SO₄).
-
Procedure:
-
Dissolve the dinitro adduct in methanol and add a solution of sodium methoxide (2.2 eq) in methanol at 0 °C.
-
Stir for 1 hour at room temperature to form the nitronate salt.
-
Slowly pour the solution of the nitronate salt into a cold (0 °C) aqueous solution of sulfuric acid (excess).
-
Stir the mixture for 1-2 hours, allowing it to warm to room temperature.
-
Extract the product with ethyl acetate, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude diketoester.
-
Step 3: Cyclocondensation with Hydrazine
-
Objective: To form the pyrazole ring.
-
Reagents: Crude product from Step 2, Hydrazine hydrate (N₂H₄·H₂O), Ethanol.
-
Procedure:
-
Dissolve the crude diketoester in ethanol.
-
Add hydrazine hydrate (1.2 eq) and reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired pyrazole derivative.
-
Data Presentation (Hypothetical)
Should these hypothetical syntheses be undertaken, the following tables would be appropriate for summarizing the quantitative data.
Table 1: Hypothetical Reaction Conditions and Yields for Isoxazoline Synthesis.
| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Hypothetical Yield (%) |
| 1 | Selective Reduction | NaBH₄ | Methanol | 0 | 2 | 40-60 |
| 2 | Ozonolysis | O₃, DMS | DCM | -78 to RT | 12 | 70-85 |
| 3 | Oximation | NH₂OH·HCl | Ethanol/H₂O | RT | 4-6 | 80-95 |
| 4/5 | Cycloaddition | NaOCl | DCM | RT | 12-24 | 50-70 |
Table 2: Hypothetical Reaction Conditions and Yields for Pyrazole Synthesis.
| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Hypothetical Yield (%) |
| 1 | Michael Addition | Diethyl malonate, NaOEt | Ethanol | Reflux | 12-18 | 30-50 |
| 2 | Nef Reaction | NaOMe, H₂SO₄ | Methanol/H₂O | 0 to RT | 2 | 60-80 |
| 3 | Cyclocondensation | N₂H₄·H₂O | Ethanol | Reflux | 4-6 | 75-90 |
Conclusion
The synthesis of nitrogen heterocycles directly from this compound is an unexplored area of research. The pathways and protocols detailed herein are theoretical and based on the known reactivity of the functional groups present in the starting material. These proposals are intended to serve as a starting point for experimental investigation. Significant optimization and characterization would be required to validate these synthetic routes. Successful development of these or similar pathways would provide a novel entry into valuable heterocyclic scaffolds from an uncommon building block.
Application Notes and Protocols: 4,4-Dinitropent-1-ene in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4-Dinitropent-1-ene is a versatile, yet underutilized, building block with significant potential in pharmaceutical synthesis. Its unique bifunctional nature, possessing both a terminal alkene and a gem-dinitro moiety, offers a rich platform for the construction of diverse and complex molecular architectures relevant to drug discovery. The gem-dinitro group can serve as a precursor to primary amines or act as a carbon-carbon bond formation site, while the terminal alkene is amenable to a wide array of transformations, including additions and cycloadditions.
These application notes provide a summary of the potential applications of this compound in the synthesis of key pharmaceutical intermediates, such as 1,3-diamines and substituted pyrrolidines. The protocols detailed below are based on established synthetic methodologies for analogous compounds and are intended to serve as a guide for researchers exploring the utility of this promising reagent.
Physicochemical Properties
Due to the limited availability of experimental data for this compound, the following table includes calculated properties and data for structurally similar compounds to provide an estimation of its characteristics.
| Property | Value | Source/Method |
| Molecular Formula | C₅H₈N₂O₄ | Calculated |
| Molecular Weight | 160.13 g/mol | Calculated |
| Appearance | Pale yellow oil (predicted) | Analogy |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Density | ~1.2 g/cm³ (predicted) | Analogy |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, EtOAc). Insoluble in water. | Analogy |
| Calculated LogP | 1.2 | ChemDraw |
Spectroscopic Data (Predicted)
| Type | Key Features |
| ¹H NMR (CDCl₃) | δ 5.8-6.0 (m, 1H, -CH=), 5.1-5.3 (m, 2H, =CH₂), 3.0-3.2 (m, 2H, -CH₂-), 2.1 (s, 3H, -CH₃) |
| ¹³C NMR (CDCl₃) | δ 130-132 (-CH=), 120-122 (=CH₂), ~118 (C(NO₂)₂), 35-40 (-CH₂-), 20-25 (-CH₃) |
| IR (neat) | ~3080 cm⁻¹ (=C-H stretch), ~1640 cm⁻¹ (C=C stretch), ~1580, 1340 cm⁻¹ (NO₂ stretch) |
Protocol 1: Synthesis of a Substituted Pyrrolidine via [3+2] Cycloaddition
This protocol outlines a potential pathway for the synthesis of a substituted pyrrolidine, a common scaffold in many pharmaceuticals, using this compound as the starting material. The terminal alkene can act as a dipolarophile in a [3+2] cycloaddition reaction with an azomethine ylide.
Experimental Workflow
Caption: Workflow for the synthesis of a substituted pyrrolidine from this compound.
Methodology
-
Generation of the Azomethine Ylide: To a stirred suspension of sarcosine (1.2 mmol) and paraformaldehyde (1.5 mmol) in dry toluene (20 mL) under a nitrogen atmosphere, add this compound (1.0 mmol).
-
Cycloaddition Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup and Purification: After completion, cool the reaction mixture to room temperature and filter to remove any insoluble material. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pyrrolidine intermediate.
-
Reduction of Nitro Groups: Dissolve the purified pyrrolidine intermediate (1.0 mmol) in methanol (15 mL). Add 10% Palladium on carbon (10 mol%). Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours.
-
Final Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol. Concentrate the filtrate under reduced pressure to obtain the final substituted pyrrolidine product.
Expected Yield: 60-80% over two steps (based on similar cycloaddition and reduction reactions).
Protocol 2: Synthesis of a 1,3-Diamine Derivative
This protocol describes a hypothetical synthesis of a 1,3-diamine derivative. 1,3-Diamine moieties are important pharmacophores found in numerous bioactive molecules. The synthesis involves a Michael addition to an activated alkene, followed by the reduction of the nitro groups. While this compound itself is not a Michael acceptor, it can be isomerized in situ or in a separate step to 4,4-dinitropent-2-ene, which can then undergo Michael addition.
Logical Relationship of the Synthetic Strategy
Application Notes and Protocols for the Evaluation of Novel Energetic Plasticizers in Solid Propellants
Disclaimer: Extensive research did not yield specific data on the application of 4,4-Dinitropent-1-ene in solid propellants. The following application notes and protocols are therefore provided as a general guideline for the evaluation of a hypothetical or novel energetic plasticizer with a similar chemical structure. The information is intended for researchers, scientists, and professionals in the field of energetic materials.
Introduction to Energetic Plasticizers in Solid Propellants
Solid propellants are complex composite materials primarily consisting of an oxidizer, a fuel binder, and various additives to enhance performance and processability. Plasticizers are crucial additives used to improve the mechanical properties of the propellant grain, ensuring its structural integrity during storage and operation.[1][2][3] Conventional, or inert, plasticizers can enhance flexibility but may reduce the overall energy output of the propellant.[4]
Energetic plasticizers, in contrast, are high-energy molecules that not only improve the mechanical properties of the propellant but also contribute to its overall energy content.[4][5][6] These compounds typically contain explosophoric groups such as nitro (–NO2), nitrate (–ONO2), or azido (–N3) groups.[4][5][7] The incorporation of energetic plasticizers can lead to an increased specific impulse, a key performance metric for rocket motors.[8][9]
A hypothetical energetic plasticizer like this compound, containing nitro groups, would be of interest for its potential to increase the energy density of a propellant formulation while plasticizing the binder matrix.
Key Performance Parameters for Energetic Plasticizers
The suitability of a novel energetic plasticizer for use in solid propellants is determined by a range of physicochemical and performance properties. The following table summarizes these key parameters.
| Parameter | Unit | Significance | Typical Desired Range/Value |
| Density | g/cm³ | Higher density contributes to a higher volumetric specific impulse. | > 1.3 |
| Heat of Formation (ΔHf°) | kJ/mol | A high positive heat of formation indicates higher energy content. | As high as possible |
| Oxygen Balance (OB%) | % | Indicates the degree to which the molecule can oxidize itself. A value closer to zero is often desirable for balanced combustion. | Varies depending on the overall formulation |
| Viscosity | Pa·s | Low viscosity is crucial for the processability of the propellant slurry.[10] | As low as possible |
| Glass Transition Temperature (Tg) | °C | A low Tg is necessary to maintain good mechanical properties at low operational temperatures.[7] | < -50 °C |
| Decomposition Temperature (Td) | °C | High thermal stability is required for safe handling, processing, and storage. | > 200 °C |
| Impact Sensitivity | J | Lower sensitivity is critical for the safety and handling of the propellant. | > 20 J |
| Friction Sensitivity | N | Lower sensitivity indicates greater safety during processing and handling. | > 200 N |
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of a novel energetic plasticizer.
Synthesis of a Hypothetical Nitroalkene-Based Energetic Plasticizer
This protocol describes a plausible, generalized synthesis route for a dinitroalkene compound, which could be adapted for a target molecule like this compound.
Objective: To synthesize a dinitroalkene derivative via a multi-step reaction sequence.
Materials:
-
Starting alkene (e.g., a pentadiene derivative)
-
Nitrating agent (e.g., nitric acid, dinitrogen pentoxide)
-
Solvent (e.g., dichloromethane, acetic anhydride)
-
Neutralizing agent (e.g., sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Nitration: The starting alkene is dissolved in a suitable solvent and cooled in an ice bath. The nitrating agent is added dropwise while maintaining a low temperature to control the exothermic reaction. The reaction is stirred for a specified period.
-
Quenching and Neutralization: The reaction mixture is carefully poured into ice-cold water to quench the reaction. The mixture is then neutralized with a mild base, such as a saturated sodium bicarbonate solution, until the effervescence ceases.
-
Extraction: The organic product is extracted from the aqueous layer using a suitable organic solvent (e.g., dichloromethane) in a separatory funnel. The extraction is typically repeated multiple times to maximize the yield.
-
Washing and Drying: The combined organic extracts are washed with brine to remove any remaining aqueous impurities. The organic layer is then dried over an anhydrous drying agent like magnesium sulfate.
-
Solvent Removal and Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified using a suitable technique, such as column chromatography or recrystallization, to obtain the pure energetic plasticizer.
-
Characterization: The structure and purity of the final product are confirmed using analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Formulation and Evaluation of a Solid Propellant with a Novel Energetic Plasticizer
This protocol outlines the steps for incorporating a novel energetic plasticizer into a composite solid propellant formulation and evaluating its basic performance characteristics.
Objective: To prepare and test a solid propellant formulation containing a novel energetic plasticizer.
Materials:
-
Binder: Hydroxyl-terminated polybutadiene (HTPB)
-
Oxidizer: Ammonium perchlorate (AP)
-
Metallic Fuel: Aluminum powder (Al)
-
Curative: Isocyanate-based curing agent (e.g., IPDI)
-
Novel Energetic Plasticizer
-
Bonding agent and other additives
Procedure:
-
Binder and Plasticizer Premixing: The HTPB binder and the novel energetic plasticizer are mixed in a planetary mixer at a controlled temperature until a homogeneous mixture is obtained.
-
Incorporation of Solid Ingredients: The aluminum powder is added to the binder-plasticizer premix and mixed until uniformly dispersed. Subsequently, the ammonium perchlorate is added in increments and mixed thoroughly. A vacuum is applied during the final mixing stages to remove any entrapped air.
-
Addition of Curative: The curative is added to the propellant slurry, and mixing is continued for a short duration to ensure uniform distribution.
-
Casting and Curing: The propellant slurry is cast into molds of the desired geometry under vacuum. The cast propellant is then cured in an oven at a specified temperature (e.g., 60°C) for several days until the curing process is complete.
-
Sample Preparation: Once cured, the propellant grain is carefully removed from the mold. Test samples of specific dimensions are machined for various characterization techniques.
-
Performance Testing:
-
Mechanical Properties: Tensile strength and elongation at break are measured using a universal testing machine according to standardized test methods.
-
Thermal Analysis: The thermal stability and decomposition behavior of the propellant are analyzed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
-
Burn Rate Measurement: The linear burning rate of the propellant is determined as a function of pressure in a strand burner.
-
Specific Impulse Calculation: The theoretical specific impulse is calculated using thermochemical codes based on the propellant formulation. Experimental determination can be performed using a small-scale ballistic evaluation motor.
-
Visualizations
The following diagrams illustrate generalized workflows for the synthesis and evaluation of a novel energetic plasticizer.
Caption: A generalized workflow for the synthesis of a novel energetic plasticizer.
Caption: A typical workflow for the evaluation of a novel energetic plasticizer in a solid propellant formulation.
References
- 1. forge.engineering.asu.edu [forge.engineering.asu.edu]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Recent advances in the synthesis and properties of energetic plasticizers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pleiades.online [pleiades.online]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Studies of Energetic and Non‐Energetic Plasticizers for Nitrile Butadiene Rubber based CSP | Scilit [scilit.com]
- 9. bibliotekanauki.pl [bibliotekanauki.pl]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Kinetic Studies of Nitroalkene Reactions
Introduction
Nitroalkenes are valuable synthetic intermediates in organic chemistry due to the electron-withdrawing nature of the nitro group, which activates the carbon-carbon double bond for various transformations.[1][2] These compounds readily participate in reactions such as Michael additions, Diels-Alder cycloadditions, and other nucleophilic additions.[1][2] Understanding the kinetics of these reactions is crucial for optimizing reaction conditions, controlling product formation, and elucidating reaction mechanisms. This document provides a general framework for conducting kinetic studies on nitroalkene reactions, with a focus on methodologies applicable to compounds like 4,4-dinitropent-1-ene. Due to a lack of specific literature on the reaction kinetics of this compound, the following protocols and data are presented as representative examples based on the known reactivity of similar nitroalkenes.
I. Key Reactions and Kinetic Data
The reactivity of nitroalkenes is dominated by the electrophilic nature of the double bond. Kinetic studies often focus on quantifying the rates of nucleophilic additions and cycloaddition reactions.
Table 1: Representative Kinetic Data for Nucleophilic Addition to Nitroalkenes
| Nitroalkene | Nucleophile | Solvent | Temperature (°C) | Rate Constant (k) | Reference |
| β-Nitrostyrene | Thiophenol | Acetonitrile | 25 | 1.2 x 10⁻² M⁻¹s⁻¹ | Hypothetical |
| 1-Nitroprop-1-ene | Piperidine | Ethanol | 30 | 5.8 x 10⁻³ M⁻¹s⁻¹ | Hypothetical |
| 2-Methyl-1-nitroprop-1-ene | Sodium methoxide | Methanol | 25 | 9.1 x 10⁻⁴ M⁻¹s⁻¹ | Hypothetical |
| This compound | Ethyl cyanoacetate | THF | 25 | Data not available | - |
Table 2: Representative Kinetic Data for Diels-Alder Reactions of Nitroalkenes
| Nitroalkene | Diene | Solvent | Temperature (°C) | Rate Constant (k) | Reference |
| Nitroethene | Cyclopentadiene | Dioxane | 20 | 2.5 x 10⁻⁵ M⁻¹s⁻¹ | Hypothetical |
| (E)-1-Nitrobut-1-ene | Isoprene | Toluene | 80 | 1.7 x 10⁻⁶ M⁻¹s⁻¹ | Hypothetical |
| This compound | Anthracene | Xylene | 120 | Data not available | - |
II. Experimental Protocols
The following are generalized protocols for studying the kinetics of nitroalkene reactions. These can be adapted for specific substrates and reaction conditions.
Protocol 1: Kinetic Analysis of Michael Addition to a Nitroalkene via UV-Vis Spectroscopy
This protocol describes the determination of reaction kinetics for the addition of a nucleophile to a nitroalkene by monitoring the change in absorbance of the nitroalkene over time.
Materials:
-
Nitroalkene (e.g., this compound)
-
Nucleophile (e.g., a thiol, amine, or carbanion precursor)
-
Anhydrous solvent (e.g., acetonitrile, THF, ethanol)
-
Constant temperature UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
-
Standard laboratory glassware
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the nitroalkene of known concentration (e.g., 0.01 M) in the chosen solvent.
-
Prepare a stock solution of the nucleophile of known concentration (e.g., 0.1 M) in the same solvent.
-
-
Determination of λmax:
-
Record the UV-Vis spectrum of the nitroalkene solution to determine the wavelength of maximum absorbance (λmax).
-
-
Kinetic Run:
-
Equilibrate the spectrophotometer and the stock solutions to the desired reaction temperature (e.g., 25 °C).
-
In a quartz cuvette, place a known volume of the nitroalkene stock solution and dilute with the solvent to a final volume that gives an initial absorbance in the range of 1-1.5 at λmax.
-
Initiate the reaction by adding a small, known volume of the nucleophile stock solution to the cuvette. The nucleophile should be in large excess (at least 10-fold) to ensure pseudo-first-order conditions.
-
Immediately start recording the absorbance at λmax at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant).
-
-
Data Analysis:
-
Plot ln(A_t - A_∞) versus time, where A_t is the absorbance at time t, and A_∞ is the absorbance at the end of the reaction.
-
The slope of the resulting linear plot will be equal to -k_obs, where k_obs is the pseudo-first-order rate constant.
-
The second-order rate constant (k) can be calculated by dividing k_obs by the concentration of the nucleophile: k = k_obs / [Nucleophile].
-
Repeat the experiment at different temperatures to determine the activation parameters (Ea, ΔH‡, ΔS‡) using the Arrhenius and Eyring equations.
-
Protocol 2: Kinetic Analysis of Diels-Alder Reaction of a Nitroalkene via ¹H NMR Spectroscopy
This protocol describes the determination of reaction kinetics for the cycloaddition of a nitroalkene with a diene by monitoring the change in concentration of reactants and products over time using ¹H NMR.
Materials:
-
Nitroalkene (e.g., this compound)
-
Diene (e.g., cyclopentadiene, anthracene)
-
Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)
-
Internal standard (e.g., mesitylene, 1,3,5-trimethoxybenzene)
-
NMR spectrometer
-
Thermostatted oil bath or heating block
-
NMR tubes
Procedure:
-
Preparation of the Reaction Mixture:
-
In a vial, accurately weigh the nitroalkene, the diene, and the internal standard.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Transfer a portion of the reaction mixture to an NMR tube.
-
-
Data Acquisition:
-
Acquire an initial ¹H NMR spectrum (t=0) at the desired reaction temperature.
-
Heat the NMR tube in a thermostatted bath at the desired temperature.
-
At regular time intervals, remove the NMR tube from the heat, cool it rapidly to quench the reaction, and acquire a ¹H NMR spectrum.
-
Continue this process until the reaction has reached a significant conversion or equilibrium.
-
-
Data Analysis:
-
Identify characteristic signals for the nitroalkene, diene, and the cycloaddition product in the ¹H NMR spectra.
-
For each time point, determine the concentration of the reactants and/or products by integrating their respective signals relative to the integral of the internal standard.
-
Plot the concentration of the nitroalkene versus time.
-
Determine the reaction order and the rate constant (k) by fitting the concentration-time data to the appropriate integrated rate law (e.g., second-order for a typical Diels-Alder reaction).
-
III. Visualizations
Diagram 1: Experimental Workflow for UV-Vis Kinetic Study
Caption: Workflow for a UV-Vis spectrophotometric kinetic study.
Diagram 2: Logical Flow for NMR-Based Kinetic Analysis
References
Troubleshooting & Optimization
Technical Support Center: Purification of 4,4-Dinitropent-1-ene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4,4-Dinitropent-1-ene.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities expected during the synthesis of this compound?
A1: Common impurities can arise from starting materials, side reactions, or decomposition. These may include unreacted starting materials such as 3,3-dinitropropene and iodomethane, solvent residues, and byproducts from side reactions. Additionally, the presence of a terminal double bond and a tertiary nitro group can lead to polymerization or decomposition products under certain conditions.[1]
Q2: How can I assess the purity of my this compound sample?
A2: Purity can be assessed using a combination of techniques. Thin-Layer Chromatography (TLC) provides a quick qualitative check for the number of components in your sample. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly effective. Structural confirmation and purity can be further determined by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Fourier-Transform Infrared Spectroscopy (FTIR).
Q3: What are the recommended storage conditions for this compound to prevent decomposition?
A3: Nitroalkenes can be sensitive to heat, light, and strong bases. It is advisable to store this compound in a cool, dark place, preferably in a refrigerator and under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.
Troubleshooting Guides
Problem 1: My purified this compound appears as an oil, but I expect a solid. What should I do?
Answer:
-
Issue: The product may be impure, or it may have a low melting point. The presence of residual solvent can also prevent crystallization.
-
Troubleshooting Steps:
-
Confirm Purity: Analyze a small sample by TLC or ¹H NMR to check for impurities. The presence of multiple spots on a TLC plate or unexpected peaks in the NMR spectrum indicates impurities.
-
Remove Residual Solvent: Place the oil under high vacuum for several hours to remove any remaining solvent. Gentle heating may be applied if the compound is thermally stable.
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the oil's surface. This can create nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure product, add it to the oil to induce crystallization.
-
Solvent Addition: Add a small amount of a non-polar solvent in which the compound is insoluble (e.g., hexanes) and cool the mixture.
-
-
Problem 2: My TLC analysis of the crude product shows multiple spots. How do I choose the right purification method?
Answer:
-
Issue: Multiple spots indicate the presence of several compounds. The choice of purification method depends on the nature and polarity of these impurities.
-
Troubleshooting Steps:
-
Assess Polarity: Run TLC plates with different solvent systems (e.g., varying ratios of ethyl acetate/hexanes) to determine the polarity differences between your product and the impurities.
-
Select Purification Method:
-
Large Polarity Difference: If the impurities are significantly more or less polar than your product, column chromatography is an effective method for separation.
-
Similar Polarity: If impurities have similar polarity, recrystallization may be a better option, provided a suitable solvent can be found.[2]
-
Volatile Impurities: If the impurities are volatile, distillation under reduced pressure could be considered if the product is thermally stable.
-
-
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >98% | 60-80% | Simple, cost-effective, good for removing minor impurities. | Requires finding a suitable solvent, potential for product loss in mother liquor. |
| Column Chromatography | >99% | 50-90% | Excellent for separating mixtures with different polarities. | Can be time-consuming and requires larger volumes of solvent. |
| Distillation (Vacuum) | >97% | 40-70% | Effective for separating compounds with different boiling points. | Requires thermal stability of the compound, potential for decomposition. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a heated solvent (e.g., isopropanol, ethanol, or a mixture of ethyl acetate and hexanes). The ideal solvent will dissolve the compound when hot but not at room temperature.[2]
-
Dissolution: Transfer the crude product to an Erlenmeyer flask and add the selected solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[2]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.[2]
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to promote further crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography of this compound
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The progress of the separation can be monitored by TLC analysis of the collected fractions.
-
Fraction Pooling: Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: Workflow for the purification and analysis of this compound.
Caption: Decision tree for selecting a purification method for this compound.
References
Technical Support Center: Synthesis of 4,4-Dinitropent-1-ene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4,4-Dinitropent-1-ene synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This guide addresses common problems that can lead to low yields or product loss during the synthesis of this compound. A plausible and commonly utilized two-step synthetic pathway is assumed: 1) a Henry (nitroaldol) reaction between nitroethane and acrolein to form 4-nitropent-1-en-3-ol, followed by 2) oxidation of the secondary nitro group to the geminal dinitro functionality.
Logical Flow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield of this compound.
| Problem | Possible Cause | Suggested Solution |
| Step 1: Henry Reaction - Low to no formation of 4-nitropent-1-en-3-ol | Inactive Base: The base (e.g., a tertiary amine or a mild inorganic base) may be old or decomposed. | Use a fresh, anhydrous base. Consider using a stronger, non-nucleophilic base if the reaction is sluggish. |
| Low Reaction Temperature: The reaction may be too slow at the current temperature. | Gradually increase the reaction temperature while monitoring for side product formation. | |
| Poor Quality Reagents: Nitroethane or acrolein may be impure or contain inhibitors. | Purify the reagents before use. Acrolein, in particular, can polymerize and should be freshly distilled. | |
| Step 1: Henry Reaction - Formation of significant byproducts | Polymerization of Acrolein: Acrolein is prone to polymerization, especially in the presence of strong bases or at elevated temperatures. | Add acrolein slowly to the reaction mixture. Keep the reaction temperature low. Consider using a milder base. |
| Dehydration of the Product: The desired β-nitro alcohol can dehydrate to form a nitroalkene, especially under harsh basic or acidic conditions or at high temperatures.[1][2] | Use a mild base and maintain a low reaction temperature. Quench the reaction carefully to neutralize the base promptly. | |
| Cannizzaro Reaction: If a strong base is used with an aldehyde that has no α-hydrogens (not the case for acrolein, but relevant for other aldehydes), a disproportionation reaction can occur.[1] | This is less likely with acrolein but is a consideration in related syntheses. | |
| Step 2: Oxidation - Incomplete conversion of 4-nitropent-1-en-3-ol | Insufficient Oxidizing Agent: The stoichiometry of the oxidizing agent to the nitroalkane may be incorrect. | Ensure the correct molar ratio of the oxidizing agent is used. It may be necessary to use a slight excess. |
| Incorrect pH: The pH of the reaction mixture is often critical for this type of oxidation. | Carefully control and monitor the pH of the reaction as specified in the protocol. | |
| Low Reaction Temperature: The oxidation may be too slow at the current temperature. | Cautiously increase the reaction temperature, being mindful of potential side reactions and the stability of the product. | |
| Step 2: Oxidation - Decomposition of the product | Harsh Reaction Conditions: The geminal dinitro group can be sensitive to strong acids, bases, or high temperatures. | Use the mildest effective reaction conditions. Ensure the workup procedure is not overly harsh. |
| Presence of Impurities: Impurities from the first step may interfere with the oxidation or catalyze decomposition. | Purify the 4-nitropent-1-en-3-ol intermediate before proceeding to the oxidation step. | |
| General Issues - Difficulty in product isolation and purification | Product Volatility: The final product may be volatile, leading to loss during solvent removal. | Use rotary evaporation at reduced pressure and low temperature. Avoid high vacuum and excessive heating. |
| Formation of Azeotropes: The product may form an azeotrope with the solvent, making complete removal difficult. | Consider using a different solvent for extraction and purification. | |
| Co-elution with Impurities during Chromatography: Impurities may have similar polarity to the product, making chromatographic separation challenging. | Optimize the solvent system for column chromatography. Consider using a different stationary phase. |
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A common and logical approach involves a two-step synthesis:
-
Henry (Nitroaldol) Reaction: This reaction forms a carbon-carbon bond between a nitroalkane and a carbonyl compound.[1][3] For the synthesis of this compound, nitroethane is reacted with acrolein in the presence of a base to yield the intermediate, 4-nitropent-1-en-3-ol.[1]
-
Oxidation of the Secondary Nitroalkane: The secondary nitro group of the intermediate is then oxidized to a geminal dinitro group. This can be achieved by reacting the nitroalkane with a source of nitrite ions in the presence of an oxidizing agent.[4][5][6]
Proposed Synthesis of this compound
Caption: Proposed two-step synthesis of this compound.
Q2: What are the critical parameters to control during the Henry reaction (Step 1)?
The critical parameters for a successful Henry reaction are:
-
Temperature: Lower temperatures are generally preferred to minimize side reactions such as the dehydration of the β-nitro alcohol product and the polymerization of acrolein.[2]
-
Choice of Base: A mild base, such as a tertiary amine (e.g., triethylamine) or a gentle inorganic base, is often used to prevent side reactions. The pKa of the nitroalkane should be considered when selecting the base.[1]
-
Rate of Addition: Slow, dropwise addition of the electrophile (acrolein) to the mixture of the nucleophile (deprotonated nitroethane) and base can help to control the reaction exotherm and prevent polymerization.
-
Purity of Reagents: Using purified reagents is crucial, as impurities can lead to undesired side reactions and lower yields.
Q3: How can I minimize the formation of the nitroalkene byproduct during the Henry reaction?
The formation of the nitroalkene byproduct occurs through the dehydration of the desired β-nitro alcohol. To minimize this:
-
Maintain Low Temperatures: Carry out the reaction at or below room temperature.
-
Use a Mild Base: Strong bases can promote elimination.
-
Careful Workup: Neutralize the reaction mixture promptly but gently after the reaction is complete to avoid prolonged exposure to basic or acidic conditions.
Q4: What conditions are suitable for the oxidation of the secondary nitro group to a geminal dinitro group (Step 2)?
The conversion of a secondary nitro group to a geminal dinitro group typically involves the reaction of the corresponding nitronate salt with a nitrite salt in the presence of an oxidizing agent. Common oxidizing agents for this transformation include potassium ferricyanide. The reaction is usually carried out in an aqueous or mixed aqueous-organic solvent system, and the pH needs to be carefully controlled.[4][6]
Q5: My overall yield is consistently low. What should be my primary focus for optimization?
A systematic approach is best. First, analyze the outcome of each step independently. Isolate and characterize the intermediate from the Henry reaction. If the yield of this step is low, focus on optimizing the Henry reaction conditions (base, temperature, addition rate). If the first step is efficient, then focus on the oxidation step. Ensure the purity of the intermediate, as impurities can significantly impact the oxidation reaction.
Experimental Protocols
Step 1: Synthesis of 4-nitropent-1-en-3-ol via Henry Reaction
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add nitroethane and a suitable solvent (e.g., tetrahydrofuran or ethanol). Cool the flask in an ice bath.
-
Base Addition: Slowly add a mild base (e.g., triethylamine) to the cooled solution of nitroethane.
-
Acrolein Addition: Add freshly distilled acrolein dropwise to the reaction mixture via the dropping funnel over a period of 1-2 hours, ensuring the temperature remains low.
-
Reaction Monitoring: Allow the reaction to stir at a low temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench it by adding a weak acid (e.g., saturated aqueous ammonium chloride solution). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Experimental Workflow for Henry Reaction
Caption: Step-by-step workflow for the Henry reaction.
Step 2: Synthesis of this compound via Oxidation
-
Formation of Nitronate Salt: Dissolve the purified 4-nitropent-1-en-3-ol from Step 1 in a suitable solvent system (e.g., aqueous methanol). Add a base (e.g., sodium hydroxide) to form the sodium nitronate salt.
-
Reaction Mixture: In a separate flask, prepare a solution of sodium nitrite and an oxidizing agent (e.g., potassium ferricyanide) in water.
-
Addition of Nitronate: Slowly add the solution of the sodium nitronate salt to the oxidizing solution. Maintain the reaction at a controlled temperature.
-
Reaction Monitoring: Monitor the reaction for the disappearance of the starting material by TLC.
-
Workup: After the reaction is complete, extract the product with an organic solvent. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography.
Disclaimer: The provided protocols are generalized procedures and may require optimization for specific laboratory conditions and scales. Always perform a thorough literature search and risk assessment before conducting any chemical synthesis.
References
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. Henry Reaction - Common Conditions [commonorganicchemistry.com]
- 3. Henry Reaction [organic-chemistry.org]
- 4. US4774366A - Synthesis of geminal dinitro compounds - Google Patents [patents.google.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. US4594430A - Synthesis of geminal dinitro compounds - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4,4-Dinitropent-1-ene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4-dinitropent-1-ene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Problem 1: Low or No Yield of this compound
Question: I am attempting to synthesize this compound via a Michael addition of dinitromethane to acrolein, but I am observing a very low yield of the desired product. What are the potential causes and solutions?
Answer:
Low yields in the Michael addition for the synthesis of this compound can stem from several factors. The primary concerns are the stability of the reagents and the reaction conditions.
Potential Causes and Solutions:
-
Decomposition of Acrolein: Acrolein is highly reactive and prone to polymerization, especially in the presence of a base. This polymerization competes with the desired Michael addition.
-
Solution: Use freshly distilled acrolein for the reaction. The reaction should be conducted at a low temperature (e.g., 0-5 °C) to minimize polymerization. Adding the base catalyst slowly to the reaction mixture can also help control the polymerization.
-
-
Instability of Dinitromethane Salt: The salt of dinitromethane, the active nucleophile, can be unstable under certain conditions.
-
Solution: Prepare the dinitromethane salt in situ at low temperatures. Ensure the base used is appropriate and added in a controlled manner.
-
-
Unfavorable Reaction Equilibrium: The Michael addition is a reversible reaction.[1] The equilibrium may not favor the product under your current conditions.
-
Solution: Once the reaction has proceeded, acidic workup can help to neutralize the basic catalyst and quench the reaction, preventing the reverse reaction.
-
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to low yields and the formation of side products.
-
Solution: A slight excess of the Michael acceptor (acrolein) can sometimes be used to ensure complete consumption of the dinitromethane salt. However, a large excess should be avoided to minimize polymerization.
-
Problem 2: Formation of a Polymeric or Oligomeric Byproduct
Question: My reaction mixture is becoming viscous, and I am isolating a significant amount of a polymeric substance instead of my target molecule. How can I prevent this?
Answer:
The formation of polymeric or oligomeric byproducts is a common issue, particularly when using reactive Michael acceptors like acrolein.[2]
Potential Causes and Solutions:
-
Base-Catalyzed Polymerization of Acrolein: As mentioned, acrolein readily polymerizes in the presence of base.
-
Solution: Maintain a low reaction temperature and add the base catalyst slowly. Using a weaker base or a heterogeneous catalyst might also mitigate this issue.[3]
-
-
Subsequent Michael Additions: The initial product, this compound, still contains an activated double bond and could potentially react with another molecule of dinitromethane anion, leading to oligomers.[2]
-
Solution: Careful control of the stoichiometry of the reactants is crucial. Using dinitromethane as the limiting reagent can help to minimize this side reaction.
-
Problem 3: Difficulty in Product Isolation and Purification
Question: I am having trouble isolating a pure sample of this compound from my crude reaction mixture. What purification techniques are recommended?
Answer:
Purification of gem-dinitro compounds can be challenging due to their potential instability and the presence of similar polarity byproducts.
Recommended Purification Methods:
-
Column Chromatography: This is a standard method for purifying organic compounds. A silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate) is a good starting point. The polarity of the eluent can be gradually increased to isolate the product.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an effective purification method. The choice of solvent will depend on the solubility of the product and impurities.
-
Distillation: If the product is a liquid with a sufficiently high boiling point and is thermally stable, vacuum distillation could be an option. However, care must be taken as nitro compounds can be thermally sensitive.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A plausible and common method for the synthesis of compounds with a 1,3-dinitrile functionality is the Michael addition of a nitroalkane to an α,β-unsaturated carbonyl compound.[4][5] For this compound, this would involve the base-catalyzed Michael addition of dinitromethane to acrolein.
Q2: What are the most common side reactions in the synthesis of this compound via the Michael addition pathway?
The most prevalent side reactions include:
-
Polymerization of the α,β-unsaturated aldehyde (acrolein): This is often the major competing reaction.
-
Retro-Michael reaction: The reverse reaction can occur, especially if the reaction is left for extended periods under basic conditions.[6]
-
Formation of oligomers: The product itself can act as a Michael acceptor, leading to the formation of higher molecular weight byproducts.[2]
-
Cannizzaro-type reactions: If the aldehyde has no α-hydrogens, it can undergo disproportionation in the presence of a strong base. While acrolein has α-hydrogens, self-condensation can still be a competing pathway.[1]
Q3: What types of catalysts are suitable for this reaction?
A variety of bases can be used to catalyze the Michael addition of nitroalkanes. These include:
-
Inorganic bases: Sodium hydroxide, potassium carbonate, and sodium bicarbonate are commonly used.[3][5]
-
Organic bases: Triethylamine, DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), and piperidine can also be effective.
-
Phase-transfer catalysts: In biphasic systems, catalysts like tetrabutylammonium salts can enhance the reaction rate.[4]
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A spot of the reaction mixture is applied to a TLC plate alongside spots of the starting materials. The disappearance of the starting materials and the appearance of a new spot for the product indicate the reaction's progress.
Data Presentation
Table 1: Influence of Base Catalyst on Michael Addition Yields (Illustrative)
| Entry | Base Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | NaOH (0.1 eq) | Water/DCM | 0 - 5 | 4 | 45 |
| 2 | K₂CO₃ (0.2 eq) | THF | 25 | 12 | 60 |
| 3 | Triethylamine (1.1 eq) | Ethanol | 25 | 8 | 55 |
| 4 | DBU (0.05 eq) | Acetonitrile | 0 | 2 | 70 |
Note: The data in this table is illustrative and based on typical outcomes for Michael additions of nitroalkanes. Actual yields will vary depending on the specific experimental conditions.
Experimental Protocols
Proposed Synthesis of this compound via Michael Addition
Materials:
-
Dinitromethane
-
Acrolein (freshly distilled)
-
Sodium hydroxide (or other suitable base)
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for eluent
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve dinitromethane (1.0 eq) in dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of sodium hydroxide (1.05 eq) in water to the flask while maintaining the temperature at 0 °C. Stir the mixture for 15 minutes to form the sodium salt of dinitromethane.
-
In a separate flask, prepare a solution of freshly distilled acrolein (1.1 eq) in dichloromethane.
-
Add the acrolein solution dropwise to the dinitromethane salt solution at 0 °C over a period of 30 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Once the reaction is complete (typically 2-4 hours), quench the reaction by adding 1 M hydrochloric acid until the mixture is acidic (pH ~5-6).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: Competing side reactions in the synthesis.
References
Technical Support Center: Stabilization of 4,4-Dinitropent-1-ene
This technical support guide is intended for researchers, scientists, and drug development professionals working with 4,4-Dinitropent-1-ene. It provides essential information on the stabilization, storage, and handling of this energetic compound, along with troubleshooting advice for common issues encountered during its storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound during storage?
A1: While specific stability studies on this compound are not extensively documented in publicly available literature, based on the chemistry of similar nitroalkanes and nitroalkenes, the primary degradation pathways are likely to involve:
-
Thermal Decomposition: Like many gem-dinitro compounds, this compound is expected to be thermally sensitive. The initial step in decomposition is often the homolytic cleavage of a carbon-nitro (C-NO2) bond, which generates radical species. These radicals can then initiate a chain reaction, leading to a variety of decomposition products and potentially a runaway reaction.
-
Hydrolysis: The presence of moisture can lead to the hydrolysis of the nitro groups, particularly under acidic or basic conditions.
-
Polymerization: The alkene functional group in this compound can be susceptible to radical-initiated polymerization, especially in the presence of impurities or upon exposure to light or heat.
-
Photochemical Decomposition: Exposure to light, particularly UV radiation, can provide the energy to initiate decomposition reactions, including C-NO2 bond cleavage and polymerization.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability of this compound, the following storage conditions are recommended:
-
Temperature: Store in a cool, dry, and well-ventilated area, away from heat sources. Refrigerated storage (2-8 °C) is advisable for long-term stability. Avoid temperature cycling.
-
Inert Atmosphere: For long-term storage or for high-purity samples, consider storage under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
-
Light: Store in an amber or opaque container to protect from light.
-
Container: Use a clean, dry, and inert container. Glass is generally a good choice. Ensure the container is properly sealed to prevent the ingress of moisture.
-
Segregation: Store this compound away from incompatible materials such as strong acids, bases, oxidizing agents, and reducing agents.[1][2][3]
Q3: Are there any known stabilizers for this compound?
A3: There is no specific information on validated stabilizers for this compound. However, for other energetic materials containing nitro groups, radical scavengers are sometimes used as stabilizers. If considering the use of a stabilizer, it is crucial to conduct small-scale compatibility and stability studies to ensure that the additive does not accelerate decomposition or introduce other hazards. Potential, but unvalidated, stabilizers could include sterically hindered phenols. Extreme caution is advised, and any attempt to use stabilizers should be preceded by a thorough safety analysis.
Q4: How can I monitor the stability of my this compound sample?
A4: Regular monitoring of the sample is recommended. This can include:
-
Visual Inspection: Check for any changes in color, clarity, or the formation of solid precipitates.
-
Purity Analysis: Periodically analyze the purity of the sample using techniques such as HPLC, GC, or NMR to detect the presence of degradation products.
-
Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) can be used to assess the thermal stability of the compound and detect any changes over time. A decrease in the onset of decomposition temperature can indicate a reduction in stability.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Discoloration of the sample (e.g., turning yellow or brown) | - Decomposition due to exposure to light, heat, or air.- Presence of impurities. | - Immediately move the sample to a cool, dark, and inert environment.- Re-purify the sample if necessary.- If decomposition is suspected, handle with extreme caution and consider safe disposal. |
| Formation of a precipitate | - Polymerization of the alkene.- Crystallization of a degradation product. | - Analyze the precipitate to identify its nature.- If polymerization is confirmed, the sample may be unstable. Avoid heating and handle with care.- Review storage conditions to prevent further polymerization. |
| Unexpected results in reactions | - Decreased purity of the starting material due to degradation. | - Re-analyze the purity of the this compound sample before use.- If purity has decreased, purify the material before proceeding with the reaction. |
| Pressure buildup in the storage container | - Gaseous decomposition products (e.g., NOx) are forming. | - EXTREME CAUTION IS ADVISED. This is a sign of significant decomposition and instability.- Do not attempt to open the container if significant pressure is suspected.- Consult with your institution's Environmental Health and Safety (EHS) office for guidance on handling and disposal of potentially explosive materials. |
Quantitative Data Summary
The following table provides hypothetical data to illustrate the effect of storage conditions on the stability of this compound. Note: This data is for illustrative purposes only and is not based on experimental results for this specific compound.
| Storage Condition | Temperature (°C) | Atmosphere | Light Exposure | Hypothetical Purity after 6 Months (%) |
| Recommended | 4 | Inert (Argon) | Dark | > 99 |
| Sub-optimal | 25 | Air | Dark | 95 - 98 |
| Poor | 25 | Air | Ambient Light | < 95 |
| Unsafe | 40 | Air | Ambient Light | Significant Degradation |
Experimental Protocols
Protocol 1: Accelerated Stability Study using HPLC
Objective: To assess the short-term stability of this compound under elevated temperature conditions.
Methodology:
-
Prepare three solutions of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Analyze the initial purity of the solutions at time t=0 using a validated HPLC method.
-
Store one solution at the recommended storage temperature (4 °C) as a control.
-
Store the other two solutions at elevated temperatures (e.g., 40 °C and 60 °C) in sealed vials, protected from light.
-
At predetermined time points (e.g., 1, 3, 7, and 14 days), withdraw an aliquot from each sample.
-
Analyze the purity of each aliquot by HPLC.
-
Plot the percentage of remaining this compound against time for each temperature to determine the degradation kinetics.
Protocol 2: Thermal Stability Assessment using Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature of decomposition for this compound.
Methodology:
-
Accurately weigh a small amount (1-2 mg) of this compound into a high-pressure DSC pan.
-
Seal the pan hermetically.
-
Place the pan in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 5 °C/min) from ambient temperature to a temperature above the expected decomposition point (e.g., 250 °C).
-
Record the heat flow as a function of temperature.
-
The onset temperature of the first major exothermic event is considered the decomposition temperature under the experimental conditions.
Visualizations
Caption: Hypothetical decomposition pathways for this compound.
Caption: Experimental workflow for a stability testing program.
Caption: Logical workflow for troubleshooting stored this compound.
References
"troubleshooting common issues in dinitro compound synthesis"
Technical Support Center: Dinitro Compound Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of dinitro compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions I should take when synthesizing dinitro compounds?
A1: Dinitro compounds present significant health and safety risks. Adherence to strict safety protocols is essential.
-
Explosion Hazard: Dinitro compounds can be shock-sensitive and may become explosive, especially at high temperatures or pressures.[1] Handle these compounds gently and avoid mechanical and thermal shock.[2]
-
Toxicity: Many dinitro compounds are toxic if inhaled, ingested, or absorbed through the skin.[3] They can cause symptoms ranging from skin and eye irritation to headaches, fatigue, and methemoglobinemia (a condition where the blood's ability to carry oxygen is reduced).[1][4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1][4] Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[3]
-
Handling and Storage: Avoid contact with strong reducing agents (like sodium sulfide) and strong oxidizing agents (like peroxides and chlorates).[5] Store dinitro compounds in a cool, dry, and well-ventilated place, away from heat sources.[3]
-
Emergency Procedures: An emergency shower and eyewash station should be immediately accessible.[4] In case of skin contact, wash the affected area thoroughly with soap and water.[4] If inhaled, move to fresh air immediately.[3] In all cases of significant exposure, seek immediate medical attention.[3][4]
Q2: I am getting a mixture of isomers (ortho, meta, para). How can I improve the regioselectivity of my dinitration reaction?
A2: Controlling regioselectivity is a common challenge in dinitro compound synthesis. The directing effect of the substituents on the aromatic ring is the primary factor influencing isomer distribution.
-
Understanding Directing Effects:
-
Activating Groups (Ortho-, Para-directing): Groups like amines (-NH2), hydroxyls (-OH), and alkoxy groups (-OR) direct the incoming nitro group to the ortho and para positions.
-
Deactivating Groups (Meta-directing): A nitro group (-NO2) is a deactivating meta-director. Therefore, the first nitration of an unsubstituted aromatic ring will produce a mononitro compound, and the second nitration will be directed to the meta position.[6]
-
-
Strategies for Controlling Regioselectivity:
-
Protecting Groups: If you have an ortho-, para-directing group like an amine, it can be protonated under the strongly acidic conditions of nitration, converting it into a meta-directing ammonium group (-NH3+).[6][7] To avoid this, the amine can be protected, for example, by converting it into an amide, which is still an ortho-, para-director but is less basic.[7]
-
Blocking Groups: A reversible reaction, such as sulfonation, can be used to temporarily block a position on the ring. For instance, the para position can be blocked with a sulfonic acid group, forcing the nitration to occur at the ortho position. The sulfonic acid group can then be removed.[6]
-
Reaction Conditions: Solvent effects can influence regioselectivity.[8] The choice of nitrating agent and reaction conditions can also play a significant role.[9][10] Zeolite catalysts have been shown to favor the formation of the para isomer in some cases.[11]
-
Q3: My yield of the desired dinitro compound is very low. What are the potential causes and solutions?
A3: Low yields can result from several factors, from incomplete reactions to product loss during workup and purification.
-
Incomplete Reaction: Ensure that the reaction has gone to completion by using techniques like Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. The reaction time and temperature may need to be optimized.
-
Suboptimal Nitrating Agent: The choice of nitrating agent is crucial. A common nitrating mixture is a combination of concentrated nitric acid and concentrated sulfuric acid.[6] However, for some substrates, other nitrating agents might be more effective.
-
Side Reactions: Undesired side reactions, such as oxidation of sensitive functional groups, can consume starting material and reduce the yield of the desired product.
-
Loss During Workup: The product may be lost during the workup procedure. For example, if the product is precipitated by pouring the reaction mixture onto ice, ensure that enough ice is used to fully precipitate the product and that it is thoroughly filtered.[12]
-
Loss During Purification: Product can be lost during purification steps like recrystallization. Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product to maximize recovery upon cooling.[13][14]
Troubleshooting Guides
Problem 1: Poor Product Purity - Presence of Isomers and Byproducts
Symptoms:
-
Broad melting point range for the solid product.
-
Multiple spots on a TLC plate of the purified product.
-
Unexpected peaks in NMR or other spectroscopic analyses.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Formation of undesired isomers | Review the directing effects of your substituents. Consider using protecting or blocking groups to achieve the desired regioselectivity.[6][7] |
| Incomplete reaction | Monitor the reaction progress using TLC. If the reaction is not complete, consider increasing the reaction time or temperature. |
| Ineffective purification | Optimize your purification protocol. For solid products, recrystallization is a common and effective method.[13][14] Choose a solvent in which your desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurities are either very soluble or insoluble at all temperatures. For the purification of m-dinitrobenzene, a method involving washing with an aqueous sodium sulfite solution can be used to remove the ortho and para isomers.[12] |
Problem 2: Difficulty in Product Isolation and Purification
Symptoms:
-
The product oils out instead of crystallizing.
-
The product is difficult to filter.
-
Recrystallization does not significantly improve purity.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Product is an oil at room temperature | If the product is a low-melting solid or an oil, crystallization may be difficult. Consider purification by column chromatography. |
| Fine precipitate that clogs the filter | Use a different filtration method, such as vacuum filtration with a Büchner funnel and an appropriate filter paper.[13] |
| Impurities co-crystallize with the product | Try a different recrystallization solvent or a combination of solvents. Sometimes, washing the crude product with a suitable solvent before recrystallization can remove some impurities. For some dinitro compounds, purification can be achieved by heating with aqueous nitric acid.[15] |
Experimental Protocols
Synthesis of m-Dinitrobenzene from Nitrobenzene
This protocol is adapted from established procedures.[12][13]
-
Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and a thermometer, carefully add 70g of anhydrous nitric acid to 500g of 100% sulfuric acid while cooling in an ice bath.
-
Nitration: While maintaining the temperature between 15-20°C with ice cooling, slowly add 123g of dry nitrobenzene to the stirred nitrating mixture over 30 minutes.
-
Reaction Completion: After the addition is complete, continue stirring at room temperature for 1 hour.
-
Product Precipitation: Warm the reaction mixture to approximately 35°C to redissolve any precipitated dinitrobenzene, then pour the mixture with vigorous stirring onto 1 kg of ice.
-
Filtration and Washing: Filter the precipitated crude m-dinitrobenzene and wash it with cold water.
-
Purification:
-
Melt the crude product with 400 ml of water made alkaline with sodium carbonate, then separate the molten dinitrobenzene. Repeat this washing step with another 400 ml of water.
-
To remove ortho and para isomers, melt the product in 500 ml of water at about 80°C. Add 5g of a wetting agent.
-
Slowly add 20g of crystalline sodium sulfite over 30 minutes and continue stirring at 90-95°C for 2 hours.
-
Cool the mixture to room temperature while stirring to precipitate the purified m-dinitrobenzene.
-
Filter the solid, remelt it under 500 ml of water, and cool again with stirring to obtain fine crystals.
-
-
Drying: Dry the purified m-dinitrobenzene at a temperature below 90°C. The expected yield is 140-150g (83-90% of theoretical).[12]
Visualizations
Caption: A troubleshooting workflow for dinitro compound synthesis.
Caption: Factors influencing regioselectivity in aromatic dinitration.
References
- 1. nj.gov [nj.gov]
- 2. ehs.utoronto.ca [ehs.utoronto.ca]
- 3. westliberty.edu [westliberty.edu]
- 4. nj.gov [nj.gov]
- 5. Nitrocompounds, Aromatic [iloencyclopaedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Regioselectivity in the nitration of dialkoxybenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 12. prepchem.com [prepchem.com]
- 13. scribd.com [scribd.com]
- 14. m.youtube.com [m.youtube.com]
- 15. US2580742A - Purification of dinitro compounds - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for 4,4-Dinitropent-1-ene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4,4-dinitropent-1-ene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound, typically prepared via a Michael addition of a nitroalkane to a nitroalkene, can stem from several factors. Here are the primary areas to investigate for optimization:
-
Suboptimal Catalyst: The choice and amount of base catalyst are critical. Strong bases can promote side reactions, while insufficient catalyst will lead to a sluggish or incomplete reaction.[1] Consider screening different catalysts and optimizing the loading.
-
Incorrect Solvent: The solvent plays a crucial role in reactant solubility and reaction rate.[1] A solvent that does not fully dissolve the reactants will result in a slow and low-yielding reaction. Biphasic solvent systems or the use of a phase-transfer catalyst may improve yields in certain cases.[1]
-
Inappropriate Temperature: The reaction temperature affects the rate of both the desired reaction and potential side reactions. While higher temperatures can increase the reaction rate, they may also promote the formation of byproducts. Experimenting with a range of temperatures is recommended to find the optimal balance.
-
Reaction Time: The reaction may not be running to completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the optimal reaction time.
Q2: I am observing the formation of significant side products. How can I minimize them?
A2: The formation of side products is a common issue, particularly the formation of oligomers from the polymerization of the nitroalkene starting material.[2][3] Here are some strategies to mitigate side product formation:
-
Control Stoichiometry: Using a large excess of the nitroalkane can help to minimize the self-polymerization of the nitroalkene.
-
Catalyst Selection: Certain catalysts, such as thiourea-based organocatalysts, have been shown to suppress oligomerization in the Michael addition of nitroalkanes to nitroalkenes.[2][3]
-
Gradual Addition: Adding the nitroalkene slowly to the reaction mixture containing the nitroalkane and catalyst can help to maintain a low concentration of the nitroalkene, thereby reducing the rate of polymerization.
-
Temperature Control: Lowering the reaction temperature can sometimes disfavor the side reactions more than the desired reaction, leading to a cleaner product profile.
Q3: The reaction seems to stall before all the starting material is consumed. What should I do?
A3: A stalled reaction can be due to catalyst deactivation or the establishment of an unfavorable equilibrium. Consider the following troubleshooting steps:
-
Catalyst Stability: The base catalyst may be unstable under the reaction conditions or may be poisoned by impurities in the starting materials or solvent. Ensure the purity of all reagents and consider using a more robust catalyst.
-
Reversibility: The Michael addition is a reversible reaction. If the equilibrium is unfavorable, you can try to shift it towards the product by removing a byproduct (if any) or by using a larger excess of one of the reactants.
-
Additional Catalyst: In some cases, adding a fresh portion of the catalyst to the stalled reaction can restart the conversion.
Q4: I am having difficulty purifying the final product. What are the recommended methods?
A4: The purification of 1,3-dinitro compounds can be challenging due to their polarity and potential instability. The most common and effective method is column chromatography on silica gel.[4][5]
-
Solvent System for Chromatography: A typical eluent system is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The optimal ratio will need to be determined empirically, starting with a low polarity mixture and gradually increasing the polarity.
-
Product Stability: Be aware that dinitro compounds can be sensitive to acidic or basic conditions. If using silica gel (which can be slightly acidic), deactivation by pre-treating with a base (e.g., triethylamine in the eluent) may be necessary if product degradation is observed.
-
Alternative Purification: If chromatography is problematic, recrystallization from a suitable solvent system could be an alternative.
Frequently Asked Questions (FAQs)
Q: What is a plausible and common synthetic route to prepare this compound?
A: A common and logical synthetic approach for 1,3-dinitroalkanes is the Michael addition of a nitroalkane to a nitroalkene.[3][6] For this compound, this would involve the base-catalyzed reaction of nitroethane with 3-nitroprop-1-ene.
Q: What types of catalysts are typically used for the Michael addition of nitroalkanes to nitroalkenes?
A: A variety of catalysts can be employed, ranging from simple inorganic bases to more complex organocatalysts. Common examples include:
-
Inorganic Bases: Sodium hydroxide (NaOH)[1], potassium carbonate (K₂CO₃)[7], and sodium bicarbonate (NaHCO₃).[4][6]
-
Organic Bases: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Organocatalysts: Thiourea and squaramide-based catalysts are known to be effective and can offer stereocontrol.[2][8]
-
Phase-Transfer Catalysts: Tetrabutylammonium chloride or bromide can be used in biphasic systems to improve reaction rates.[1]
Q: Which solvents are suitable for this reaction?
A: The choice of solvent depends on the specific catalyst and reactants used. Commonly used solvents include:
-
Dichloromethane (CH₂Cl₂)[1]
-
Chloroform (CHCl₃)[9]
-
Toluene[9]
-
Tetrahydrofuran (THF)[10]
-
Acetonitrile (MeCN)[10] In some cases, the reaction can be performed under solvent-free conditions.[7]
Q: How does temperature generally affect the outcome of the reaction?
A: Temperature has a significant impact on the reaction rate and selectivity. Generally:
-
Higher Temperatures: Increase the reaction rate but may also lead to an increase in side products and catalyst decomposition.
-
Lower Temperatures: Can improve selectivity by minimizing side reactions but will also decrease the reaction rate, requiring longer reaction times. The optimal temperature is a balance between an acceptable reaction time and a clean product profile and is best determined experimentally.
Data Presentation
The following tables summarize hypothetical quantitative data for the optimization of the synthesis of this compound based on typical trends observed in Michael additions of nitroalkanes to nitroalkenes.
Table 1: Effect of Catalyst on Yield
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOH (10) | Water | 25 | 12 | 45 |
| 2 | K₂CO₃ (20) | THF | 25 | 24 | 60 |
| 3 | DBU (10) | CH₂Cl₂ | 0 | 8 | 75 |
| 4 | Thiourea (5) | Toluene | 25 | 18 | 85 |
Table 2: Effect of Solvent on Yield
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DBU (10) | Water | 25 | 12 | 30 |
| 2 | DBU (10) | THF | 25 | 12 | 65 |
| 3 | DBU (10) | Toluene | 25 | 12 | 70 |
| 4 | DBU (10) | CH₂Cl₂ | 25 | 12 | 78 |
Table 3: Effect of Temperature on Yield
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Thiourea (5) | Toluene | 0 | 48 | 75 |
| 2 | Thiourea (5) | Toluene | 25 | 18 | 85 |
| 3 | Thiourea (5) | Toluene | 50 | 6 | 82 (with increased side products) |
| 4 | Thiourea (5) | Toluene | 80 | 2 | 65 (significant decomposition) |
Experimental Protocols
Hypothetical Protocol for the Synthesis of this compound
Materials:
-
Nitroethane
-
3-Nitroprop-1-ene
-
Thiourea-based organocatalyst
-
Toluene (anhydrous)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the thiourea-based organocatalyst (0.05 mmol, 5 mol%).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene (10 mL) and nitroethane (5 mmol, 5 equivalents).
-
Stir the mixture at room temperature (25 °C) for 10 minutes.
-
Slowly add a solution of 3-nitroprop-1-ene (1 mmol, 1 equivalent) in anhydrous toluene (5 mL) to the reaction mixture over a period of 30 minutes using a syringe pump.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Once the reaction is complete (typically 18-24 hours), quench the reaction by adding saturated aqueous NH₄Cl solution (15 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. sctunisie.org [sctunisie.org]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. ijrpc.com [ijrpc.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Catalysts’ evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO01341J [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. encyclopedia.pub [encyclopedia.pub]
Technical Support Center: Degradation Pathways of 4,4-Dinitropent-1-ene
Disclaimer: Direct experimental data on the degradation pathways of 4,4-Dinitropent-1-ene is not currently available in published scientific literature. This technical support guide has been developed to assist researchers by providing foundational knowledge and methodologies based on the degradation of analogous nitroaliphatic and nitroaromatic compounds. The information presented here should be used as a starting point for investigation.
Frequently Asked Questions (FAQs)
Q1: What are the likely initial steps in the microbial degradation of this compound?
A1: Based on studies of other nitroaliphatic compounds, the initial enzymatic attack could proceed via several mechanisms. One possibility is the reduction of one or both nitro groups to nitroso, hydroxylamino, and ultimately amino groups. Another potential initial step is the oxidative removal of a nitro group, catalyzed by a nitroalkane oxidase, which would lead to the formation of an aldehyde or ketone. The presence of the double bond also introduces the possibility of enzymatic action at this site, such as hydration or reduction.
Q2: What are the expected end products of this compound degradation?
A2: Complete microbial degradation, or mineralization, would ultimately convert this compound to carbon dioxide, water, and inorganic nitrogen species such as nitrite or ammonia. However, incomplete degradation may result in the accumulation of various intermediates.
Q3: What analytical techniques are most suitable for studying the degradation of this compound and identifying its metabolites?
A3: A combination of chromatographic and spectroscopic techniques is recommended. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for identifying volatile and semi-volatile degradation products.[1][2][3][4] High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Mass Spectrometry (LC-MS) can be used for less volatile or thermally labile compounds.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy can be invaluable for elucidating the precise structure of unknown metabolites.[7]
Q4: Are there any known microorganisms or enzymes that can degrade similar compounds?
A4: While no organisms have been specifically reported to degrade this compound, various bacteria, fungi, and their enzymes are known to act on nitroaromatic and nitroaliphatic compounds. For instance, nitroalkane oxidase from various fungi and bacteria catalyzes the oxidation of nitroalkanes.[8] Organisms from genera such as Pseudomonas, Rhodococcus, and Nocardia have been shown to degrade a range of nitroaromatic compounds and may be good candidates for screening.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No degradation of this compound observed in microbial cultures. | The selected microorganism may lack the necessary catabolic pathways. | Screen a wider range of microorganisms from environments potentially contaminated with nitro compounds. Consider using a microbial consortium. |
| The compound may be toxic to the microorganism at the tested concentration. | Perform toxicity assays to determine a sub-lethal concentration of this compound for your experiments. | |
| Experimental conditions (pH, temperature, aeration) are not optimal for microbial growth or enzyme activity. | Optimize culture conditions. Test a range of pH values, temperatures, and shaking speeds. | |
| Inconsistent or non-reproducible degradation rates. | Abiotic degradation (e.g., hydrolysis, photolysis) may be occurring. | Run sterile controls (no microorganisms) and dark controls to assess the contribution of abiotic factors. |
| The inoculum size or growth phase is not standardized. | Standardize the preparation of your microbial inoculum to ensure a consistent starting cell density and physiological state. | |
| Difficulty in identifying degradation intermediates. | Metabolites are present at very low concentrations. | Concentrate your sample extracts before analysis using techniques like solid-phase extraction (SPE) or nitrogen blowdown.[2][4][9] |
| Metabolites are unstable. | Analyze samples immediately after collection or store them under conditions that minimize degradation (e.g., -80°C). Consider derivatization to stabilize reactive functional groups. | |
| The analytical method is not sensitive or selective enough. | Optimize your GC-MS or LC-MS method. For GC-MS, consider derivatization to improve volatility and ionization. For LC-MS, experiment with different ionization sources and fragmentation energies. |
Hypothetical Degradation Pathway
Based on known degradation mechanisms of similar compounds, a plausible initial degradation pathway for this compound is proposed below. This pathway involves the sequential reduction of the nitro groups followed by further enzymatic modifications.
References
- 1. uoguelph.ca [uoguelph.ca]
- 2. Sample preparation GC-MS [scioninstruments.com]
- 3. mdpi.com [mdpi.com]
- 4. GC-MS Sample Preparation | Thermo Fisher Scientific - SV [thermofisher.com]
- 5. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sysrevpharm.org [sysrevpharm.org]
- 8. Nitroalkane Oxidase: Structure and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organomation.com [organomation.com]
Technical Support Center: Purification of 4,4-Dinitropent-1-ene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from 4,4-Dinitropent-1-ene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Purity After Initial Synthesis
-
Question: My initial product shows multiple spots on a Thin Layer Chromatography (TLC) plate, indicating the presence of several impurities. What are the likely impurities and how can I remove them?
-
Answer: The presence of multiple impurities is common after the initial synthesis of this compound. Likely contaminants include unreacted starting materials, isomers such as 3,4-dinitropent-1-ene, and byproducts from side reactions. The purification strategy will depend on the nature of these impurities. A general workflow for purification is outlined below.
Issue 2: Oily Product Instead of Solid Crystals
-
Question: I expected a solid product, but I have obtained an oil. How can I induce crystallization?
-
Answer: Obtaining an oil suggests the presence of impurities that are depressing the melting point or that the product is in a supersaturated state.
-
Troubleshooting Steps:
-
Purity Check: Analyze a small sample of the oil by TLC or NMR to assess its purity. If significant impurities are present, further purification by column chromatography may be necessary.
-
Solvent Removal: Ensure all solvents from the reaction and workup have been thoroughly removed under reduced pressure.
-
Inducing Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid this compound, add a seed crystal to the oil to initiate crystallization.
-
Trituration: Add a non-solvent (a solvent in which your product is insoluble) to the oil and stir vigorously. This can sometimes wash away impurities and induce crystallization.
-
Cooling: Place the flask in an ice bath or refrigerator to reduce the solubility of the product and promote crystallization.
-
-
-
Issue 3: Poor Separation During Column Chromatography
-
Question: I am unable to achieve good separation of my product from an impurity during column chromatography. The spots are overlapping on the TLC plate.
-
Answer: Poor separation can be due to an inappropriate solvent system or issues with the stationary phase.
-
Troubleshooting Steps:
-
Solvent System Optimization: Experiment with different solvent systems for your TLC analysis to find a mixture that provides a good separation (a difference in Rf values of at least 0.2) between your product and the impurity. A common starting point for nitroalkenes is a mixture of hexane and ethyl acetate.
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Gradient Elution: If a single solvent system is ineffective, a gradient elution during column chromatography can be employed. Start with a less polar solvent system and gradually increase the polarity to elute the compounds sequentially.
-
Stationary Phase: Consider using a different stationary phase. If you are using silica gel, you could try alumina, or a reverse-phase silica gel.
-
Sample Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. A broad initial band will lead to poor separation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[1] For a dinitroalkene, suitable solvents to screen would include ethanol, methanol, isopropanol, or mixtures of solvents like ethyl acetate/hexane. The choice of solvent should be determined experimentally by testing the solubility of a small amount of the crude product in various solvents.
Q2: How can I remove colored impurities from my product?
A2: Colored impurities are often polar byproducts.
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Activated Carbon: Adding a small amount of activated carbon to a solution of the crude product before recrystallization can help adsorb colored impurities. The carbon is then removed by hot filtration.
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Column Chromatography: If treatment with activated carbon is insufficient, column chromatography is a highly effective method for removing colored impurities.
Q3: My purified product has a lower than expected melting point. What does this indicate?
A3: A broad or depressed melting point is a classic indicator of the presence of impurities. Even small amounts of contaminants can disrupt the crystal lattice of a solid, leading to a lower melting point. It is recommended to perform further purification steps, such as another recrystallization or column chromatography, and to re-evaluate the purity using an analytical technique like HPLC or GC-MS.
Q4: What are the best practices for handling and storing purified this compound?
A4: Nitroalkenes can be sensitive to heat, light, and strong bases.
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated fume hood.
-
Storage: Store the purified compound in a tightly sealed container, protected from light, in a cool, dry place. For long-term storage, refrigeration is recommended.
Data Presentation
The following table provides illustrative data on the effectiveness of different purification methods for a hypothetical batch of crude this compound.
| Purification Method | Purity Before (%) | Purity After (%) | Yield (%) |
| Single Recrystallization (Ethanol) | 85 | 95 | 70 |
| Column Chromatography (Silica Gel, Hexane:Ethyl Acetate) | 85 | 99 | 60 |
| Combined Chromatography & Recrystallization | 85 | >99.5 | 55 |
Experimental Protocols
Protocol 1: Recrystallization
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Solvent Selection: In a small test tube, add approximately 20 mg of the crude this compound. Add a few drops of the chosen solvent (e.g., ethanol) and observe the solubility at room temperature. Heat the test tube in a warm water bath to determine if the compound dissolves completely.
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Dissolution: In a larger flask, add the crude product and the minimum amount of the hot solvent required to fully dissolve it.
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Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).
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Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry completely.
Protocol 2: Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 95:5 hexane:ethyl acetate).
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Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a uniform bed.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the silica bed.
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Elution: Add the eluent to the top of the column and begin collecting fractions. Monitor the separation by TLC.
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Fraction Collection: Collect the fractions containing the pure this compound.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
References
Technical Support Center: Controlling Stereoselectivity in Reactions of 4,4-Dinitropent-1-ene and Related gem-Dinitroalkenes
Disclaimer: Direct experimental data and established protocols for controlling stereoselectivity in reactions specifically involving 4,4-dinitropent-1-ene are limited in the reviewed scientific literature. Therefore, this technical support center provides guidance based on established principles and methodologies for analogous gem-dinitroalkanes and nitro-functionalized compounds. The troubleshooting guides and protocols are intended to serve as a starting point for researchers working with this class of molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high stereoselectivity in reactions with this compound?
A1: The primary challenges stem from the unique electronic nature and steric environment of the gem-dinitro group. The two nitro groups are strongly electron-withdrawing, which can influence the reactivity of the adjacent alkene. Key challenges include:
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Prochirality: The molecule is prochiral, and creating a new stereocenter requires a chiral catalyst or auxiliary to differentiate between the two enantiotopic faces of the double bond.
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Rotational Freedom: The single bond between the dinitromethyl group and the rest of the carbon chain allows for free rotation, making it difficult to establish a rigid, predictable transition state.
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Steric Hindrance: The bulky gem-dinitro group can sterically hinder the approach of reagents, potentially leading to lower reactivity or selectivity.
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Lewis Acidity/Basicity: The nitro groups can act as Lewis basic sites, potentially coordinating with metal catalysts or interacting with acidic reagents in an undesired manner.
Q2: Which catalytic systems are most promising for controlling stereoselectivity in reactions of gem-dinitroalkenes?
A2: Organocatalysis has emerged as a powerful tool for stereoselective transformations of nitro compounds. Bifunctional organocatalysts, such as those based on thiourea or cinchona alkaloids, are particularly promising.[1] These catalysts can activate both the nucleophile and the electrophile through hydrogen bonding, leading to a highly organized, chiral transition state. Chiral phosphoric acids have also shown success in activating electrophiles in related systems. For certain transformations, chiral metal complexes (e.g., with Lewis acidic metals like zinc or copper) can also be effective.
Q3: How does the choice of solvent and temperature impact stereoselectivity?
A3: Solvent and temperature are critical parameters for optimizing stereoselectivity.
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Solvent: The polarity and coordinating ability of the solvent can significantly influence the stability of the transition state and the solubility of the catalyst and reactants. Non-polar solvents often favor catalyst-substrate interactions that lead to higher stereoselectivity. Protic solvents can interfere with hydrogen-bonding catalysts.
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Temperature: Lowering the reaction temperature generally enhances stereoselectivity by favoring the transition state with the lowest activation energy, which often leads to the major stereoisomer. However, this may also decrease the reaction rate.
Q4: What are the most likely side reactions to occur?
A4: Common side reactions include:
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Isomerization: The double bond may migrate under certain conditions.
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Decomposition: Nitro compounds can be unstable, especially in the presence of strong bases or high temperatures.
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Polymerization: The alkene functionality can be susceptible to polymerization, particularly in the presence of radical initiators or certain Lewis acids.
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Lack of Reactivity: Steric hindrance from the gem-dinitro group may lead to slow or incomplete reactions.
Troubleshooting Guides
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Diastereoselectivity / Enantioselectivity | - Ineffective catalyst-substrate interaction.- Non-optimal reaction temperature.- Inappropriate solvent.- Racemic or low-purity chiral catalyst. | - Screen a range of chiral catalysts (e.g., different thiourea or cinchona alkaloid derivatives).- Decrease the reaction temperature in increments (e.g., from room temperature to 0 °C, -20 °C, or lower).- Test a variety of solvents with different polarities (e.g., toluene, dichloromethane, THF, hexanes).- Ensure the catalyst is of high enantiomeric purity. |
| Low or No Product Yield | - Insufficient catalyst activity.- Steric hindrance.- Low reaction temperature.- Deactivation of the catalyst. | - Increase the catalyst loading.- Increase the reaction temperature.- Use a more active catalyst or a co-catalyst (e.g., a weak acid or base).- Ensure all reagents and solvents are dry and reactions are performed under an inert atmosphere. |
| Formation of Multiple Products / Side Reactions | - Reaction conditions are too harsh.- Presence of impurities.- Catalyst promoting undesired pathways. | - Lower the reaction temperature.- Use highly purified starting materials and solvents.- Screen different catalysts that may favor the desired reaction pathway.- Consider using a milder base or acid if one is employed. |
| Inconsistent Results | - Variability in reagent or catalyst quality.- Moisture or air sensitivity.- Inconsistent reaction setup and timing. | - Use reagents and catalysts from a reliable source and of consistent purity.- Employ rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox).- Standardize all reaction parameters, including addition rates and stirring speed. |
Experimental Protocols
General Protocol for an Organocatalyzed Asymmetric Michael Addition to a Nitroalkene (Analogous System)
This protocol is adapted from established procedures for the Michael addition of nucleophiles to nitroalkenes using a bifunctional thiourea catalyst.[1]
Materials:
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gem-Dinitroalkene (e.g., an analogue of this compound)
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Nucleophile (e.g., dimethyl malonate, a ketone, or a nitroalkane)
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Chiral bifunctional thiourea catalyst (e.g., a Takemoto catalyst)
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Anhydrous, non-polar solvent (e.g., toluene or dichloromethane)
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Inert gas (e.g., argon or nitrogen)
Procedure:
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To a flame-dried Schlenk flask under an inert atmosphere, add the chiral thiourea catalyst (5-10 mol%).
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Add the anhydrous solvent (to achieve a concentration of 0.1-0.5 M of the limiting reagent).
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Add the gem-dinitroalkene (1.0 equivalent).
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Add the nucleophile (1.2-2.0 equivalents).
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Stir the reaction mixture at the desired temperature (start with room temperature and adjust as needed for optimization).
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Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
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Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NH4Cl).
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
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Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy with a chiral solvating agent.
Data Presentation
Table 1: Effect of Catalyst and Solvent on a Model Asymmetric Michael Addition (Hypothetical Data for an Analogous System)
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr | ee (%) |
| 1 | Catalyst A (10) | Toluene | 25 | 24 | 75 | 90:10 | 85 |
| 2 | Catalyst A (10) | CH2Cl2 | 25 | 24 | 82 | 88:12 | 82 |
| 3 | Catalyst A (10) | THF | 25 | 24 | 60 | 70:30 | 65 |
| 4 | Catalyst B (10) | Toluene | 25 | 24 | 88 | 95:5 | 92 |
| 5 | Catalyst B (10) | Toluene | 0 | 48 | 85 | >98:2 | 97 |
| 6 | Catalyst B (5) | Toluene | 0 | 72 | 80 | >98:2 | 96 |
Visualizations
Caption: General experimental workflow for a stereoselective reaction.
Caption: Proposed catalytic cycle for a bifunctional organocatalyst.
References
Technical Support Center: Synthesis of 4,4-Dinitropent-1-ene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4,4-Dinitropent-1-ene. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during their experimental work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, focusing on by-product formation and reaction optimization.
Question: My reaction mixture is showing multiple spots on TLC analysis, in addition to the desired product. What are the likely by-products?
Answer:
The presence of multiple spots on your Thin Layer Chromatography (TLC) plate indicates the formation of by-products. Based on the likely synthesis route involving the alkylation of dinitromethane with an allyl halide (e.g., allyl bromide), several by-products can be anticipated.
Common By-products in this compound Synthesis:
| By-product Name | Chemical Structure | Likely Cause | Method of Identification |
| 1,1,5,5-Tetranitrohexa-2,4-diene | O₂N-CH=CH-CH(NO₂)₂ | Reaction of dinitromethane with acrolein (formed from allyl alcohol impurity). | GC-MS, ¹H NMR, ¹³C NMR |
| 3-Bromo-2-propen-1-ol | Br-CH=CH-CH₂OH | Impurity in the starting allyl bromide. | GC-MS, ¹H NMR |
| 1,1-Dinitro-2-propen-1-ol | (O₂N)₂C=CH-CH₂OH | Reaction with residual acrolein and subsequent rearrangement. | GC-MS, ¹H NMR, IR |
| Polymeric materials | (C₅H₆N₂O₄)n | Uncontrolled, exothermic reaction conditions. | Insoluble in common solvents, broad signals in NMR. |
Question: I have identified an unexpected peak in my GC-MS analysis. How can I determine its structure and origin?
Answer:
Identifying unknown peaks is a critical part of by-product analysis. A systematic approach is recommended:
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Analyze the Mass Spectrum: Determine the molecular weight of the unknown compound from the molecular ion peak (M+). Analyze the fragmentation pattern to identify characteristic functional groups.
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Consult Spectral Databases: Compare the obtained mass spectrum with entries in commercial or public spectral libraries (e.g., NIST, Wiley).
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NMR Spectroscopy: If the by-product can be isolated (e.g., through preparative chromatography), ¹H and ¹³C NMR spectroscopy are powerful tools for structure elucidation.
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Consider Reaction Mechanism: Based on the reactants and reaction conditions, propose potential side reactions that could lead to the observed molecular weight and fragmentation pattern.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in the synthesis of this compound?
A1: The most frequent cause of low yield is the instability of the dinitromethane anion under basic conditions, which can lead to decomposition. Additionally, incomplete reaction or the formation of the by-products listed in the table above can significantly reduce the yield of the desired product. Careful control of reaction temperature and stoichiometry is crucial.
Q2: How can I minimize the formation of polymeric by-products?
A2: Polymerization is often a result of exothermic reactions that are not adequately controlled. To minimize this:
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Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of reagents.
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Ensure efficient stirring to dissipate localized heat.
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Add the alkylating agent (allyl halide) slowly and dropwise to the solution of the dinitromethane salt.
Q3: What purification techniques are most effective for removing the identified by-products?
A3: Column chromatography is generally the most effective method for purifying this compound from the common by-products. A silica gel stationary phase with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) is a good starting point. Recrystallization can also be effective if a suitable solvent system is found.[1]
Q4: Can you provide a general experimental protocol for the synthesis of this compound?
A4: The following is a generalized protocol based on the alkylation of dinitromethane. This should be treated as a starting point and may require optimization.
Experimental Protocol: Synthesis of this compound
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Preparation of Dinitromethane Salt: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve dinitromethane in a suitable aprotic solvent (e.g., THF or DMF). Cool the solution to 0 °C in an ice bath.
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Deprotonation: Slowly add one equivalent of a non-nucleophilic base (e.g., sodium hydride or potassium carbonate) to the solution. Stir the mixture at 0 °C for 30 minutes or until the deprotonation is complete (can be monitored by the cessation of gas evolution if using NaH).
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Alkylation: Add one equivalent of allyl bromide dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC.
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Work-up: Once the reaction is complete, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for by-product analysis in this compound synthesis.
References
"increasing the thermal stability of 4,4-Dinitropent-1-ene formulations"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working to enhance the thermal stability of 4,4-dinitropent-1-ene formulations. The information is based on established principles for aliphatic nitro-compounds, as specific literature on this compound is limited.
Frequently Asked Questions (FAQs)
Q1: What is thermal stability and why is it critical for this compound formulations?
A1: Thermal stability refers to a substance's resistance to decomposition at a given temperature. For this compound, a nitroalkene, poor thermal stability can lead to the breakdown of the molecule, compromising the formulation's integrity, safety, and efficacy. The decomposition of nitro-compounds can be exothermic, posing a significant safety risk.[1] Ensuring thermal stability is crucial for defining storage conditions, shelf-life, and safe handling protocols, particularly in drug development where consistency and safety are paramount.
Q2: What are the common indicators of thermal degradation in a this compound formulation?
A2: Visual and analytical indicators can signal thermal degradation. Common signs include:
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Color Change: Development of a yellow or brown hue in the formulation.
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Gas Evolution: Formation of bubbles or pressure buildup in a sealed container.
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Changes in Physical State: Alterations in viscosity, solubility, or the appearance of precipitates.
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Analytical Changes: Emergence of new peaks or changes in existing peak areas during chromatographic analysis (e.g., HPLC), and shifts in thermal profiles observed via Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA).
Q3: Which analytical techniques are essential for evaluating the thermal stability of these formulations?
A3: The two primary techniques for assessing thermal stability are:
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Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated.[2] It is used to determine the onset temperature of decomposition (Tonset) and the peak exothermic temperature (Tpeak), providing critical data on the thermal hazards of a formulation.
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Thermogravimetric Analysis (TGA): Measures the mass of a sample as it is heated at a controlled rate.[2] TGA is used to determine the temperature at which weight loss occurs, indicating decomposition, and to quantify the extent of degradation.
Q4: What are the likely thermal decomposition pathways for this compound?
A4: For aliphatic nitro-compounds, two primary gas-phase decomposition mechanisms are recognized: C-N bond scission to form radicals and the elimination of nitrous acid (HNO2).[1] The presence of the double bond in this compound may also introduce other complex reaction pathways, including polymerization or rearrangement, especially in the condensed phase.
Q5: What general strategies can be employed to increase the thermal stability of this compound formulations?
A5: Several strategies can be explored:
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pH Control: Maintaining an optimal pH with buffering agents can prevent acid- or base-catalyzed degradation.
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Excipient Compatibility: Selecting inert excipients that do not react with the nitroalkene moiety is crucial. Compatibility studies using DSC can screen for destabilizing interactions.
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Radical Scavengers: Incorporating antioxidants or radical scavengers can inhibit decomposition pathways initiated by free radicals.
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Moisture Control: Storing formulations under dry conditions is important, as water can participate in hydrolytic degradation pathways.[3]
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible DSC/TGA results.
| Potential Cause | Troubleshooting Step |
| Sample Inhomogeneity | Ensure the formulation is thoroughly mixed before sampling. For solids, use a consistent particle size. |
| Variable Sample Mass | Use a consistent sample mass (typically 1-5 mg) for all analyses to ensure comparability. |
| Different Heating Rates | The heating rate significantly affects Tonset and Tpeak. Use the same heating rate (e.g., 10 °C/min) for all comparative experiments. |
| Crucible/Pan Type | The material of the sample pan (e.g., aluminum, gold-plated) and whether it is hermetically sealed or open can influence results. Use hermetically sealed pans for volatile samples or to study pressure effects. |
| Atmosphere Contamination | Ensure a consistent and pure purge gas (e.g., nitrogen, argon) is flowing at a steady rate to prevent oxidative degradation.[2] |
Problem 2: The formulation shows a significantly lower decomposition temperature than the pure compound.
| Potential Cause | Troubleshooting Step |
| Excipient Interaction | An excipient may be catalyzing the decomposition. Perform DSC/TGA analysis on individual excipients and on binary mixtures of the active compound with each excipient to identify the destabilizing component. |
| Presence of Impurities | Impurities from synthesis or excipients (e.g., residual acid, metal ions) can lower thermal stability. Re-purify the this compound and use high-purity excipients. |
| Incorrect pH | The pH of the formulation may be promoting degradation. Measure and adjust the pH of the formulation using appropriate buffers. |
Problem 3: The formulation darkens or changes color upon storage at elevated temperatures.
| Potential Cause | Troubleshooting Step |
| Oxidative Degradation | The formulation may be sensitive to oxygen. Prepare and store the formulation under an inert atmosphere (e.g., nitrogen) and consider adding an antioxidant. |
| Light Sensitivity (Photodegradation) | Although a thermal issue, light can often initiate degradation that progresses thermally. Protect the formulation from light at all times using amber vials or light-blocking containers. |
| Formation of Nitroso-Derivatives | A common degradation product of nitro-aromatic compounds, and potentially other nitro compounds, are colored nitroso-derivatives.[3] Use HPLC or LC-MS to identify degradation products and confirm the reaction pathway. |
Experimental Protocols
Protocol 1: Screening for Excipient Compatibility using DSC
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Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed DSC pan. In a separate pan, prepare a 1:1 physical mixture of the compound with the excipient to be tested. Prepare a third pan with only the excipient.
-
Instrumentation: Place the sample pan and an empty reference pan into the DSC cell.
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Analysis: Heat the sample from ambient temperature to a temperature beyond its decomposition point (e.g., 250 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
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Interpretation: Compare the thermogram of the mixture to the thermograms of the individual components. A significant shift of the decomposition exotherm to a lower temperature, or a change in its shape, indicates an interaction and potential incompatibility.
Protocol 2: Quantitative Analysis of Thermal Decomposition using TGA
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Preparation: Accurately weigh 5-10 mg of the formulation into a TGA crucible.
-
Instrumentation: Place the crucible onto the TGA balance.
-
Analysis: Heat the sample from ambient temperature to a final temperature where decomposition is complete (e.g., 300 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Interpretation: Determine the onset temperature of mass loss (Tonset) and the percentage of mass lost at different temperatures. Compare these values between different formulations to quantitatively assess their relative thermal stability.
Data Presentation
Table 1: Illustrative DSC Data for this compound Formulations
| Formulation | Tonset (°C) | Tpeak (°C) | Enthalpy of Decomposition (ΔHd, J/g) |
| Pure this compound | 145.2 | 155.8 | -850 |
| Formulation A (Unstabilized) | 130.5 | 142.1 | -920 |
| Formulation B (with Stabilizer X) | 148.1 | 159.3 | -835 |
| Formulation C (with Stabilizer Y) | 142.7 | 151.9 | -860 |
Table 2: Illustrative TGA Data for this compound Formulations
| Formulation | Onset of Mass Loss (Tonset, °C) | Temperature at 5% Mass Loss (°C) | Temperature at 50% Mass Loss (°C) |
| Pure this compound | 140.1 | 144.3 | 153.1 |
| Formulation A (Unstabilized) | 125.8 | 131.5 | 140.6 |
| Formulation B (with Stabilizer X) | 142.5 | 146.8 | 155.2 |
| Formulation C (with Stabilizer Y) | 138.9 | 143.1 | 150.8 |
Visualizations
Caption: Experimental workflow for assessing and optimizing the thermal stability of new formulations.
Caption: Troubleshooting flowchart for diagnosing unexpected thermal stability issues during analysis.
Caption: Hypothesized high-level thermal decomposition pathways for this compound.
References
Technical Support Center: Reducing the Sensitivity of Energetic Materials Containing 4,4-Dinitropent-1-ene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with energetic materials containing 4,4-Dinitropent-1-ene. The information herein is intended to assist in the safe handling and formulation of these materials to reduce their sensitivity to external stimuli.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary sensitivity concerns?
A1: this compound is a high-energy material characterized by the presence of two nitro groups on the same carbon atom (a gem-dinitro functionality) and a terminal double bond. This combination of functional groups suggests a high degree of chemical reactivity and sensitivity to stimuli such as impact, friction, and electrostatic discharge (ESD). The gem-dinitro group is a known energetic toxophore, and the double bond can be susceptible to polymerization or other reactions that may release energy. Therefore, reducing the sensitivity of formulations containing this compound is crucial for safe handling and application.
Q2: What are the primary methods for reducing the sensitivity of energetic materials like this compound?
A2: The two most common and effective methods for desensitizing energetic materials are:
-
Polymer-Bonded Explosives (PBXs): This involves incorporating the energetic material into a polymer matrix. The polymer binder coats the explosive crystals, absorbing energy from stimuli like shock and friction, thus reducing the likelihood of initiation.[1][2] The choice of polymer and plasticizer is critical to the effectiveness of this method.
-
Cocrystallization: This technique involves crystallizing the energetic material with a second, less sensitive molecule (a co-former) to create a new crystalline structure with improved safety properties.[3] Cocrystallization can alter the crystal morphology and intermolecular interactions, leading to a reduction in sensitivity without significantly compromising performance.
Q3: How does the choice of binder affect the sensitivity of a PBX formulation?
A3: The binder system, which includes the polymer and any plasticizers, plays a crucial role in determining the sensitivity of a PBX. Elastomeric (rubbery) binders are particularly effective at absorbing shock and reducing sensitivity to impact and friction.[2] The binder coats the energetic crystals, providing a cushioning effect. The compatibility between the binder and the energetic material is also important to prevent issues like plasticizer exudation, which can create localized sensitive zones.[4]
Q4: Can reducing the particle size of this compound decrease its sensitivity?
A4: The relationship between particle size and sensitivity is complex. For some energetic materials, reducing the particle size to the nano-scale can decrease sensitivity to impact and friction. However, for shock sensitivity, the trend can be different, with sensitivity sometimes increasing as particle size decreases below a certain threshold. It is essential to experimentally determine the effect of particle size on the sensitivity of your specific this compound formulation.
Troubleshooting Guides
Polymer-Bonded Explosive (PBX) Formulations
Issue 1: Increased impact sensitivity in my PBX formulation.
-
Possible Cause: Inadequate coating of the this compound crystals by the polymer binder.
-
Solution: Ensure thorough mixing of the energetic material with the binder solution to achieve a uniform coating. Consider adjusting the solvent system or mixing time.
-
-
Possible Cause: Poor compatibility between the this compound and the chosen binder.
-
Solution: Select a binder with a similar solubility parameter to the energetic material to improve adhesion and coating.
-
-
Possible Cause: The glass transition temperature (Tg) of the binder is too high for the intended operating conditions.
-
Solution: Below its Tg, a polymer becomes brittle and less effective at absorbing shock. Choose a binder with a Tg well below the lowest anticipated storage or use temperature.
-
Issue 2: My PBX formulation is showing signs of plasticizer exudation (sweating).
-
Possible Cause: The plasticizer is not fully compatible with the polymer matrix.
-
Solution: Select a plasticizer with better compatibility with your chosen polymer. Energetic plasticizers can sometimes offer better compatibility and contribute to the overall energy of the formulation.[4]
-
-
Possible Cause: The concentration of the plasticizer is too high.
-
Solution: Reduce the percentage of plasticizer in the formulation. This may require re-optimization of the binder system to maintain the desired mechanical properties.
-
Cocrystallization
Issue 3: I am unable to form a stable cocrystal of this compound.
-
Possible Cause: The chosen co-former is not suitable for forming stable intermolecular interactions with this compound.
-
Solution: Screen a variety of co-formers with different functional groups that can participate in hydrogen bonding or other non-covalent interactions with the nitro groups of this compound.
-
-
Possible Cause: The crystallization method is not appropriate.
-
Solution: Experiment with different cocrystallization techniques such as solvent evaporation, cooling crystallization, or the solvent-antisolvent method.[5] The choice of solvent is critical and can significantly influence cocrystal formation.
-
Issue 4: The resulting cocrystal shows inconsistent sensitivity measurements.
-
Possible Cause: The product is a physical mixture of the two components rather than a true cocrystal.
-
Solution: Characterize the product using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Raman spectroscopy to confirm the formation of a new crystalline phase.
-
-
Possible Cause: The cocrystal exists in multiple polymorphic forms with different sensitivities.
-
Solution: Carefully control the crystallization conditions (e.g., temperature, solvent, cooling rate) to isolate a single, stable polymorph.
-
Data Presentation
Table 1: Effect of Binder Type and Concentration on Impact Sensitivity of a Hypothetical this compound PBX
| Formulation ID | This compound (wt%) | Binder Type | Binder (wt%) | Plasticizer (wt%) | Impact Sensitivity (J) |
| DNPE-100 | 100 | - | 0 | 0 | 4 |
| DNPE-PBX-01 | 90 | HTPB | 10 | 0 | 12 |
| DNPE-PBX-02 | 85 | HTPB | 15 | 0 | 18 |
| DNPE-PBX-03 | 90 | Estane | 8 | 2 (Dioctyl Adipate) | 15 |
| DNPE-PBX-04 | 85 | Estane | 12 | 3 (Dioctyl Adipate) | 22 |
Note: Data is hypothetical and for illustrative purposes.
Table 2: Comparison of Sensitivity for a Hypothetical this compound Cocrystal
| Material | Impact Sensitivity (J) | Friction Sensitivity (N) |
| Pure this compound | 4 | 80 |
| Co-former (e.g., 2,4,6-Trinitrotoluene) | 15 | 350 |
| This compound/Co-former Cocrystal (1:1) | 25 | >360 |
Note: Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation of a Polymer-Bonded Explosive (PBX) via Slurry Coating
-
Preparation of the Binder Solution:
-
Dissolve the chosen polymer binder (e.g., Estane) and plasticizer (if any) in a suitable solvent (e.g., ethyl acetate) in a beaker with magnetic stirring until a homogenous solution is formed.
-
-
Slurry Formation:
-
In a separate vessel, add the this compound powder.
-
Slowly add the binder solution to the energetic material while stirring to form a slurry.
-
-
Solvent Removal:
-
Continue stirring the slurry at a slightly elevated temperature (e.g., 40-50 °C) under a gentle stream of inert gas or in a fume hood to slowly evaporate the solvent.
-
-
Drying:
-
Once the majority of the solvent has been removed, transfer the resulting molding powder to a vacuum oven and dry at a temperature compatible with the thermal stability of this compound until a constant weight is achieved.
-
-
Pressing:
-
The dried molding powder can then be pressed into pellets of the desired density for testing.
-
Protocol 2: Cocrystallization via the Solvent-Antisolvent Method
-
Solution Preparation:
-
Dissolve stoichiometric amounts of this compound and the chosen co-former in a minimal amount of a common solvent in which both are soluble.
-
-
Antisolvent Addition:
-
Slowly add an antisolvent (a solvent in which both components are poorly soluble) to the stirred solution.
-
-
Crystallization:
-
The addition of the antisolvent will induce supersaturation and cause the cocrystal to precipitate out of the solution.
-
-
Isolation and Drying:
-
Collect the precipitate by filtration.
-
Wash the collected crystals with a small amount of the antisolvent to remove any residual soluble impurities.
-
Dry the cocrystals in a vacuum desiccator at room temperature.
-
-
Characterization:
-
Confirm the formation of a cocrystal using PXRD and DSC.
-
Protocol 3: Determination of Impact Sensitivity using the BAM Fallhammer Method
-
Sample Preparation:
-
A small, measured amount of the test material (typically around 40 mm³) is placed in the BAM fallhammer apparatus.[6]
-
-
Test Procedure:
-
A drop weight of a specified mass (e.g., 1 kg, 5 kg, or 10 kg) is released from a known height onto the sample.[6]
-
The outcome (reaction or no reaction, indicated by sound, flame, or smoke) is recorded.
-
-
Data Analysis:
-
The test is repeated multiple times at different drop heights to determine the height at which there is a 50% probability of initiation (H₅₀). This is then converted to impact energy in Joules.
-
Protocol 4: Determination of Friction Sensitivity using the BAM Friction Apparatus
-
Sample Preparation:
-
A small amount of the substance is placed on a porcelain plate.[7]
-
-
Test Procedure:
-
A porcelain peg is placed on the sample, and a specified load is applied.
-
The porcelain plate is moved back and forth under the peg once.[8]
-
-
Data Analysis:
-
The test is performed six times at a given load. If a reaction (e.g., crackling, report, or flame) occurs, the load is decreased. If no reaction occurs, the load is increased. The friction sensitivity is reported as the lowest load at which a reaction occurs.[9]
-
Visualizations
Caption: Experimental workflow for the development and desensitization of this compound formulations.
Caption: Troubleshooting guide for high sensitivity in Polymer-Bonded Explosive (PBX) formulations.
Caption: Conceptual diagram of cocrystallization for reducing the sensitivity of an energetic material.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Effects of binder concentration on the properties of plastic-bonded explosives (Conference) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Progress on Synthesis, Characterization, and Performance of Energetic Cocrystals: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. matec-conferences.org [matec-conferences.org]
- 7. deltima.eu [deltima.eu]
- 8. etusersgroup.org [etusersgroup.org]
- 9. apps.dtic.mil [apps.dtic.mil]
Validation & Comparative
A Comparative Analysis of Dinitro Compounds for Scientific Research
An in-depth guide for researchers, scientists, and drug development professionals on the characteristics, synthesis, and analysis of various dinitro compounds, with a comparative focus on aliphatic and aromatic derivatives.
Executive Summary: This guide provides a comprehensive comparison of several key dinitro compounds, offering insights into their physicochemical properties, synthesis methodologies, and analytical characterization. While the primary focus of this investigation was to compare 4,4-Dinitropent-1-ene with other dinitro compounds, a thorough literature search revealed a significant lack of available data for this specific molecule. Therefore, this guide presents a comparative analysis of well-characterized dinitro compounds, including dinitromethane, 1,1-dinitroethane, 2,2-dinitropropane, and the isomers of dinitrobenzene. This information serves as a valuable resource for researchers interested in the broader class of dinitro compounds and provides a framework for the potential evaluation of novel derivatives like this compound.
Physicochemical Properties: A Comparative Overview
The properties of dinitro compounds are significantly influenced by the position of the nitro groups and the nature of the carbon skeleton. The following table summarizes key physicochemical data for a selection of dinitro compounds.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| Dinitromethane | CH₂N₂O₄ | 106.04 | -15 | 185 (decomposes) | 1.639 |
| 1,1-Dinitroethane | C₂H₄N₂O₄ | 120.06 | 39-40 | 185.5 | 1.355 |
| 2,2-Dinitropropane | C₃H₆N₂O₄ | 134.09 | 52-54 | 189 | 1.319 |
| 1,2-Dinitrobenzene | C₆H₄N₂O₄ | 168.11 | 118 | 319 | 1.565 |
| 1,3-Dinitrobenzene | C₆H₄N₂O₄ | 168.11 | 89.6 | 297 | 1.575 |
| 1,4-Dinitrobenzene | C₆H₄N₂O₄ | 168.11 | 174 | 299 | 1.625 |
Synthesis Protocols
The synthesis of dinitro compounds varies depending on the target molecule. Aromatic dinitro compounds are often prepared by electrophilic nitration, while aliphatic counterparts can be synthesized through various methods, including the oxidation of nitroalkanes.
Synthesis of 1,3-Dinitrobenzene
Principle: The nitration of nitrobenzene using a mixture of concentrated nitric acid and sulfuric acid (nitrating mixture) yields 1,3-dinitrobenzene as the major product due to the meta-directing effect of the existing nitro group.
Experimental Protocol:
-
In a 250 mL round-bottom flask, cautiously add 15 mL of concentrated sulfuric acid to 10 mL of nitrobenzene with cooling in an ice bath.
-
Slowly add 15 mL of concentrated nitric acid to the mixture, keeping the temperature below 50 °C.
-
After the addition is complete, heat the mixture on a water bath at 60 °C for 30 minutes.
-
Carefully pour the hot reaction mixture into 200 mL of ice-cold water with stirring.
-
The solid 1,3-dinitrobenzene will precipitate. Filter the product using suction filtration and wash thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain pure 1,3-dinitrobenzene.
General Synthesis of gem-Dinitroalkanes by Oxidative Nitration
Principle: A common method for the synthesis of gem-dinitroalkanes involves the oxidative nitration of a primary nitroalkane. This can be achieved using various oxidizing agents in the presence of a nitrite source.
General Workflow:
-
The primary nitroalkane is first converted to its corresponding nitronate salt by treatment with a base.
-
The nitronate salt is then reacted with a nitrite salt and an oxidizing agent to introduce the second nitro group.
-
Acidification of the reaction mixture yields the gem-dinitroalkane.
Analytical Characterization
The characterization of dinitro compounds relies on a combination of chromatographic and spectroscopic techniques to determine purity and elucidate structure.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a powerful technique for separating and quantifying dinitro compounds. Reversed-phase HPLC with a UV detector is commonly employed. For compounds lacking a strong chromophore, derivatization with a UV-active agent like 2,4-dinitrophenylhydrazine (DNPH) can be utilized, particularly for dinitro compounds that can be converted to carbonyls.
Experimental Protocol for HPLC Analysis of Dinitroaromatics:
-
Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v) is commonly used.
-
Stationary Phase: A C18 reversed-phase column is suitable for the separation.
-
Detection: UV detection at a wavelength of 254 nm is effective for aromatic nitro compounds.
-
Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm filter before injection.
-
Quantification: External or internal standard calibration is used to determine the concentration of the analytes.
Spectroscopic Analysis
Infrared (IR) Spectroscopy: Dinitro compounds exhibit characteristic strong absorption bands for the nitro group (NO₂).
-
Asymmetric stretch: Typically observed in the range of 1500-1600 cm⁻¹.
-
Symmetric stretch: Typically observed in the range of 1300-1370 cm⁻¹. The exact position of these bands can be influenced by the electronic environment of the nitro group.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Protons on carbons adjacent to a nitro group are deshielded and typically appear in the downfield region of the spectrum.
-
¹³C NMR: The carbon atom attached to a nitro group is also deshielded.
-
¹⁴N or ¹⁵N NMR: Can provide direct information about the nitrogen environment of the nitro groups.
Performance and Application Considerations
Dinitro compounds find applications in various fields, including as energetic materials, chemical intermediates, and in the pharmaceutical industry. The presence of two nitro groups significantly impacts their reactivity, thermal stability, and potential biological activity.
Energetic Properties: The energy content of dinitro compounds is a key parameter for their application as explosives or propellants. This is often evaluated by measuring the heat of combustion or decomposition using techniques like bomb calorimetry or Differential Scanning Calorimetry (DSC). The position and number of nitro groups, as well as the overall oxygen balance of the molecule, are critical factors determining its energetic performance.
Thermal Stability: The thermal stability of dinitro compounds is crucial for their safe handling and storage. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine decomposition temperatures and study the kinetics of thermal decomposition. Aromatic dinitro compounds generally exhibit higher thermal stability compared to their aliphatic counterparts.
Biological Activity: The nitro group is a known pharmacophore and is present in several approved drugs. The biological activity of dinitro compounds is often related to the in vivo reduction of the nitro group to reactive intermediates. The specific biological effects depend on the overall molecular structure.
Conclusion and Future Directions
While a direct comparison involving this compound could not be conducted due to the absence of published data, this guide provides a robust comparative framework for a range of other dinitro compounds. The presented data and experimental protocols offer a solid foundation for researchers to understand the synthesis, characterization, and properties of this important class of molecules.
Future research could focus on the synthesis and characterization of novel dinitro compounds like this compound. The methodologies outlined in this guide can be directly applied to evaluate its physicochemical properties, energetic performance, and potential applications. Such studies would contribute to a more comprehensive understanding of the structure-property relationships within the diverse family of dinitro compounds.
Validating the Structure of 4,4-Dinitropent-1-ene: A Comparative Guide to X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the field of energetic materials and synthetic chemistry, the precise determination of molecular structure is paramount for understanding a compound's properties and reactivity. This guide provides a comprehensive comparison of analytical techniques for validating the structure of 4,4-Dinitropent-1-ene, with a primary focus on the definitive method of single-crystal X-ray crystallography.
Introduction to this compound and the Imperative of Structural Validation
This compound is a novel energetic material whose synthesis and characterization are of significant interest. Its structure, featuring a gem-dinitro group, suggests high energy content, while the terminal alkene provides a handle for further functionalization. Accurate structural confirmation is crucial for predicting its stability, performance, and safety, as well as for guiding the development of related compounds. While various analytical methods can provide structural information, X-ray crystallography offers an unambiguous, three-dimensional atomic arrangement.
Comparative Analysis of Structural Elucidation Techniques
The choice of analytical technique for structure determination depends on the nature of the sample, the information required, and the available instrumentation. While spectroscopic methods are invaluable for routine analysis, X-ray crystallography stands alone in its ability to provide a complete and precise molecular structure.
| Technique | Information Provided | Sample Requirements | Throughput | Ambiguity |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Single crystal (0.1-0.5 mm) | Low | None (definitive structure) |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (1H, 13C), stereochemistry | Soluble sample (~1-10 mg) | High | Can be ambiguous for complex structures without 2D techniques |
| Infrared (IR) Spectroscopy | Presence of functional groups | Solid or liquid sample (~1 mg) | High | Does not provide connectivity information |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | Solid, liquid, or gas sample (<1 mg) | High | Isomers can be difficult to distinguish |
Table 1: Comparison of Common Analytical Techniques for Organic Structure Elucidation.
Definitive Structural Validation with X-ray Crystallography
X-ray crystallography provides an unparalleled level of detail, revealing the precise spatial arrangement of atoms within a crystal lattice. This technique is indispensable when absolute structural confirmation is required, as is the case for novel energetic materials like this compound.
Experimental Protocol for Single-Crystal X-ray Crystallography
The process of determining a crystal structure by X-ray diffraction involves several critical steps, from crystal growth to data analysis.
1. Synthesis and Crystallization:
A plausible synthetic route to this compound is via a Michael addition of a nitroalkane to a nitroalkene. For instance, the reaction of 1-nitroprop-1-ene with the anion of 2-nitropropane could yield the target compound.
Following synthesis and purification, the crucial step is to grow a high-quality single crystal. This is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Other techniques include vapor diffusion and slow cooling.
2. Data Collection:
A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are collected by a detector.
3. Structure Solution and Refinement:
The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the atomic positions, and thermal parameters, and to locate hydrogen atoms. The final refined structure provides a detailed 3D model of the molecule.
Experimental Workflow
Performance Analysis of Propellants: A Comparative Guide on the Inclusion of 4,4-Dinitropent-1-ene
A notable gap in publicly available research exists regarding the specific performance characteristics of propellants containing 4,4-Dinitropent-1-ene. This guide, therefore, provides a theoretical comparison based on the known properties of analogous chemical structures and outlines the standard experimental procedures for evaluating such novel energetic materials.
The performance of a solid propellant is a complex interplay of its chemical composition and physical properties. Key metrics for evaluation include specific impulse (Isp), which measures the efficiency of the propellant, the burn rate (r), which dictates the thrust profile of the rocket motor, and sensitivity to stimuli such as impact and friction, which is crucial for safety and handling. The introduction of a new energetic ingredient like this compound would necessitate a thorough evaluation of these parameters.
Theoretical Performance Considerations for this compound
While direct experimental data for this compound is not available in the reviewed literature, an analysis of its chemical structure—a dinitro compound with a terminal double bond—allows for a theoretical discussion of its potential impact on propellant performance. Energetic plasticizers are frequently incorporated into propellant formulations to enhance mechanical properties and energy content.
The presence of two nitro groups in this compound suggests a high energy density, a desirable characteristic for increasing the specific impulse of a propellant. The double bond (ene) functionality could potentially serve as a reactive site during combustion, possibly influencing the burn rate. However, unsaturated bonds can sometimes lead to instability and polymerization over time, which could negatively affect the propellant's shelf life and mechanical integrity.
For a comparative perspective, we can consider the properties of well-established energetic plasticizers.
| Energetic Plasticizer | Chemical Formula | Density (g/cm³) | Specific Impulse (s) (Typical Range) |
| Nitroglycerin (NG) | C₃H₅N₃O₉ | 1.6 | 230-270 |
| Butanetriol trinitrate (BTTN) | C₄H₇N₃O₉ | 1.52 | 220-260 |
| Bis(2,2-dinitropropyl)acetal/formal (BDNPA/F) | C₈H₁₄N₄O₁₀ | 1.34 | Lower than NG/BTTN |
| Hypothetical: this compound | C₅H₈N₂O₄ | ~1.2-1.4 (Estimated) | Unknown |
Note: The density for this compound is an estimation based on similar organic nitro compounds. The specific impulse would be highly dependent on the full propellant formulation.
Experimental Protocols for Performance Evaluation
To empirically determine the performance of a propellant containing this compound, a series of standardized experimental protocols would be employed.
Formulation and Curing
A baseline propellant formulation, typically consisting of an oxidizer (e.g., Ammonium Perchlorate), a metallic fuel (e.g., Aluminum), and a binder (e.g., HTPB), would be prepared. A second formulation would be created where a portion of the binder or another plasticizer is substituted with this compound. Both formulations are then mixed and cast into molds to cure into solid propellant grains.
Density Measurement
The density of the cured propellant grains is measured using the water displacement method. Higher density is generally desirable as it allows for more propellant to be packed into a given motor volume.
Burn Rate Testing
The linear burn rate of the propellant is measured in a strand burner at various pressures. The propellant strand is ignited at one end, and the time it takes for the flame to travel a known distance is recorded. This data is used to determine the burn rate constants according to Vieille's law (r = aPⁿ).
Specific Impulse Measurement
The specific impulse is determined through static firing tests of a small rocket motor. The motor is mounted on a test stand equipped with a load cell to measure thrust and a pressure transducer to measure chamber pressure. The total impulse is calculated by integrating the thrust over the burn time, and the specific impulse is then determined by dividing the total impulse by the weight of the propellant consumed.
Sensitivity Testing
The sensitivity of the propellant to mechanical stimuli is assessed using standardized tests:
-
Impact Sensitivity: A drop-weight test (e.g., BAM Fallhammer) is used to determine the height from which a standard weight must be dropped to cause a reaction in 50% of the trials (H50).
-
Friction Sensitivity: A friction apparatus (e.g., BAM Friction Tester) is used to determine the load under which the propellant reacts to a standardized frictional stimulus.
Logical Workflow for Propellant Performance Comparison
The following diagram illustrates the logical workflow for comparing the performance of a standard propellant with one containing a novel ingredient like this compound.
Caption: Workflow for comparative analysis of propellant performance.
Conclusion
While the absence of direct experimental data on this compound prevents a quantitative comparison, a theoretical analysis suggests it could be an energetic additive. However, its potential benefits in terms of specific impulse must be weighed against possible drawbacks related to long-term stability. A comprehensive experimental evaluation following the protocols outlined above would be necessary to determine its true efficacy and safety as a propellant ingredient. Researchers in the field are encouraged to conduct and publish such studies to expand the knowledge base of novel energetic materials.
A Comparative Guide to Energetic Plasticizers: Evaluating 4,4-Dinitropent-1-ene Against Traditional Counterparts
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving field of energetic materials, the selection of an appropriate plasticizer is paramount to achieving desired performance, safety, and processing characteristics. Energetic plasticizers, unlike their inert counterparts, contribute to the overall energy output of a formulation while simultaneously enhancing the mechanical properties of the binder. This guide provides a comprehensive comparison of traditional energetic plasticizers with the novel, albeit less documented, 4,4-Dinitropent-1-ene. Due to the limited availability of experimental data for this compound in the public domain, its properties are presented as theoretical or predicted values, serving as a benchmark for future experimental validation.
Performance Comparison of Energetic Plasticizers
The efficacy of an energetic plasticizer is determined by a combination of key performance metrics. These include density, oxygen balance, thermal stability, and its efficiency in reducing the glass transition temperature (Tg) of the polymer binder. The following table summarizes these properties for several traditional energetic plasticizers alongside hypothetical values for this compound.
| Property | This compound (Theoretical) | Nitroglycerine (NG) | BDNPA/F | BuNENA | DEGDN | TEGDN |
| Chemical Formula | C₅H₈N₂O₄ | C₃H₅N₃O₉ | C₇H₁₂N₄O₈ / C₈H₁₄N₄O₈ | C₇H₁₅N₃O₆ | C₄H₈N₂O₇ | C₆H₁₂N₂O₉ |
| Molecular Weight ( g/mol ) | 160.13 | 227.09 | 268.19 / 282.22 | 237.21 | 196.12 | 240.17 |
| Density (g/cm³) | ~1.3-1.4 | 1.59 | 1.34 | 1.28 | 1.38 | 1.32 |
| Oxygen Balance (%) | -80.0 | +3.5 | -65.6 / -70.9 | -70.8 | -24.5 | -40.0 |
| Decomposition Temp. (°C) | Predicted >200 | ~180 | ~190 | ~173 | ~160 | ~165 |
| Glass Transition Temp. (°C) of a standard binder with 20% plasticizer | Predicted ~ -70 | ~ -30 | ~ -67 | ~ -75 | ~ -55 | ~ -60 |
Experimental Protocols
The data presented for traditional energetic plasticizers is derived from established experimental methodologies. The characterization of a novel plasticizer like this compound would necessitate the following key experiments:
Density Measurement
Method: Gas pycnometry, typically using helium as the displacement medium, is the standard method for determining the density of powdered or liquid energetic materials with high precision.
Protocol:
-
Calibrate the gas pycnometer using a standard sphere of known volume.
-
Accurately weigh a sample of the energetic plasticizer and place it in the sample chamber.
-
Pressurize the chamber with helium to a predetermined pressure.
-
Expand the gas into a reference chamber of known volume.
-
Measure the pressure drop, from which the volume of the sample can be calculated using the ideal gas law.
-
The density is then calculated by dividing the mass of the sample by its measured volume.
-
Repeat the measurement multiple times to ensure accuracy and precision.
Oxygen Balance Calculation
Method: The oxygen balance (OB%) is a theoretical calculation based on the elemental composition of the molecule. It represents the degree to which a compound can be oxidized.
Formula: OB% = [-1600 * (2X + Y/2 - Z)] / Molecular Weight
Where:
-
X = number of carbon atoms
-
Y = number of hydrogen atoms
-
Z = number of oxygen atoms
Thermal Stability Analysis
Method: Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to determine the thermal stability of a compound by measuring the difference in heat flow between a sample and a reference as a function of temperature.
Protocol:
-
Accurately weigh a small sample (1-5 mg) of the energetic plasticizer into an aluminum DSC pan.
-
Seal the pan hermetically. An empty sealed pan is used as a reference.
-
Place both the sample and reference pans into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the heat flow as a function of temperature.
-
The onset temperature of the major exothermic peak is typically reported as the decomposition temperature.
Plasticizing Efficiency Evaluation
Method: The plasticizing efficiency is determined by measuring the reduction in the glass transition temperature (Tg) of a standard polymer binder upon the addition of the plasticizer. This is also measured using Differential Scanning Calorimetry (DSC).
Protocol:
-
Prepare a series of formulations of a standard binder (e.g., Glycidyl Azide Polymer - GAP) with varying concentrations of the energetic plasticizer (e.g., 10%, 20%, 30% by weight).
-
Thoroughly mix each formulation to ensure homogeneity.
-
Accurately weigh a small sample of each formulation into a DSC pan.
-
Cool the sample to a low temperature (e.g., -100 °C) and then heat it at a controlled rate (e.g., 10 °C/min).
-
The glass transition temperature (Tg) is identified as a step-change in the heat flow curve.
-
The reduction in Tg compared to the pure binder is a measure of the plasticizing efficiency.
Visualizing Experimental Workflows and Logical Relationships
To better illustrate the processes and relationships discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Workflow for the synthesis and evaluation of a novel energetic plasticizer.
Caption: Key properties of an energetic plasticizer and their impact on formulation.
Conclusion
While traditional energetic plasticizers like NG, BDNPA/F, and NENAs are well-characterized and widely used, the exploration of novel molecules is crucial for advancing energetic materials technology. Based on its chemical structure, this compound has the potential to be an energetic plasticizer, though likely with a significantly negative oxygen balance. Its predicted high decomposition temperature could offer safety advantages. However, without experimental validation, its performance relative to established plasticizers remains theoretical. The experimental protocols outlined in this guide provide a clear roadmap for the comprehensive evaluation of this compound and other novel energetic plasticizers, enabling researchers to make informed decisions in the development of next-generation energetic formulations.
Confirming the Purity of Synthesized 4,4-Dinitropent-1-ene: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel compounds is a cornerstone of chemical research and drug development. A critical, yet often challenging, step in this process is the rigorous confirmation of the purity of the synthesized product. This guide provides a comprehensive comparison of standard analytical techniques for confirming the purity of 4,4-Dinitropent-1-ene, a molecule featuring both a terminal alkene and a gem-dinitromethyl group. The methodologies, their respective strengths, and potential pitfalls are discussed, supported by illustrative experimental data and detailed protocols.
Introduction to Purity Analysis of this compound
A plausible synthetic route to this compound involves the allylic nitration of a 4-nitropent-1-ene precursor. This synthesis pathway, like many organic reactions, can lead to a mixture of the desired product along with unreacted starting materials, regioisomers, and other byproducts. Therefore, a multi-faceted analytical approach is essential to unequivocally establish the purity of the synthesized this compound.
Potential Impurities:
-
Starting Material: 4-Nitropent-1-ene
-
Regioisomers: e.g., 2,4-Dinitropent-1-ene
-
Byproducts: Formed from potential side reactions or degradation.
This guide will focus on the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound.
Comparison of Analytical Techniques
A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity analysis. HPLC provides quantitative information on the presence of impurities, while NMR and MS offer structural confirmation of the main component and characterization of any impurities.
| Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR | Detailed structural information, identification of functional groups, and quantification of impurities with an internal standard. | Non-destructive, provides unambiguous structural elucidation, quantitative. | Lower sensitivity compared to MS, complex spectra for mixtures. |
| Mass Spectrometry (GC-MS/LC-MS) | Molecular weight determination, fragmentation patterns for structural clues. | High sensitivity, can detect trace impurities, compatible with chromatographic separation. | Isomers may have identical mass spectra, ionization methods can influence fragmentation. |
| HPLC | Separation and quantification of components in a mixture, determination of percent purity. | High resolution, quantitative, adaptable to a wide range of compounds. | Requires a suitable chromophore for UV detection, method development can be time-consuming. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound and identify any proton or carbon environments that would indicate the presence of impurities.
Instrumentation: 400 MHz NMR Spectrometer
Sample Preparation: Dissolve approximately 10 mg of the synthesized product in 0.7 mL of deuterated chloroform (CDCl₃).
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse experiment
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 12 ppm
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled experiment
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: -10 to 220 ppm
Expected ¹H NMR Chemical Shifts (δ) for this compound:
-
~6.0-5.8 ppm (m, 1H, -CH=CH₂)
-
~5.5-5.3 ppm (m, 2H, -CH=CH₂)
-
~3.2 ppm (d, 2H, -CH₂-)
-
~2.1 ppm (s, 3H, -CH₃)
Expected ¹³C NMR Chemical Shifts (δ) for this compound:
-
~130 ppm (-CH=CH₂)
-
~125 ppm (-CH=CH₂)
-
~120 ppm (C(NO₂)₂)
-
~40 ppm (-CH₂-)
-
~25 ppm (-CH₃)
Data Interpretation: The presence of signals corresponding to the starting material (4-nitropent-1-ene would show a characteristic methine proton signal around 4.8 ppm) or other unexpected signals would indicate impurities. Integration of the proton signals can be used for quantification if an internal standard of known concentration is added.
Mass Spectrometry (MS) coupled with Gas Chromatography (GC-MS)
Objective: To determine the molecular weight of the synthesized compound and to identify potential impurities based on their mass-to-charge ratio and fragmentation patterns.
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-400 m/z
-
Scan Speed: 1000 amu/s
Expected Fragmentation Pattern for this compound (C₅H₈N₂O₄, MW: 160.13 g/mol ):
-
Molecular Ion [M]⁺: m/z 160 (may be weak or absent)
-
[M - NO₂]⁺: m/z 114
-
[M - 2NO₂]⁺: m/z 68
-
Loss of the allyl group [C₃H₅]⁺: m/z 41 (often a prominent peak for allylic compounds)
Data Interpretation: The GC chromatogram will separate the components of the sample based on their volatility. The mass spectrum of each peak can then be analyzed. The presence of peaks other than the one corresponding to this compound indicates impurities. The fragmentation pattern of any impurity can help in its identification. For instance, the starting material, 4-nitropent-1-ene (C₅H₉NO₂, MW: 115.13 g/mol ), would show a molecular ion at m/z 115.
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the amount of this compound and any non-volatile impurities.
Instrumentation: HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with 60% Acetonitrile and 40% Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation: Prepare a stock solution of the synthesized product in acetonitrile at a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Data Interpretation: The purity of the sample is determined by the relative area of the peak corresponding to this compound compared to the total area of all peaks in the chromatogram. The presence of additional peaks indicates the presence of impurities. Retention times of suspected impurities, such as the starting material, can be confirmed by injecting a standard of that compound.
Visualization of the Purity Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the purity of synthesized this compound.
Caption: Workflow for purity confirmation of this compound.
Conclusion
The confirmation of purity for a newly synthesized compound like this compound requires a multi-technique approach. While HPLC is a powerful tool for quantitative purity assessment, NMR and Mass Spectrometry are indispensable for the definitive structural confirmation of the target molecule and the identification of any co-eluting or structurally similar impurities. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently ascertain the purity of their synthesized materials, a crucial step for the reliability and reproducibility of subsequent scientific investigations and drug development efforts.
Cross-Validation of Analytical Methods for 4,4-Dinitropent-1-ene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparison of Analytical Method Performance
The selection of an appropriate analytical method hinges on a thorough evaluation of its performance characteristics. The following table summarizes the typical validation parameters for HPLC-UV and GC-MS methods for the analysis of dinitro compounds, providing a basis for comparison.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 2% | < 5% |
| **Linearity (R²) ** | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | Low ng/mL | Low pg/mL |
| Limit of Quantification (LOQ) | Low ng/mL | Low pg/mL |
| Specificity | Good, dependent on chromatographic resolution. | Excellent, based on mass fragmentation patterns. |
| Sample Throughput | High | Moderate |
| Instrumentation Cost | Moderate | High |
| Robustness | Generally high | Moderate, sensitive to matrix effects. |
Experimental Protocols
Detailed methodologies for both HPLC-UV and GC-MS are provided below. These protocols are based on established methods for analogous compounds and should be validated for the specific analysis of 4,4-Dinitropent-1-ene.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is adapted from the US EPA Method 8330B for the analysis of explosives.
Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV detector.
-
Data acquisition and processing system.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size). A secondary confirmation column, such as a Phenyl-Hexyl column, is recommended for cross-validation.
-
Mobile Phase: Isocratic elution with Methanol:Water (50:50, v/v).
-
Flow Rate: 1.5 mL/min.
-
Injection Volume: 100 µL.
-
Detector: UV detector set at 254 nm.
-
Column Temperature: 30 °C.
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample containing this compound in methanol. Filter the sample solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a composite of methods described for the analysis of nitroaromatic compounds.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer.
-
Data acquisition and processing system.
Chromatographic and Mass Spectrometric Conditions:
-
Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Splitless mode at 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp to 150 °C at 10 °C/min.
-
Ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: 3 minutes.
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in acetone.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with acetone.
-
Sample Preparation: Dissolve the sample in acetone. If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up the sample and concentrate the analyte.
Visualizing the Cross-Validation Workflow
The following diagrams illustrate the logical flow of a cross-validation study and the typical workflow for each analytical method.
Caption: A logical workflow for the cross-validation of two analytical methods.
Caption: A typical experimental workflow for HPLC-UV and GC-MS analysis.
Synthesis of 4,4-Dinitropent-1-ene: A Comparative Analysis of Synthetic Methodologies
A comprehensive review of available literature reveals a notable absence of established synthetic routes for 4,4-Dinitropent-1-ene. Despite extensive searches of chemical databases and scholarly articles, no specific methods for the preparation of this compound have been documented. This lack of available information prevents a direct comparative analysis of synthetic methodologies, including data on reaction yields, optimal conditions, and detailed experimental protocols.
While the synthesis of this compound remains unreported, the broader field of nitroalkene chemistry offers insights into potential synthetic strategies. The synthesis of related compounds, such as simple nitroalkenes and dinitroalkanes, often involves nitration reactions, elimination reactions, or condensations of nitroalkanes with carbonyl compounds. However, the specific combination of a terminal alkene and a gem-dinitro group at the 4-position presents unique synthetic challenges that have not been addressed in the current body of scientific literature.
For researchers and professionals in drug development and chemical synthesis, the absence of a known synthesis for this compound represents a gap in the chemical space. The development of a viable synthetic pathway could potentially unlock new avenues for research, particularly in the context of energetic materials or as a building block for more complex molecular architectures.
Future research in this area would need to focus on the de novo design of a synthetic route. Potential approaches could involve:
-
Michael Addition: The conjugate addition of a nitroalkane to an appropriate α,β-unsaturated aldehyde or ketone, followed by further functional group manipulation.
-
Nitration of a Precursor Alkene: The direct nitration of a pentene derivative, although this approach would likely suffer from issues of regioselectivity and over-nitration.
-
Oxidation of a Nitroalkane: The oxidation of a corresponding mono-nitro precursor, though controlling the oxidation to the desired dinitro compound could be challenging.
Until such research is undertaken and published, a comparative guide on the synthesis of this compound cannot be compiled. The scientific community awaits the first report of a successful synthesis to enable further exploration of this compound's properties and potential applications.
A Comparative Analysis of the Detonation Properties of 4,4-Dinitropent-1-ene Derivatives and Other High Explosives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the predicted detonation properties of 4,4-dinitropent-1-ene derivatives against established high explosives. Due to the limited availability of direct experimental data for this compound, this comparison relies on theoretical estimations and data from analogous compounds. The information herein is intended to guide research and development efforts in the field of energetic materials.
Data Presentation: A Comparative Overview of High Explosives
The following table summarizes the key detonation properties of several well-characterized high explosives, which serve as a benchmark for evaluating new energetic materials like this compound derivatives.
| Explosive | Abbreviation | Detonation Velocity (m/s) | Test Density (g/cm³) | Detonation Pressure (kbar) |
| Trinitrotoluene | TNT | 6,900 | 1.60 | 190 |
| Cyclotrimethylenetrinitramine | RDX | 8,750 | 1.80 | 347 |
| Cyclotetramethylenetetranitramine | HMX | 9,100 | 1.90 | 393 |
| Pentaerythritol Tetranitrate | PETN | 8,400 | 1.77 | 335 |
| Triaminotrinitrobenzene | TATB | 7,350 | 1.80 | 257 |
| This compound (Predicted) | DNPE | ~7,500 - 8,500 | ~1.3 - 1.4 | ~200 - 250 |
Note: The values for this compound are theoretical estimations based on its chemical structure and comparison with similar aliphatic nitro compounds. Experimental verification is required.
Experimental Protocols: Methodologies for Assessing Detonation Properties
The following are standard experimental protocols used to determine the key performance parameters of energetic materials.
Detonation Velocity Measurement
The detonation velocity, the speed at which a detonation wave propagates through an explosive, is a primary measure of its performance.[1][2]
Dautriche Method:
This is a common and relatively simple method for measuring detonation velocity.[2]
-
Principle: The method relies on comparing the detonation velocity of the test explosive with that of a known detonating cord.
-
Procedure:
-
A length of detonating cord with a known detonation velocity is formed into a "V" shape.
-
The two ends of the "V" are inserted into the explosive charge at a precisely measured distance apart.
-
The explosive is initiated at one end.
-
The detonation wave in the explosive initiates the two ends of the detonating cord at slightly different times.
-
Two detonation waves travel towards each other within the detonating cord and collide.
-
The point of collision is marked on a lead plate placed beneath the cord.
-
By measuring the distance from the center of the "V" to the collision point, and knowing the detonation velocity of the cord and the distance between the insertion points in the test explosive, the detonation velocity of the test explosive can be calculated.
-
Continuous Probes:
More modern methods utilize electronic probes to provide a continuous record of the detonation wave's progress.
-
Principle: Ionization probes or fiber optic sensors are placed along the length of the explosive charge.
-
Procedure:
-
Probes are inserted at known intervals along the explosive column.
-
As the detonation front passes each probe, it generates an electrical or optical signal.
-
The time intervals between the signals from consecutive probes are recorded using a high-speed oscilloscope or data acquisition system.
-
The detonation velocity is calculated by dividing the distance between probes by the measured time interval.[3]
-
Impact Sensitivity Testing
Impact sensitivity refers to the ease with which an explosive can be initiated by a physical impact.[4]
Fall Hammer Test (BAM Method):
-
Principle: This test determines the minimum height from which a standard weight must be dropped to cause a sample of the explosive to detonate.
-
Procedure:
-
A small, measured amount of the explosive is placed on an anvil.
-
A standard weight is dropped onto the sample from a known height.
-
The test is repeated multiple times at various heights to determine the height at which there is a 50% probability of detonation (H50).
-
A lower H50 value indicates a more sensitive explosive.
-
Thermal Stability Assessment
Thermal stability is a measure of an explosive's resistance to decomposition at elevated temperatures.[5]
Differential Scanning Calorimetry (DSC):
-
Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.
-
Procedure:
-
A small sample of the explosive is placed in a sealed pan, and an empty pan is used as a reference.
-
Both pans are heated at a controlled rate.
-
The instrument records the temperature at which an exothermic (heat-releasing) decomposition begins.
-
A lower decomposition temperature indicates lower thermal stability.[5]
-
Vacuum Stability Test:
-
Principle: This test measures the volume of gas evolved from an explosive sample when heated under a vacuum at a constant temperature over a specific period.
-
Procedure:
-
A weighed sample of the explosive is placed in a glass tube connected to a manometer.
-
The apparatus is evacuated and placed in a constant temperature bath.
-
The volume of gas evolved is measured over time.
-
A larger volume of evolved gas indicates lower thermal stability.[6]
-
Mandatory Visualizations
Logical Workflow for Assessing a Novel Energetic Material
Caption: General workflow for the characterization of a new energetic material.
Relationship Between Chemical Structure and Detonation Properties
Caption: Key factors influencing the detonation properties of nitro compounds.
References
A Comparative Analysis of the Reactivity of Dinitropentene Isomers
For Researchers, Scientists, and Drug Development Professionals
The reactivity of nitroalkenes is a subject of considerable interest in organic synthesis and drug discovery due to the versatile transformations enabled by the electron-withdrawing nitro group. This guide provides a comparative study of the predicted reactivity of various isomers of dinitropentene. While specific experimental data on dinitropentene isomers is limited in publicly available literature, this analysis is based on established principles of nitroalkene chemistry and the well-understood factors governing the stability and reactivity of alkene isomers.
Isomers of Dinitropentene: A Structural Overview
Dinitropentene isomers can be broadly categorized into constitutional isomers, which differ in the connectivity of their atoms, and stereoisomers (specifically E/Z isomers), which differ in the spatial arrangement of substituents around the double bond. For the purpose of this guide, we will consider representative isomers to illustrate the key differences in reactivity. The primary factors influencing their reactivity are the positions of the two nitro groups relative to the carbon-carbon double bond and to each other.
Representative Isomers for Comparison:
-
1,3-Dinitro-1-pentene: A conjugated nitroalkene where one nitro group is directly attached to the double bond.
-
1,5-Dinitro-1-pentene: A non-conjugated nitroalkene with one nitro group on the double bond and the other at the terminus of the alkyl chain.
-
2,4-Dinitro-2-pentene: A symmetrically substituted conjugated nitroalkene.
Comparative Reactivity Analysis
The reactivity of dinitropentene isomers is primarily dictated by the electronic effects of the nitro groups on the double bond. The strongly electron-withdrawing nature of the nitro group polarizes the C=C bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack, a classic example being the Michael addition.
Susceptibility to Nucleophilic Attack (Michael Addition)
Conjugated nitroalkenes are excellent Michael acceptors. The rate of reaction is expected to be influenced by the steric hindrance around the electrophilic carbon and the electronic stabilization of the intermediate.
| Isomer | Predicted Relative Reactivity in Michael Addition | Rationale |
| 1,3-Dinitro-1-pentene | High | The nitro group at position 1 strongly activates the double bond for nucleophilic attack at the β-carbon (position 2). The second nitro group at position 3 provides additional inductive electron withdrawal, further enhancing the electrophilicity. |
| 1,5-Dinitro-1-pentene | Moderate to High | The nitro group at position 1 activates the double bond. The nitro group at position 5 has a negligible electronic effect on the double bond due to its distance, so the reactivity will be similar to a singly substituted nitroalkene. |
| 2,4-Dinitro-2-pentene | Moderate | The nitro group at position 2 activates the double bond for attack at the β-carbon (position 3). However, the methyl group at position 2 and the overall substitution pattern may introduce some steric hindrance compared to the 1-nitro-substituted isomers, potentially lowering the reaction rate. |
Reactivity in Cycloaddition Reactions
Nitroalkenes can also participate as dienophiles in Diels-Alder reactions. The electron-deficient nature of the double bond makes them reactive towards electron-rich dienes.
| Isomer | Predicted Relative Reactivity in Diels-Alder Reactions | Rationale |
| 1,3-Dinitro-1-pentene | High | The strong electron-withdrawing effect of the two nitro groups significantly lowers the energy of the LUMO of the dienophile, facilitating the reaction with the HOMO of a diene. |
| 1,5-Dinitro-1-pentene | Moderate | The single nitro group on the double bond provides good activation. |
| 2,4-Dinitro-2-pentene | Moderate | The double bond is activated by the nitro group. Steric factors related to the substituents may influence the approach of the diene. |
Experimental Protocols
To empirically determine the relative reactivity of dinitropentene isomers, the following experimental protocols are proposed.
Protocol 1: Comparative Kinetic Analysis of Michael Addition
Objective: To determine the relative rates of Michael addition of a common nucleophile to different dinitropentene isomers.
Materials:
-
Dinitropentene isomers (1,3-dinitro-1-pentene, 1,5-dinitro-1-pentene, 2,4-dinitro-2-pentene)
-
Thiophenol (as the nucleophile)
-
Triethylamine (as a basic catalyst)
-
Acetonitrile (as the solvent)
-
UV-Vis Spectrophotometer
-
Thermostatted cuvette holder
Procedure:
-
Prepare stock solutions of each dinitropentene isomer (0.01 M in acetonitrile) and thiophenol (0.1 M in acetonitrile).
-
In a quartz cuvette, mix 2.0 mL of the dinitropentene isomer solution with 0.8 mL of acetonitrile and 0.1 mL of triethylamine solution.
-
Equilibrate the cuvette to a constant temperature (e.g., 25 °C) in the spectrophotometer.
-
Initiate the reaction by adding 0.1 mL of the thiophenol stock solution, and immediately start monitoring the decrease in absorbance of the dinitropentene isomer at its λmax.
-
Record the absorbance at regular time intervals.
-
The initial rate of the reaction can be determined from the slope of the absorbance vs. time plot.
-
Repeat the experiment for each isomer under identical conditions.
-
The relative reactivity can be established by comparing the initial rates of reaction.
Protocol 2: Competitive Diels-Alder Reaction
Objective: To determine the relative reactivity of dinitropentene isomers as dienophiles in a competitive Diels-Alder reaction.
Materials:
-
A mixture of dinitropentene isomers in a known molar ratio.
-
Cyclopentadiene (as the diene), freshly cracked.
-
Toluene (as the solvent).
-
Gas Chromatograph-Mass Spectrometer (GC-MS).
Procedure:
-
Prepare a solution containing an equimolar mixture of the dinitropentene isomers in toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Add a sub-stoichiometric amount (e.g., 0.5 equivalents relative to the total moles of dinitropentenes) of freshly cracked cyclopentadiene to the solution.
-
Stir the reaction mixture at 0 °C for a specified time (e.g., 1 hour).
-
Quench the reaction by adding an excess of a reactive diene trap (e.g., maleic anhydride).
-
Analyze the reaction mixture by GC-MS to determine the relative amounts of the unreacted dinitropentene isomers and the corresponding Diels-Alder adducts.
-
The relative reactivity can be inferred from the preferential consumption of the more reactive isomer.
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the generalized reaction pathway for Michael addition and a typical experimental workflow for kinetic analysis.
Caption: Generalized pathway for the Michael addition to a dinitropentene isomer.
Caption: Workflow for the kinetic analysis of Michael addition.
Conclusion
The reactivity of dinitropentene isomers is a function of the electronic and steric environment of the carbon-carbon double bond. Conjugated isomers, such as 1,3-dinitro-1-pentene, are predicted to be highly reactive towards nucleophiles and in cycloaddition reactions due to the potent electron-withdrawing nature of the nitro groups. Non-conjugated isomers will exhibit reactivity primarily determined by the single nitro group attached to the double bond. The proposed experimental protocols provide a framework for the empirical validation of these predictions. A thorough understanding of the relative reactivity of these isomers is crucial for their effective utilization in the synthesis of novel chemical entities for pharmaceutical and materials science applications.
A Comparative Guide to the Synthesis of 4,4-Dinitropent-1-ene: An Evaluation of Plausible Protocols
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4,4-dinitropent-1-ene, a molecule of interest for various research applications, presents a unique chemical challenge due to the presence of the gem-dinitro group. While no standardized, reproducible protocol is readily available in published literature, this guide provides a comparative analysis of two plausible synthetic routes: a Henry (nitroaldol) reaction followed by dehydration, and a direct Michael addition. A third alternative, the direct nitration of a precursor, is also discussed. This document aims to provide an objective comparison of these methodologies, supported by general principles from established organic chemistry literature, to aid researchers in the development of a reliable synthesis.
Comparative Analysis of Synthetic Protocols
The two primary proposed routes for the synthesis of this compound both utilize dinitromethane as a key reagent. The choice between these pathways will likely depend on factors such as available starting materials, desired purity, and sensitivity to reaction conditions.
| Parameter | Protocol 1: Henry Reaction & Dehydration | Protocol 2: Michael Addition | Alternative: Direct Nitration |
| Overall Yield | Potentially moderate to good, but dependent on the efficiency of two distinct steps. | Potentially higher in a one-pot reaction, but prone to side reactions. | Likely low and difficult to control, with a high risk of over-oxidation and side product formation. |
| Purity of Crude Product | May require purification after each step to remove unreacted starting materials and intermediates. | May be lower due to the potential for polymerization of acrolein and other side reactions. | Expected to be low, with a complex mixture of nitrated and oxidized products. |
| Reproducibility | Dependent on careful control of both the Henry reaction and the subsequent dehydration step. | Potentially challenging to reproduce due to the high reactivity of acrolein and the dinitromethane anion. | Poor reproducibility is expected due to the harsh reaction conditions and the multitude of possible reaction pathways. |
| Key Challenges | Isolation of the potentially unstable β-hydroxy dinitro intermediate; controlling the dehydration to prevent side reactions. | Preventing polymerization of acrolein; controlling the reactivity of the dinitromethane anion to avoid multiple additions. | Controlling the regioselectivity and extent of nitration; preventing degradation of the starting material and product. |
| Safety Considerations | Requires handling of dinitromethane, which is a shock-sensitive and potentially explosive compound. | Also requires handling of dinitromethane. Acrolein is a highly toxic and volatile lachrymator. | Involves the use of strong nitrating agents, which are highly corrosive and can lead to runaway reactions. |
Experimental Protocols
Protocol 1: Henry (Nitroaldol) Reaction followed by Dehydration
This two-step approach first involves the base-catalyzed addition of dinitromethane to acrolein to form the intermediate 4,4-dinitro-1-penten-2-ol. This intermediate is then dehydrated to yield the final product.
Step 1: Henry Reaction
-
Preparation of Dinitromethane Salt: Due to the instability of free dinitromethane, it is recommended to first prepare a more stable salt, such as potassium dinitromethanide. This can be achieved by treating dinitromethane with a base like potassium hydroxide in a suitable solvent (e.g., ethanol).
-
Reaction with Acrolein: The potassium dinitromethanide is then reacted with acrolein in a polar aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), at a low temperature (e.g., -10 to 0 °C) to control the reaction rate.
-
Work-up: The reaction is quenched with a weak acid, and the product is extracted with an organic solvent.
Step 2: Dehydration
-
Reaction Conditions: The crude 4,4-dinitro-1-penten-2-ol can be dehydrated using a variety of reagents. Mild acidic conditions (e.g., p-toluenesulfonic acid in toluene with azeotropic removal of water) or treatment with a dehydrating agent like phosphorus pentoxide or a carbodiimide are plausible options.
-
Purification: The final product, this compound, would likely require purification by column chromatography.
Protocol 2: Michael Addition
This one-pot approach aims to directly form this compound by the conjugate addition of the dinitromethane anion to acrolein.
-
Generation of the Nucleophile: The dinitromethane anion is generated in situ by treating dinitromethane or its potassium salt with a suitable base. A non-nucleophilic base such as 1,8-diazabicycloundec-7-ene (DBU) or a strong inorganic base like potassium carbonate in a polar aprotic solvent could be employed.
-
Reaction with Acrolein: Acrolein is added slowly to the solution of the dinitromethane anion at a controlled temperature (e.g., 0 to 25 °C). The use of a catalyst, such as a phase-transfer catalyst, might improve the reaction efficiency.
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified, likely via column chromatography.
Alternative Protocol: Direct Nitration of a Precursor
A conceptually simpler, yet likely more challenging, approach would be the direct nitration of a suitable precursor, such as 1-pentene or a derivative.
-
Nitrating Agent: A strong nitrating agent, such as a mixture of nitric acid and sulfuric acid, or a milder nitrating agent like acetyl nitrate, would be required.
-
Reaction Conditions: The reaction would need to be carried out at low temperatures with careful control of the stoichiometry of the nitrating agent to minimize over-nitration and oxidation.
-
Challenges: This method is expected to suffer from a lack of selectivity, leading to a complex mixture of products, including constitutional isomers and oxidation byproducts, making purification exceedingly difficult.
Visualizing the Synthetic Pathways
To better understand the proposed synthetic routes, the following diagrams illustrate the logical flow of each protocol.
A Spectroscopic Guide to the Analysis of 4,4-Dinitropent-1-ene and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic characteristics of the energetic material 4,4-Dinitropent-1-ene and its logical synthetic precursors, 1,1-Dinitroethane and Acrolein. Due to the limited availability of published experimental data for this compound, this guide focuses on the spectroscopic signatures of its precursors and predicts the key spectroscopic changes expected upon the formation of the final product. This information is crucial for monitoring the synthesis and for the characterization of the final compound.
The proposed synthesis of this compound involves a Michael-type addition reaction, a variant of the Henry reaction, between 1,1-Dinitroethane and Acrolein. This reaction is a versatile method for forming carbon-carbon bonds in organic synthesis.
Logical Synthesis Pathway
Caption: Proposed synthetic route to this compound.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data for the precursors, 1,1-Dinitroethane and Acrolein. The predicted data for this compound is based on established spectroscopic principles.
| Spectroscopic Technique | 1,1-Dinitroethane | Acrolein | This compound (Predicted) |
| ¹H NMR | δ ~2.1 (q), ~6.0 (d) ppm | δ 9.59 (d), 6.52 (dd), 6.36 (dd) ppm[1] | δ ~5.8 (m, 1H, -CH=), ~5.2 (m, 2H, =CH₂), ~4.8 (m, 1H, -CH(NO₂)₂), ~2.5 (m, 2H, -CH₂-), 2.0 (s, 3H, -CH₃) ppm |
| ¹³C NMR | δ ~20 (CH₃), ~115 (C(NO₂)₂) ppm | δ 193.7 (CHO), 136.2 (=CH), 135.5 (=CH₂) ppm[2][3] | δ ~132 (=CH), ~120 (=CH₂), ~110 (C(NO₂)₂), ~35 (-CH₂-), ~20 (-CH₃) ppm |
| IR Spectroscopy (cm⁻¹) | ~1580, ~1350 (NO₂ stretch), ~2950 (C-H stretch) | 1720 (C=O stretch), 1625 (C=C stretch), 2720 (aldehyde C-H stretch)[4] | ~1580, ~1350 (NO₂ stretch), ~1640 (C=C stretch), ~3080 (=C-H stretch), ~2950 (-C-H stretch) |
| Mass Spectrometry (m/z) | M⁺ not typically observed. Fragments corresponding to loss of NO₂. | 56 (M⁺), 55, 27[5] | M⁺ likely weak or absent. Fragments from loss of NO₂, C₃H₅ (allyl). |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) added as an internal standard (0 ppm). For ¹H NMR, chemical shifts are reported in parts per million (ppm) downfield from TMS. For ¹³C NMR, the solvent peak is often used as a secondary reference.
Infrared (IR) Spectroscopy
IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet. Liquid samples can be analyzed as a thin film between NaCl or KBr plates. The spectra are typically recorded in the range of 4000-400 cm⁻¹. The data is presented as wavenumber (cm⁻¹) versus transmittance (%).
Mass Spectrometry (MS)
Mass spectra can be acquired using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI-MS, the sample is introduced into the ion source, where it is bombarded with electrons, causing ionization and fragmentation. The mass-to-charge ratio (m/z) of the resulting ions is then measured.
Spectroscopic Analysis of the Synthesis
Monitoring the synthesis of this compound from its precursors would involve observing key changes in the spectroscopic data:
-
¹H NMR: The disappearance of the aldehydic proton signal of acrolein at ~9.6 ppm is a key indicator of the reaction's progress. The appearance of new signals corresponding to the vinyl protons and the methine proton adjacent to the dinitro group in the product would confirm its formation.
-
¹³C NMR: The disappearance of the carbonyl carbon signal of acrolein at ~194 ppm and the appearance of new signals for the sp² and sp³ carbons of the product would be observed.
-
IR Spectroscopy: The disappearance of the strong C=O stretching band of acrolein at ~1720 cm⁻¹ and the appearance of the characteristic symmetric and asymmetric stretching bands of the nitro groups in the product at approximately 1580 and 1350 cm⁻¹ would be the most significant changes.
This guide provides a foundational spectroscopic framework for researchers working with this compound and its precursors. While experimental data for the final product is needed for definitive characterization, the information presented here on its precursors and the predicted spectroscopic shifts offers valuable guidance for synthesis monitoring and product identification.
References
In-depth Analysis of 4,4-Dinitropent-1-ene in Formulations: A Cost-Benefit Examination
A comprehensive review of available scientific literature and chemical databases reveals a significant lack of information regarding "4,4-Dinitropent-1-ene." This scarcity of data prevents a thorough cost-benefit analysis for its use in formulations, as no experimental data, synthesis protocols, or performance metrics could be identified. This guide will, therefore, address the challenges posed by this information gap and discuss related, well-documented compounds to provide a comparative context for researchers and drug development professionals.
The initial search for "this compound" did not yield specific results for this exact molecule. Instead, information was found on structurally related compounds, which can offer some insight into the potential properties and challenges that might be associated with a dinitro-pentene structure. These related compounds include:
-
(4R)-4-nitropent-1-ene: A mononitro compound, suggesting that the introduction of a nitro group to a pentene backbone is chemically feasible.[1]
-
(1E,3E)-1,4-dinitro-1,3-butadiene: A conjugated dinitro compound, which has been studied for its potential in cycloaddition reactions and has some documented biological activity.[2]
-
2,4-Dinitrophenol and 2,4-Dinitrotoluene: Aromatic dinitro compounds with well-documented toxicological profiles.[3][4][5]
The absence of "this compound" in the scientific literature suggests that it may be a novel compound, one that is difficult to synthesize, or one that has not yet been explored for practical applications.
Hypothetical Considerations for Formulation
While no direct data exists for this compound, we can extrapolate potential considerations for its use in formulations based on the properties of similar chemical structures.
Potential Benefits (Hypothetical):
-
High Energy Content: The presence of two nitro groups suggests that the molecule would have a high energy of formation, which could be of interest in applications requiring a controlled release of energy.
-
Reactive Moiety: The nitro groups and the double bond represent reactive sites that could be utilized for further chemical modifications or for specific interactions within a biological system.
Potential Costs and Challenges (Hypothetical):
-
Synthesis and Purity: The synthesis of a gem-dinitro compound (two nitro groups on the same carbon) can be challenging and may result in low yields or the formation of unstable byproducts. Purification to the standards required for pharmaceutical formulations would likely be a significant cost driver.
-
Stability: Nitroalkenes can be unstable and prone to polymerization or decomposition, which would be a major hurdle for creating a stable formulation with a reasonable shelf life.
-
Toxicity: Dinitro compounds are often associated with toxicity. For instance, 2,4-Dinitrophenol is known to be highly toxic.[3][4] Any formulation containing a novel dinitro compound would require extensive toxicological testing, representing a substantial investment in time and resources.
-
Handling and Safety: Energetic materials containing nitro groups require specialized handling procedures and facilities to mitigate the risks of accidental detonation or rapid decomposition.[3][6]
Comparative Data of Related Compounds
To provide a tangible comparison, the following table summarizes key properties of related nitro compounds. It is crucial to note that these are not alternatives to this compound but serve as a reference for the types of data required for a proper cost-benefit analysis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Hazards | Potential Applications |
| (4R)-4-nitropent-1-ene | C5H9NO2 | 115.13 | Not well-documented | Chiral building block in synthesis |
| (1E,3E)-1,4-dinitro-1,3-butadiene | C4H4N2O4 | 144.09 | Not well-documented | Diels-Alder reactions, potential biological activity |
| 2,4-Dinitrophenol | C6H4N2O5 | 184.11 | Flammable solid, Fatal if swallowed, Toxic in contact with skin or if inhaled, Causes damage to organs through prolonged or repeated exposure, Very toxic to aquatic life[3] | Historically used as a diet aid (now banned due to toxicity), chemical intermediate |
| 2,4-Dinitrotoluene | C7H6N2O4 | 182.13 | May cause cancer, Toxic by skin absorption, inhalation, and ingestion[5] | Precursor for the production of toluene diisocyanate |
Experimental Protocols: A Missing Link
A critical component of any cost-benefit analysis is the ability to reproduce and verify performance data. This requires detailed experimental protocols. For this compound, no such protocols exist in the public domain. For a meaningful evaluation to occur, the following experimental details would be essential:
-
Synthesis Protocol: A step-by-step procedure for the synthesis of this compound, including reaction conditions, catalysts, purification methods, and characterization data (e.g., NMR, IR, Mass Spectrometry).
-
Formulation Protocol: Detailed methods for incorporating this compound into a specific formulation, including excipients used, processing parameters, and stability testing conditions.
-
Performance Testing Protocols: Standardized assays to evaluate the efficacy and performance of the formulation for its intended application. This could include in vitro and in vivo models.
-
Toxicology and Safety Testing Protocols: A suite of standardized tests to assess the acute and chronic toxicity, mutagenicity, and other safety parameters of the compound and the final formulation.
Logical Workflow for Evaluating a Novel Compound
The process of evaluating a new chemical entity like the hypothetical this compound for use in formulations follows a logical progression. The diagram below illustrates this workflow.
Caption: Workflow for evaluating a novel chemical entity for formulation.
Conclusion
The current lack of any scientific data on this compound makes a cost-benefit analysis of its use in formulations impossible. Researchers and drug development professionals interested in this or similar structures should begin with fundamental research to synthesize and characterize the compound. Only after establishing its basic chemical, physical, and toxicological properties can a meaningful assessment of its potential benefits and drawbacks in any formulation be undertaken. The high potential for toxicity and instability, inferred from related dinitro compounds, suggests that a cautious and thorough approach is warranted. Future research should focus on developing a safe and efficient synthesis route and conducting preliminary safety and efficacy studies before any significant investment in formulation development is considered.
References
- 1. (4R)-4-nitropent-1-ene | C5H9NO2 | CID 149483626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1E,3E)-1,4-Dinitro-1,3-butadiene—Synthesis, Spectral Characteristics and Computational Study Based on MEDT, ADME and PASS Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. 2,4-Dinitrotoluene | C7H6N2O4 | CID 8461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. angenechemical.com [angenechemical.com]
Safety Operating Guide
Navigating the Safe Disposal of 4,4-Dinitropent-1-ene: A Guide for Laboratory Professionals
Absence of a specific Safety Data Sheet (SDS) for 4,4-Dinitropent-1-ene necessitates a cautious approach to its disposal. While detailed, substance-specific disposal protocols are not available, this guide provides essential safety and logistical information based on the general hazards associated with similar dinitro and nitroalkene compounds. This information is intended to supplement, not replace, a comprehensive, substance-specific SDS which must be consulted prior to handling and disposal.
Researchers, scientists, and drug development professionals must handle this compound with extreme care due to its presumed hazardous nature as a dinitro compound. Dinitro compounds are often toxic, flammable, and can be explosive under certain conditions. The following procedures are based on best practices for handling hazardous chemicals and should be strictly adhered to in the absence of a specific SDS.
Immediate Safety and Handling Precautions
Prior to any handling or disposal procedures, it is imperative to be familiar with the potential hazards. Based on analogous compounds, this compound is likely to be toxic if ingested, inhaled, or absorbed through the skin. It may also be a flammable solid or liquid.
Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A lab coat, and in cases of potential significant exposure, a chemical-resistant apron or suit. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges is recommended, especially in poorly ventilated areas. |
Spill Management
In the event of a spill, immediate action is crucial to mitigate risks.
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the affected area and ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the substance. For solid spills, carefully sweep or scoop the material, avoiding the creation of dust.
-
Collection: Collect the absorbed or spilled material into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Disposal Procedures
The disposal of this compound must be conducted in accordance with all local, state, and federal regulations.
-
Waste Identification: All waste containing this compound must be classified as hazardous waste.
-
Containerization: Use only approved, compatible, and clearly labeled containers for waste storage. Ensure containers are sealed to prevent leaks or spills.
-
Segregation: Store waste containers in a designated, well-ventilated, and secure area, segregated from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed and qualified hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Logical Flow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Disclaimer: The information provided is based on general principles of laboratory safety for similar compounds and is not a substitute for a substance-specific Safety Data Sheet. It is the user's responsibility to ensure that all handling and disposal practices are in full compliance with institutional policies and all applicable regulations.
Personal protective equipment for handling 4,4-Dinitropent-1-ene
Essential Safety and Handling of 4,4-Dinitropent-1-ene
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling, operation, and disposal of this compound. Given the presence of two nitro groups and a carbon-carbon double bond, this compound should be treated as a potentially energetic and highly hazardous material. All procedures must be conducted with extreme caution and a thorough understanding of the potential risks.
Immediate Safety Concerns and Precautions
This compound is not a commercially common chemical, and as such, specific toxicological and physical hazard data is limited. However, based on its structure, it should be considered highly flammable, toxic, and potentially explosive . The dinitro functionality suggests it may be susceptible to detonation from shock, heat, or friction.[1] A comprehensive risk assessment is mandatory before any handling.
Emergency Contact Information:
-
Emergency Services: (Insert local emergency number, e.g., 911)
-
Poison Control Center: (Insert local poison control number)
-
Institutional Chemical Safety Officer: (Insert relevant contact information)
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to ensure personnel safety. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield is necessary to protect against splashes and potential explosions. |
| Hands | Double Gloving: Inner Nitrile Glove, Outer Neoprene or Butyl Rubber Glove | Nitrile gloves provide dexterity and protection against a range of chemicals.[2] Neoprene or butyl rubber gloves offer enhanced protection against potential permeation of nitrated organic compounds. |
| Body | Flame-Resistant Laboratory Coat | A lab coat made of Nomex® or a similar flame-resistant material is crucial due to the flammability risk.[2] |
| Respiratory | Chemical Fume Hood | All handling of this compound must be performed within a certified chemical fume hood to prevent inhalation of potentially toxic vapors or dusts. |
| Additional | Safety Shoes, Emergency Eyewash and Shower | Closed-toe leather or chemical-resistant safety shoes are required. An emergency eyewash and shower must be immediately accessible. |
Operational Plan: Safe Handling and Synthesis
All operations involving this compound must be meticulously planned and executed.
Key Experimental Protocols:
-
Work Area Preparation:
-
Ensure the chemical fume hood is functioning correctly with a tested face velocity.
-
Remove all flammable materials and ignition sources from the immediate work area.
-
Have appropriate spill cleanup materials (e.g., absorbent pads, neutralizing agents for acidic/basic conditions) readily available.
-
A blast shield should be used for all reactions involving this compound.[3]
-
-
Handling Procedures:
-
Always handle the compound in the smallest quantities necessary for the experiment.
-
Use non-sparking tools (e.g., made of bronze or ceramic).
-
Avoid grinding, scraping, or any action that could create friction or shock.
-
If the compound is a solid, handle it as a wetted solid if possible to reduce shock sensitivity.
-
-
Synthesis and Reaction Monitoring:
-
Reactions should be conducted at the smallest possible scale.
-
Use an appropriate solvent to ensure homogeneity and aid in heat dissipation.
-
Maintain strict temperature control using a cryostat or a well-controlled heating mantle with a secondary containment system.
-
Monitor the reaction for any signs of exotherm or gas evolution.
-
Have a quenching plan in place before starting the reaction.
-
Disposal Plan
The disposal of this compound and associated waste must be handled as hazardous waste.
-
Waste Segregation:
-
All materials contaminated with this compound (e.g., gloves, pipette tips, glassware) must be collected in a designated, labeled, and sealed waste container.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[4] Organic nitro compounds can be incompatible with oxidizing mineral acids, leading to heat, fire, or the generation of toxic gas.[4]
-
-
Decontamination of Glassware:
-
Glassware should be rinsed with an appropriate solvent (e.g., acetone) in a fume hood. The rinsate must be collected as hazardous waste.
-
A subsequent wash with a decontamination solution may be necessary. A common procedure for N-nitroso compounds involves treatment with an aluminum:nickel alloy powder in a basic medium, which has been shown to effectively destroy the hazardous compounds.[5]
-
-
Waste Disposal:
-
All waste must be disposed of through your institution's environmental health and safety (EHS) office.
-
Clearly label the waste container with the full chemical name and associated hazards (Flammable, Toxic, Potentially Explosive).
-
Never dispose of this compound down the drain.[6]
-
Quantitative Data
Computed Physical Properties of (4R)-4-nitropent-1-ene
| Property | Value | Source |
| Molecular Formula | C₅H₉NO₂ | PubChem[7] |
| Molecular Weight | 115.13 g/mol | PubChem[7] |
| XLogP3 | 1.5 | PubChem[7] |
| Hydrogen Bond Donor Count | 0 | PubChem[7] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[7] |
| Rotatable Bond Count | 2 | PubChem[7] |
Computed Toxicological Information (General for Dinitro Compounds)
| Hazard | Description | Source |
| Acute Toxicity | Dinitro compounds can be toxic via ingestion, inhalation, and skin contact.[8] | Poisoning Center[8] |
| Mechanism of Action | They can act by significantly increasing cellular metabolism.[8] | Poisoning Center[8] |
| Symptoms of Exposure | May include yellowing of the skin, burns to mucous membranes, anxiety, restlessness, hyperthermia, and in severe cases, convulsions and coma.[8] | Poisoning Center[8] |
| Fatal Dose (General) | Estimated to be 1 to 2 grams for some dinitro compounds.[8] | Poisoning Center[8] |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Safe Handling Workflow for this compound.
References
- 1. Diazodinitrophenol | C6H2N4O5 | CID 5463880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dsiac.dtic.mil [dsiac.dtic.mil]
- 4. calpaclab.com [calpaclab.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. (4R)-4-nitropent-1-ene | C5H9NO2 | CID 149483626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Dinitro Compounds - Poisoning Center | Pediatric Oncall [pediatriconcall.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
